molecular formula C16H16Cl2N4O2S B2663510 RKI-1447 dihydrochloride CAS No. 1782109-09-4

RKI-1447 dihydrochloride

货号: B2663510
CAS 编号: 1782109-09-4
分子量: 399.29
InChI 键: GBXLRAPHQIRDNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RKI-1447 dihydrochloride is a useful research compound. Its molecular formula is C16H16Cl2N4O2S and its molecular weight is 399.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLRAPHQIRDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

RKI-1447 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). RKI-1447 has emerged as a valuable tool for studying ROCK signaling and a potential therapeutic agent for various diseases, including cancer and glaucoma.

Discovery and Mechanism of Action

RKI-1447 was identified as a potent small molecule inhibitor of ROCK1 and ROCK2.[1][2][3] It acts as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the ROCK kinase domain.[2][3][4] Crystallographic studies of the RKI-1447-ROCK1 complex have elucidated the specific interactions, revealing that RKI-1447 engages with the hinge region and the DFG motif of the kinase.[2][4] This binding mode prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.

The primary downstream targets of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1).[2][3][4] RKI-1447 effectively suppresses the phosphorylation of these substrates in various cancer cell lines.[2][3][4] Notably, RKI-1447 demonstrates high selectivity for ROCK kinases, showing minimal inhibitory activity against other kinases such as AKT, MEK, and S6 kinase at concentrations where ROCK is potently inhibited.[2][3][4]

Quantitative Biological Data

The inhibitory potency and cellular activity of RKI-1447 have been extensively characterized. The following tables summarize the key quantitative data.

Kinase IC50 (nM) [1][5][6][7]
ROCK114.5
ROCK26.2
Cellular Activity Assay Cell Line Effect Reference
Inhibition of Substrate PhosphorylationWestern BlotHuman Cancer CellsSuppression of p-MLC-2 and p-MYPT-1[2][3][4]
Cytoskeleton ReorganizationPhalloidin StainingNIH-3T3Inhibition of LPA-induced actin stress fiber formation[2][8]
Cell MigrationWound Healing AssayMDA-MB-231Inhibition of cell migration[2]
Cell InvasionBoyden Chamber AssayMDA-MB-231Inhibition of cell invasion[2]
Anchorage-Independent GrowthSoft Agar AssayMDA-MB-231Inhibition of colony formation[2]
In vivo Antitumor ActivityMMTV/neu Transgenic Mouse Model-Inhibition of mammary tumor growth[2][3]

Synthesis of this compound

The synthesis of RKI-1447, chemically named 1-((3-hydroxyphenyl)methyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea, can be achieved through a multi-step process. The dihydrochloride salt is subsequently formed to improve solubility and stability.

Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2-amino-4-(pyridin-4-yl)thiazole cluster_1 Part 2: Synthesis of 3-hydroxybenzyl isothiocyanate cluster_2 Part 3: Urea Formation and Salt Preparation A 2-bromo-1-(pyridin-4-yl)ethanone C 2-amino-4-(pyridin-4-yl)thiazole A->C Ethanol, 70°C B Thiourea B->C H RKI-1447 (free base) C->H DMF D 3-hydroxybenzylamine G 3-hydroxybenzyl isothiocyanate D->G 1. CS2, Et3N 2. TsCl E Carbon disulfide, Triethylamine E->G F Tosyl chloride F->G G->H J This compound H->J Dioxane I HCl in Dioxane I->J Kinase_Assay_Workflow A Prepare reaction mix: ROCK1/2 enzyme, buffer, peptide substrate, ATP B Add varying concentrations of RKI-1447 A->B C Incubate at room temperature B->C D Stop reaction and measure substrate phosphorylation (e.g., Z'-LYTE™ assay) C->D E Calculate IC50 values D->E ROCK_Signaling_Pathway cluster_pathway Rho/ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK MLC Myosin Light Chain (MLC) ROCK->MLC  Phosphorylation MYPT1 MYPT1 ROCK->MYPT1  Inhibition Cofilin Cofilin LIMK->Cofilin Actin Actin Polymerization (Stress Fibers) Cofilin->Actin pMLC Phospho-MLC MLC->pMLC MLCP Myosin Light Chain Phosphatase (MLCP) MLCP->pMLC Contraction Actomyosin Contraction pMLC->Contraction MYPT1->MLCP RKI1447 RKI-1447 RKI1447->ROCK

References

RKI-1447 Dihydrochloride: A Technical Guide to a Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent, cell-permeable, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, it functions by competing with ATP for binding to the kinase domain, effectively preventing the phosphorylation of downstream substrates.[1][2][4][5] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[6][7] Overactivity of this pathway is implicated in the progression and metastasis of various cancers, making ROCK a compelling therapeutic target.[1][7][8] RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical models, establishing it as a valuable tool for cancer research and a potential clinical candidate.[1][4][5] This guide provides an in-depth overview of the technical data and methodologies associated with RKI-1447.

Chemical and Physical Properties

RKI-1447 is a pyridylthiazole-based urea compound.[9] Its properties are summarized below.

PropertyValueReference(s)
Chemical Name 1-(3-hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea[10]
Molecular Formula C₁₆H₁₄N₄O₂S[10][11]
Molecular Weight 326.37 g/mol (Base)[10][11]
Dihydrochloride M.Wt. 399.29 g/mol [12]
CAS Number 1342278-01-6 (Base)[2][11]
Dihydrochloride CAS 1782109-09-4[13]
Solubility Soluble in DMSO (to 100 mM) and Water (to 10 mM with warming)[12]
Purity ≥98%[12]

Mechanism of Action

RKI-1447 is a Type I kinase inhibitor that binds to the ATP-binding site of ROCK1 and ROCK2.[1][2][3] X-ray crystallography of the RKI-1447/ROCK1 complex reveals that it interacts with both the hinge region and the DFG (Asp-Phe-Gly) motif of the kinase, preventing the conformational changes necessary for kinase activity.[1][4][5] This direct inhibition blocks the transfer of phosphate from ATP to ROCK's downstream substrates.

cluster_ROCK ROCK Kinase cluster_Inhibitor Inhibition ATP ATP ATPSite ATP Binding Site ATP->ATPSite Substrate Substrate (e.g., MYPT1) ATPSite->Substrate P pSubstrate Phosphorylated Substrate RKI1447 RKI-1447 RKI1447->ATPSite Binds & Blocks

Figure 1. RKI-1447 binds to the ATP site of ROCK, blocking substrate phosphorylation.

Inhibitory Activity and Selectivity

RKI-1447 is a highly potent inhibitor of both ROCK isoforms, with a slight preference for ROCK2.[1][2][11] It displays significant selectivity for ROCK over other kinases, even at concentrations up to 10 µM.[1][2][5]

Table 1: In Vitro Inhibitory Activity of RKI-1447

TargetIC₅₀ Value (nM)Assay TypeReference(s)
ROCK114.5Z-Lyte FRET Assay[1][2][3][11]
ROCK26.2Z-Lyte FRET Assay[1][2][3][11]

Table 2: Kinase Selectivity Profile of RKI-1447

Kinase% Inhibition at 1 µM RKI-1447Reference(s)
PKA85.5%[3]
PKN1/PRK180.5%[3]
p70S6K61.9%[3]
AKT156.0%[3]
MRCKα50.4%[3]
MEKNo effect (at 10 µM)[1][2][5]
S6 KinaseNo effect (at 10 µM)[1][2][5]

Pharmacological Effects

In Vitro Effects

RKI-1447 effectively suppresses ROCK signaling in various cancer cell lines. This leads to the inhibition of key cellular processes that drive cancer progression.

  • Inhibition of Substrate Phosphorylation: RKI-1447 treatment leads to a dose-dependent decrease in the phosphorylation of key ROCK substrates, Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), without affecting the total protein levels.[1][2][5][14]

  • Selective Cytoskeletal Reorganization: The inhibitor specifically blocks ROCK-mediated formation of actin stress fibers induced by stimuli like lysophosphatidic acid (LPA).[1][4] It does not affect the formation of lamellipodia or filopodia, which are mediated by the Rac/PAK and Cdc42/PAK pathways, respectively, highlighting its selectivity.[1][4][5]

  • Anti-Metastatic Properties: RKI-1447 significantly inhibits the migration, invasion, and anchorage-independent growth of breast cancer and colorectal carcinoma cells.[1][15]

LPA LPA RhoA RhoA LPA->RhoA PDGF PDGF Rac1 Rac1 PDGF->Rac1 Bradykinin Bradykinin Cdc42 Cdc42 Bradykinin->Cdc42 ROCK ROCK RhoA->ROCK PAK PAK Rac1->PAK Cdc42->PAK StressFibers Actin Stress Fibers ROCK->StressFibers Lamellipodia Lamellipodia PAK->Lamellipodia Filopodia Filopodia PAK->Filopodia RKI1447 RKI-1447 RKI1447->ROCK Inhibits

Figure 2. Selective inhibition of ROCK-mediated cytoskeletal reorganization by RKI-1447.

In Vivo Efficacy

RKI-1447 has demonstrated significant anti-tumor activity in various animal models.

Table 3: Summary of In Vivo Antitumor Activity of RKI-1447

Cancer ModelAnimal ModelDosage & AdministrationOutcomeReference(s)
Breast Cancer MMTV/neu transgenic mice200 mg/kg, i.p. daily for 14 daysInhibited tumor growth by 87%; tumors were 7.7-fold smaller[1][3]
Colorectal Carcinoma (CRC) Xenograft model100 mg/kg, i.p. every 3 days for 14 daysEfficiently blocked CRC tumor growth[13][15]
Neuroblastoma In vivo modelsNot specifiedDecreased growth, increased cell death, and inhibited N-MYC[16]

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay (Z-Lyte FRET)

This assay measures the inhibitory potential of RKI-1447 against ROCK1 and ROCK2.

  • Reaction Setup: Prepare a 15 µL reaction volume containing 5 ng of enzyme (ROCK1 or ROCK2) in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[3]

  • Compound Addition: Add RKI-1447 at various concentrations (typically an 8-point dilution series performed in duplicate).[3]

  • Substrate & ATP: Add the appropriate peptide substrate (1.5 µM for ROCK1, 2 µM for ROCK2) and ATP (12.5 µM for ROCK1, 50 µM for ROCK2).[3]

  • Incubation: Incubate the reaction for 1 hour at room temperature.[3]

  • Detection: Measure the FRET signal according to the manufacturer's protocol to determine the extent of phosphorylation.

  • Analysis: Calculate IC₅₀ values from the dose-response curves.[3]

Western Blotting for Phospho-protein Analysis

This method is used to assess the effect of RKI-1447 on the phosphorylation of ROCK substrates within cells.

  • Cell Culture & Treatment: Plate cancer cells (e.g., MDA-MB-231, H1299) and allow them to adhere.[1][14] Treat cells with vehicle or varying concentrations of RKI-1447 for a specified time (e.g., 1 hour).[4]

  • Lysis: Lyse the cells in an appropriate buffer to extract total protein.

  • Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against phospho-MYPT-1, phospho-MLC-2, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Scratch-Wound Healing)

This assay evaluates the effect of RKI-1447 on cancer cell migration.

  • Cell Seeding: Grow cells (e.g., MDA-MB-231) to confluence in a culture plate.[1]

  • Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing vehicle or different concentrations of RKI-1447.[1]

  • Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration into the empty space. Compare the closure rate between treated and untreated cells.

In Vivo Antitumor Study Workflow

A 1. Animal Model Selection (e.g., MMTV/neu transgenic mice) B 2. Tumor Establishment (Allow tumors to reach a palpable size) A->B C 3. Group Randomization (Vehicle Control vs. RKI-1447 Group) B->C D 4. Treatment Administration (e.g., 200 mpk RKI-1447, i.p. daily for 14 days) C->D E 5. Monitoring (Measure tumor volume and body weight regularly) D->E F 6. Endpoint (Sacrifice animals after treatment period) E->F G 7. Data Analysis (Compare tumor growth inhibition between groups) F->G

Figure 3. A typical experimental workflow for in vivo efficacy studies of RKI-1447.

Conclusion

RKI-1447 is a well-characterized, potent, and selective dual inhibitor of ROCK1 and ROCK2.[1][5] Its ability to specifically disrupt the Rho/ROCK signaling cascade, thereby inhibiting cancer cell migration, invasion, and in vivo tumor growth, makes it an invaluable research tool.[1][15] The comprehensive data on its mechanism, potency, selectivity, and preclinical efficacy provide a solid foundation for further investigation into its therapeutic potential in oncology and other diseases driven by aberrant ROCK signaling.[1][5]

References

RKI-1447 Dihydrochloride: A Potent and Selective Inhibitor of Rho-Associated Protein Kinase (ROCK)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1447 dihydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). As a Type I kinase inhibitor, it binds to the ATP-binding site of ROCK, interacting with the hinge region and the DFG motif. This inhibition leads to the suppression of downstream signaling pathways that are critically involved in cellular processes such as actin cytoskeleton organization, cell adhesion, motility, and proliferation. RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical studies, particularly in breast cancer models, making it a valuable tool for cancer research and a potential therapeutic candidate. This document provides a comprehensive overview of the technical details regarding the effect of RKI-1447 on ROCK, including its inhibitory activity, impact on signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

RKI-1447 acts as a potent inhibitor of both ROCK1 and ROCK2 isoforms. X-ray crystallography studies have revealed that RKI-1447 binds to the ATP pocket of ROCK1, classifying it as a Type I kinase inhibitor. This binding prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular functions regulated by the ROCK signaling pathway.

The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are key activators of ROCK. Extracellular signals from growth factors and hormones activate guanine nucleotide exchange factors (GEFs), which in turn catalyze the exchange of GDP for GTP on Rho proteins, leading to their activation. Activated, GTP-bound Rho then binds to and activates ROCK.

Activated ROCK phosphorylates several downstream substrates, leading to various cellular responses:

  • Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP): ROCK directly phosphorylates MLC and inhibits MLCP through the phosphorylation of its myosin-binding subunit (MYPT1). This leads to increased MLC phosphorylation, promoting actin-myosin contractility, stress fiber formation, and focal adhesion assembly.

  • LIM kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin can no longer depolymerize actin filaments, resulting in the stabilization and accumulation of actin stress fibers.

  • Ezrin/Radixin/Moesin (ERM) proteins: These proteins, which link the actin cytoskeleton to the plasma membrane, are also downstream targets of ROCK.

The inhibition of ROCK by RKI-1447 leads to a decrease in the phosphorylation of these downstream effectors, resulting in the disruption of the actin cytoskeleton and inhibition of cell migration and invasion.

ROCK_Signaling_Pathway extracellular_signals Extracellular Signals (e.g., Growth Factors, LPA) membrane_receptors Membrane Receptors (e.g., GPCRs, RTKs) extracellular_signals->membrane_receptors rho_gef Rho-GEFs membrane_receptors->rho_gef rho_gdp Rho-GDP (Inactive) rho_gef->rho_gdp GDP/GTP Exchange rho_gtp Rho-GTP (Active) rho_gtp->rho_gdp rock ROCK (ROCK1/ROCK2) rho_gtp->rock Activation limk LIMK rock->limk Phosphorylation mypt1 MYPT1 rock->mypt1 Phosphorylation mlc MLC rock->mlc Phosphorylation rki1447 RKI-1447 rki1447->rock Inhibition cofilin Cofilin limk->cofilin Phosphorylation p_cofilin P-Cofilin (Inactive) actin_stress_fibers Actin Stress Fiber Formation & Contractility mlcp MLCP p_mlc P-MLC mlcp->p_mlc Dephosphorylation p_mypt1 P-MYPT1 (Inactive MLCP) p_mlc->actin_stress_fibers cell_migration_invasion Cell Migration & Invasion actin_stress_fibers->cell_migration_invasion

Caption: The Rho/ROCK signaling pathway and the inhibitory action of RKI-1447.

Quantitative Data

RKI-1447 demonstrates high potency for both ROCK isoforms, with a slight preference for ROCK2. Its inhibitory effects are observed at nanomolar concentrations, leading to significant downstream consequences on cellular function.

Table 1: In Vitro Kinase Inhibitory Activity of RKI-1447

TargetIC50 (nM)
ROCK114.5
ROCK26.2

Table 2: Cellular Effects of RKI-1447 on Breast Cancer Cells (MDA-MB-231)

AssayConcentration (µM)Result
Inhibition of P-MLC-2Starting at 0.1Dose-dependent decrease
Inhibition of P-MYPT-1Dose-dependentDose-dependent decrease
Inhibition of Migration1Significant inhibition
10Stronger inhibition
Inhibition of Invasion153% inhibition
1085% inhibition
Anchorage-Independent Growth (Soft Agar)IC50 = 0.709Inhibition of colony formation

RKI-1447 is highly selective for ROCK kinases. At concentrations up to 10 µM, it does not affect the phosphorylation levels of substrates for other kinases such as AKT, MEK, and S6 kinase. This selectivity is further demonstrated by its ability to inhibit ROCK-mediated actin stress fiber formation induced by lysophosphatidic acid (LPA), without affecting PAK-mediated lamellipodia and filopodia formation stimulated by PDGF and bradykinin, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of RKI-1447 on ROCK activity and cellular functions.

In Vitro Kinase Inhibition Assay (Z-Lyte™ FRET Assay)

This assay quantifies the inhibitory activity of RKI-1447 against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Z-Lyte™ Kinase Assay Kit - Ser/Thr Peptide

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of RKI-1447 in the assay buffer.

  • In a 384-well plate, add the ROCK enzyme (e.g., 5 ng/well) to each well.

  • Add the RKI-1447 dilutions to the wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Final concentrations for ROCK1 are typically 1.5 µM peptide and 12.5 µM ATP, and for ROCK2, 2 µM peptide and 50 µM ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add the development reagent from the Z-Lyte™ kit to each well.

  • Incubate for 1 hour at room temperature.

  • Add the stop reagent.

  • Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Calculate the emission ratio and determine the percent inhibition.

  • Plot the percent inhibition against the RKI-1447 concentration to determine the IC50 value.

Western Blotting for Phosphorylated ROCK Substrates

This method is used to assess the effect of RKI-1447 on the phosphorylation of downstream ROCK targets like MLC-2 and MYPT-1 in cultured cells.

Materials:

  • MDA-MB-231 human breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MLC-2 (Thr18/Ser19), anti-MLC-2, anti-phospho-MYPT1 (Thr853), anti-MYPT1, and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Wash buffer (TBST)

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Seed MDA-MB-231 cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of RKI-1447 (e.g., 0.01 to 10 µM) or vehicle control for a specified time (e.g., 1-4 hours).

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Add ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration Assay (Scratch Wound Healing Assay)

This assay evaluates the effect of RKI-1447 on the migratory capacity of cancer cells.

Materials:

  • MDA-MB-231 cells

  • This compound

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and grow them to confluence.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh media containing different concentrations of RKI-1447 or vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plates at 37°C in a CO2 incubator.

  • Capture images of the same fields at various time points (e.g., 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of RKI-1447 to inhibit the invasion of cancer cells through an extracellular matrix.

Materials:

  • MDA-MB-231 cells

  • This compound

  • Transwell inserts with 8 µm pore size membranes

  • Matrigel or a similar basement membrane extract

  • Serum-free media and media with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend serum-starved MDA-MB-231 cells in serum-free media containing different concentrations of RKI-1447 or vehicle control.

  • Seed the cell suspension into the upper chamber of the transwell inserts.

  • Add media containing a chemoattractant to the lower chamber.

  • Incubate for a specified period (e.g., 24-48 hours) to allow for cell invasion.

  • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Wash the inserts and allow them to dry.

  • Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Visualization of Workflows and Pathways

Experimental_Workflow start Start in_vitro_kinase_assay In Vitro Kinase Assay (IC50 Determination) start->in_vitro_kinase_assay cellular_assays Cellular Assays in_vitro_kinase_assay->cellular_assays western_blot Western Blot (Phospho-protein levels) cellular_assays->western_blot migration_assay Migration Assay (Scratch Assay) cellular_assays->migration_assay invasion_assay Invasion Assay (Transwell Assay) cellular_assays->invasion_assay cytoskeleton_assay Cytoskeleton Staining (Stress Fibers) cellular_assays->cytoskeleton_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis migration_assay->data_analysis invasion_assay->data_analysis cytoskeleton_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing RKI-1447.

Conclusion

This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2 kinases. Its ability to disrupt the Rho/ROCK signaling pathway, leading to the inhibition of cancer cell migration, invasion, and anchorage-independent growth, underscores its potential as a valuable research tool and a promising candidate for further preclinical and clinical development in oncology. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of ROCK inhibition.

RKI-1447 Dihydrochloride: A Technical Guide to its Signaling Pathway Involvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective, ATP-competitive small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and ROCK2.[1][2][3] As a Type I kinase inhibitor, it binds to the ATP-binding site of the ROCK kinases, interacting with both the hinge region and the DFG motif.[4][5][6] This inhibition disrupts the downstream signaling cascades regulated by ROCK, which are pivotal in fundamental cellular processes such as cytoskeleton organization, cell migration, and proliferation.[7][8] Consequently, RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in various cancer models, making it a valuable tool for cancer research and a potential therapeutic candidate.[2][4][9] This technical guide provides an in-depth overview of the signaling pathways modulated by RKI-1447, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathway: The Rho/ROCK Axis

The primary molecular targets of RKI-1447 are ROCK1 and ROCK2, serine/threonine kinases that are key effectors of the small GTPase RhoA.[10] The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility and cytoskeletal dynamics.[7]

Mechanism of Action:

  • Activation: The pathway is typically initiated by the activation of RhoA, a small GTPase that cycles between an inactive GDP-bound state and an active GTP-bound state. Upstream signals from growth factors or cytokines activate Rho guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP on RhoA.

  • ROCK Engagement: GTP-bound RhoA binds to and activates ROCK1 and ROCK2.

  • Downstream Phosphorylation: Activated ROCK kinases phosphorylate a number of downstream substrates that mediate the cellular response.[8] Key substrates include:

    • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain (MLC) phosphatase.[4][11] This inhibition prevents the dephosphorylation of MLC.

    • Myosin Light Chain (MLC): ROCK can directly phosphorylate MLC (specifically MLC-2).[4][7] The phosphorylation of MLC is a critical step for activating myosin II ATPase activity, which in turn drives the interaction with actin filaments to generate contractile force.[12][13]

    • LIM Kinases (LIMK1/2): ROCK phosphorylates and activates LIM kinases.[7] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments (F-actin).

  • Cellular Effects: The culmination of these phosphorylation events is an increase in actomyosin contractility, leading to the formation of stress fibers and focal adhesions.[7] These structures are crucial for cell adhesion, migration, and invasion.

Inhibition by RKI-1447:

RKI-1447 directly inhibits the kinase activity of ROCK1 and ROCK2.[1] By binding to the ATP pocket, it prevents the phosphorylation of downstream targets like MYPT1 and MLC-2.[2][4] This leads to a rapid decrease in actomyosin contractility, disassembly of stress fibers, and inhibition of cell motility and invasion.[4][9]

RKI1447_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_inhibitor Inhibition Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors RhoGEFs RhoGEFs Receptors->RhoGEFs RhoA-GDP RhoA-GDP RhoGEFs->RhoA-GDP GTP RhoA-GTP RhoA-GTP RhoA-GTP->RhoA-GDP GAP ROCK1/2 ROCK1/2 RhoA-GTP->ROCK1/2 MYPT1 MYPT1 ROCK1/2->MYPT1 P MLC MLC ROCK1/2->MLC P LIMK LIMK ROCK1/2->LIMK P MLC-P MLC-P MYPT1->MLC-P Dephosphorylates Cofilin Cofilin LIMK->Cofilin P Actomyosin\nContractility Actomyosin Contractility MLC-P->Actomyosin\nContractility Stress Fiber\nFormation Stress Fiber Formation Cofilin->Stress Fiber\nFormation Actomyosin\nContractility->Stress Fiber\nFormation RKI-1447 RKI-1447 RKI-1447->ROCK1/2 Inhibits

Caption: RKI-1447 inhibits ROCK1/2, blocking downstream phosphorylation events.

Quantitative Data

The potency and selectivity of RKI-1447 have been quantified in various assays. The following table summarizes key inhibitory concentrations.

TargetAssay TypeIC50 ValueReference(s)
ROCK1 In vitro kinase assay14.5 nM[1][3][4][5][6]
ROCK2 In vitro kinase assay6.2 nM[1][3][4][5][6][14]
PKA In vitro kinase assay>10 µM (85.5% inhibition at 1 µM)[5]
AKT1 In vitro kinase assay>10 µM (56.0% inhibition at 1 µM)[5]
p70S6K In vitro kinase assay>10 µM (61.9% inhibition at 1 µM)[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the activity of RKI-1447.

1. In Vitro ROCK Kinase Assay (Z-Lyte® FRET Assay)

This assay quantitatively measures the kinase activity of ROCK1 and ROCK2 and the inhibitory potency of compounds like RKI-1447.

  • Principle: A FRET-based assay that measures the phosphorylation of a synthetic peptide substrate. Phosphorylation prevents cleavage by a developing reagent, maintaining the FRET signal.

  • Methodology:

    • Prepare a reaction mixture containing 5 ng of recombinant ROCK1 or ROCK2 enzyme in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[1][5]

    • Add RKI-1447 at various concentrations (typically an 8-point dilution series).[5]

    • Initiate the kinase reaction by adding ATP and a peptide substrate (e.g., KKRPQRRYSNVF, derived from MLC).[4][5]

      • For ROCK1: 12.5 µM ATP and 1.5 µM peptide substrate.[1][5]

      • For ROCK2: 50 µM ATP and 2 µM peptide substrate.[1][5]

    • Incubate the reaction for 1 hour at room temperature.[1][5]

    • Add the Z-Lyte® Development Reagent to stop the reaction and allow cleavage of the unphosphorylated peptide.

    • Measure the fluorescence emission at 445 nm and 520 nm. The ratio of these signals is used to determine the extent of phosphorylation.[1]

    • Calculate IC50 values by fitting the dose-response data to a curve using appropriate software (e.g., GraphPad Prism).[1]

2. Western Blot Analysis of ROCK Substrate Phosphorylation

This method is used to assess the in-cell activity of RKI-1447 by measuring the phosphorylation status of its downstream targets.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MDA-MB-231 cells) Treat with RKI-1447 or vehicle. B 2. Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a PVDF or nitrocellulose membrane. D->E F 6. Blocking Block with 5% non-fat milk or BSA in TBST. E->F G 7. Primary Antibody Incubation Incubate with antibodies against p-MYPT1, p-MLC-2, total MYPT1, etc. F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. G->H I 9. Detection Use ECL substrate and image the blot. H->I J 10. Analysis Quantify band intensity. I->J

Caption: Workflow for Western Blot analysis of ROCK substrate phosphorylation.

  • Methodology:

    • Cell Culture and Treatment: Plate human cancer cells (e.g., MDA-MB-231, H1299) and grow to 70-80% confluency.[4] Treat cells with various concentrations of RKI-1447 or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).[15]

    • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1), phosphorylated MLC-2 (p-MLC-2), total MYPT1, total MLC-2, and a loading control (e.g., GAPDH or β-actin).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

    • Analysis: Quantify the band intensities to determine the relative change in phosphorylation levels.

3. Cell Migration (Scratch-Wound Healing) Assay

This assay assesses the effect of RKI-1447 on the migratory capacity of cells, a process highly dependent on ROCK signaling.

  • Methodology:

    • Monolayer Formation: Grow cells (e.g., MDA-MB-231) to a confluent monolayer in a multi-well plate.[4]

    • Scratch Creation: Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

    • Treatment: Wash the wells to remove detached cells and add fresh media containing RKI-1447 or a vehicle control.

    • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.

    • Analysis: Measure the area of the scratch at each time point. The rate of wound closure is used as a measure of cell migration.[9]

Selectivity and Off-Target Effects

A crucial aspect of a kinase inhibitor's profile is its selectivity. RKI-1447 demonstrates high selectivity for ROCK kinases. At concentrations up to 10 µM, it does not significantly affect the phosphorylation levels of substrates for other key kinases such as AKT, MEK, or S6 kinase.[2][4][14] This selectivity has been confirmed in cell-based morphological assays. For example, RKI-1447 effectively inhibits LPA-induced, ROCK-dependent stress fiber formation but does not affect PDGF-induced lamellipodia (a Rac1/PAK-dependent process) or bradykinin-induced filopodia (a CDC42/PAK-dependent process).[4][9]

Conclusion

RKI-1447 dihydrochloride is a well-characterized, potent, and selective inhibitor of ROCK1 and ROCK2. Its mechanism of action centers on the direct inhibition of the kinase activity of ROCK, leading to the suppression of downstream signaling pathways that control actomyosin contractility and cytoskeletal organization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing RKI-1447 to investigate the roles of ROCK signaling in cancer biology and other pathological conditions. Its high selectivity makes it a precise tool for dissecting the specific contributions of the ROCK pathway in complex cellular processes.

References

Cellular Targets of RKI-1447 Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 dihydrochloride is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of the cellular targets of RKI-1447, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. The information is intended to support researchers and professionals in the fields of oncology, cell biology, and drug development in understanding and utilizing this compound.

Primary Cellular Targets and Potency

The primary cellular targets of RKI-1447 are the serine/threonine kinases ROCK1 and ROCK2. RKI-1447 exhibits high potency against both isoforms, with a slightly greater affinity for ROCK2. The inhibitory activity of RKI-1447 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

TargetIC50 (nM)Reference
ROCK114.5[1][2][3]
ROCK26.2[1][2][3]
Table 1: In vitro inhibitory potency of RKI-1447 against ROCK1 and ROCK2.

Mechanism of Action

RKI-1447 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ROCK kinase domain. This mode of action prevents the phosphorylation of downstream ROCK substrates, thereby inhibiting the signaling cascade.

Downstream Cellular Effects and Selectivity

The inhibition of ROCK by RKI-1447 leads to a reduction in the phosphorylation of its key downstream substrates, including Myosin Light Chain 2 (MLC-2) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[4][5] This interference with the ROCK signaling pathway results in the disruption of actin stress fiber formation and other cellular processes regulated by ROCK.

A key attribute of RKI-1447 is its high selectivity for ROCK kinases. Studies have shown that at concentrations effective for ROCK inhibition, RKI-1447 does not significantly affect the phosphorylation levels of substrates for other kinases, such as Akt, MEK, and S6 kinase, highlighting its specific mechanism of action.[4]

Downstream TargetEffect of RKI-1447Cellular Process
Phospho-MLC-2Decreased PhosphorylationCytoskeletal dynamics, cell motility
Phospho-MYPT1Decreased PhosphorylationRegulation of myosin phosphatase activity
Table 2: Effect of RKI-1447 on downstream ROCK substrates.

Signaling Pathway

The following diagram illustrates the canonical ROCK signaling pathway and the point of inhibition by RKI-1447.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase ROCK Kinase cluster_downstream Downstream Effectors RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates RKI-1447 RKI-1447 RKI-1447->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) MYPT1->MLC Dephosphorylates Actin Stress Fibers Actin Stress Fibers MLC->Actin Stress Fibers Promotes formation

ROCK Signaling Pathway and RKI-1447 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets of RKI-1447.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A common method to determine the IC50 of a kinase inhibitor is the Z'-LYTE™ Kinase Assay.

Objective: To quantify the in vitro potency of RKI-1447 against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • ATP

  • Ser/Thr 13 peptide substrate (based on myosin light chain)

  • This compound

  • Z'-LYTE™ Kinase Assay Kit (including development reagent)

  • 384-well plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of RKI-1447 in DMSO.

  • In a 384-well plate, add the kinase, the peptide substrate, and the RKI-1447 dilution (or DMSO for control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the Z'-LYTE™ Development Reagent.

  • Incubate for a further 60 minutes at room temperature to allow for the development of the fluorescent signal.

  • Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm) using a plate reader.

  • Calculate the ratio of the two emission intensities, which corresponds to the extent of substrate phosphorylation.

  • Plot the percentage of inhibition against the logarithm of the RKI-1447 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of RKI-1447 B Add kinase, substrate, and RKI-1447 to plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Stop reaction and develop signal D->E F Measure fluorescence E->F G Calculate % inhibition and determine IC50 F->G

Workflow for In Vitro Kinase Inhibition Assay.
Western Blotting for Phospho-protein Analysis

Objective: To assess the effect of RKI-1447 on the phosphorylation status of downstream targets like MLC-2 and MYPT1 in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of MLC-2 and MYPT1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of RKI-1447 or vehicle (DMSO) for a specified time.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with an antibody for the total protein to normalize for loading.

Immunofluorescence for Actin Stress Fiber Visualization

Objective: To visually assess the effect of RKI-1447 on the formation of actin stress fibers in cells.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Treat the cells with RKI-1447 or vehicle for the desired time.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash the cells with PBS.

  • Block non-specific binding with 1% BSA for 30 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) for 20-60 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI, if desired.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2 kinases. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of downstream signaling pathways that control cytoskeletal dynamics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the cellular effects of RKI-1447 and explore its therapeutic potential in various disease models.

References

RKI-1447 Dihydrochloride: A Potent ROCK Inhibitor for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The progression of breast cancer, particularly its metastatic spread, is a complex process involving intricate signaling pathways that regulate cell motility, invasion, and survival.[1][2] The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical mediators in these processes, making them compelling therapeutic targets.[3][4][5] RKI-1447 dihydrochloride is a potent, small-molecule inhibitor of both ROCK1 and ROCK2, which has demonstrated significant anti-invasive and anti-tumor activities in preclinical breast cancer models.[3][5][6] This technical guide provides a comprehensive overview of RKI-1447, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action for researchers and scientists in the field of oncology drug development.

Mechanism of Action: Targeting the Rho/ROCK Pathway

The RhoA/C-ROCK signaling pathway is frequently elevated in metastatic tumors and is associated with poor prognosis in breast cancer patients.[6] This pathway is a central regulator of actin-myosin contractility and cytoskeletal dynamics.[7] RKI-1447 functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK1 and ROCK2 through interactions with the hinge region and the DFG motif.[3][4][5][6] This binding competitively inhibits the kinase activity of ROCK, preventing the phosphorylation of its downstream substrates.

Key downstream effectors of ROCK include Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[6] Phosphorylation of these substrates is crucial for stress fiber formation, cell contraction, migration, and invasion.[6][7] By suppressing the phosphorylation of MLC-2 and MYPT-1, RKI-1447 effectively disrupts these cancer-promoting cellular processes.[3][4][5][6]

RKI1447_Mechanism cluster_upstream Upstream Activation cluster_kinase Target Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Effectors cluster_cellular Cellular Effects RhoA/RhoC RhoA/RhoC ROCK1/ROCK2 ROCK1/ROCK2 RhoA/RhoC->ROCK1/ROCK2 Activates P-MYPT-1 MYPT-1 Phosphorylation ROCK1/ROCK2->P-MYPT-1 P-MLC-2 MLC-2 Phosphorylation ROCK1/ROCK2->P-MLC-2 P-LIMK LIMK Phosphorylation ROCK1/ROCK2->P-LIMK RKI-1447 RKI-1447 RKI-1447->ROCK1/ROCK2 Inhibits Stress Fibers Stress Fibers P-MYPT-1->Stress Fibers P-MLC-2->Stress Fibers P-LIMK->Stress Fibers Migration Migration Stress Fibers->Migration Invasion Invasion Stress Fibers->Invasion

Caption: RKI-1447 inhibits ROCK1/2, blocking downstream signaling and cellular invasion.

Data Presentation: In Vitro and In Vivo Efficacy

RKI-1447 has been evaluated against its structurally similar but significantly weaker analog, RKI-1313, to establish a clear structure-activity relationship. The data below summarizes its potent and selective activity in various breast cancer models.

Table 1: Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Reference
RKI-1447 ROCK114.5[6]
ROCK2Potent Inhibition[6]
RKI-1313 ROCK134,000[8]
ROCK28,000[8]
Table 2: In Vitro Efficacy in MDA-MB-231 Human Breast Cancer Cells
AssayEndpointRKI-1447 ResultRKI-1313 ResultReference
Anchorage-Independent Growth IC50 (Soft Agar)709 nMLittle effect up to 30 µM[6]
Migration % Inhibition (Wound Healing)Significant inhibition at 1 µM and 10 µMMinimal effect[6]
Invasion % Inhibition (Boyden Chamber)53% at 1 µM, 85% at 10 µMLittle effect[6]
Table 3: In Vivo Efficacy in ErbB2 Transgenic Mouse Model
TreatmentAverage Tumor Growth InhibitionTumor ResponseReference
RKI-1447 87%60% of tumors were sensitive (regression or growth inhibition)[8]

Selectivity Profile

A key attribute of a targeted inhibitor is its selectivity. RKI-1447 demonstrates high selectivity for the ROCK pathway.

  • Kinase Selectivity: RKI-1447 had no effect on the phosphorylation levels of AKT, MEK, and S6 kinase at concentrations as high as 10 µM, indicating it does not broadly inhibit other major signaling kinases.[3][4][5][6]

  • Pathway-Specific Cytoskeletal Effects: The inhibitor selectively blocks ROCK-mediated actin stress fiber formation induced by lysophosphatidic acid (LPA).[3][6] Crucially, it does not affect PAK-mediated cytoskeletal changes, such as lamellipodia formation induced by PDGF or filopodia formation induced by bradykinin.[3][4][5][6] This confirms its specific action on the Rho-ROCK pathway over other GTPase-driven pathways like Rac/PAK and Cdc42/PAK.

RKI1447_Selectivity cluster_stimuli Stimuli cluster_pathways Signaling Pathways cluster_outcomes Cytoskeletal Outcomes LPA LPA ROCK Rho/ROCK Pathway LPA->ROCK PDGF PDGF PAK_Rac Rac/PAK Pathway PDGF->PAK_Rac Bradykinin Bradykinin PAK_Cdc42 Cdc42/PAK Pathway Bradykinin->PAK_Cdc42 StressFibers Stress Fibers ROCK->StressFibers Lamellipodia Lamellipodia PAK_Rac->Lamellipodia Filopodia Filopodia PAK_Cdc42->Filopodia RKI1447 RKI-1447 RKI1447->ROCK Inhibits

Caption: RKI-1447 selectively inhibits the ROCK pathway, leaving PAK pathways unaffected.

Experimental Protocols

The following are summaries of key methodologies used to characterize RKI-1447 in breast cancer models.[6]

In Vitro Kinase Assay
  • Objective: To determine the IC50 of RKI-1447 against ROCK1 and ROCK2.

  • Method: The Invitrogen Z-Lyte® FRET-based kinase assay was utilized.

  • Procedure:

    • Recombinant ROCK1 or ROCK2 enzyme is incubated with a peptide substrate (derived from MLC sequence) and ATP.

    • Serial dilutions of RKI-1447 are added to the reaction wells.

    • The reaction proceeds, allowing for phosphorylation of the substrate.

    • A development reagent is added, which proteolytically cleaves only the non-phosphorylated substrate.

    • Cleavage disrupts FRET (Förster resonance energy transfer) between the fluorophores on the peptide.

    • The emission ratio is measured to quantify the degree of phosphorylation and, consequently, the inhibitory effect of RKI-1447.

Western Immunoblotting
  • Objective: To measure the effect of RKI-1447 on the phosphorylation of ROCK substrates in cells.

  • Procedure:

    • MDA-MB-231 or MDA-MB-468 breast cancer cells are treated with various concentrations of RKI-1447 for a specified time (e.g., 1 hour).

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MLC-2 (P-MLC-2), total MLC-2, phosphorylated MYPT-1 (P-MYPT-1), and total MYPT-1.

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Bands are visualized using a chemiluminescence detection system.

Invasion Assay (Boyden Chamber)
  • Objective: To quantify the effect of RKI-1447 on the invasive potential of breast cancer cells.

  • Procedure:

    • Boyden chamber inserts with a Matrigel-coated porous membrane are placed in a 24-well plate.

    • The lower chamber is filled with media containing a chemoattractant (e.g., serum).

    • MDA-MB-231 cells, pre-treated with vehicle or RKI-1447, are seeded into the upper chamber in serum-free media.

    • The plate is incubated to allow cells to invade through the Matrigel and the membrane.

    • Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

    • The percentage of invasion inhibition is calculated relative to the vehicle-treated control.

Invasion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Coat Boyden chamber insert with Matrigel B 2. Add chemoattractant (serum) to lower well A->B C 3. Pre-treat MDA-MB-231 cells with RKI-1447 or vehicle B->C D 4. Seed treated cells into upper chamber C->D E 5. Incubate to allow cell invasion D->E F 6. Remove non-invading cells from top surface E->F G 7. Fix and stain invaded cells on bottom surface F->G H 8. Count invaded cells and calculate % inhibition G->H

Caption: Standard workflow for a Boyden chamber cell invasion assay.

Conclusion

This compound is a highly potent and selective ROCK inhibitor with robust anti-tumor and anti-invasive properties in preclinical models of breast cancer.[3][4][6] Its well-defined mechanism of action, demonstrated efficacy in vitro and in vivo, and high selectivity for the Rho-ROCK pathway make it a valuable tool for cancer research.[6][8] The data and protocols summarized in this guide underscore the potential of targeting the ROCK pathway and justify further investigation into RKI-1447 and similar molecules as potential clinical candidates for treating metastatic breast cancer.[3][5][6]

References

RKI-1447 Dihydrochloride: A Potent Inhibitor of Colorectal Carcinoma Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), on the growth of colorectal carcinoma (CRC) cells.[1][2] RKI-1447 has demonstrated significant anti-cancer activity in CRC by disrupting cellular bioenergetics, inducing mitochondrial dysfunction, and promoting apoptosis through endoplasmic reticulum (ER) stress.[1][2] This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Colorectal carcinoma is a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies.[1] The Rho/ROCK signaling pathway plays a crucial role in cancer cell proliferation, migration, and invasion, making it an attractive target for therapeutic intervention.[1][3] RKI-1447 is a small molecule inhibitor that potently targets ROCK1 and ROCK2, with IC50 values of 14.5 nM and 6.2 nM, respectively, in cell-free assays.[4][5] This guide focuses on the specific effects of RKI-1447 on colorectal carcinoma cells, elucidating its mechanism of action and providing practical experimental details.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of RKI-1447 on colorectal cancer cell lines.

Table 1: Effect of RKI-1447 on the Viability of Colorectal Cancer Cell Lines
Cell LineTreatment Concentration (µM)Observation
HCT-810, 20, 40, 80, 160, 320Drastic dose-dependent decrease in cell viability.[1]
HCT-11610, 20, 40, 80, 160, 320Drastic dose-dependent decrease in cell viability.[1]
SW480Not specifiedAnti-tumor activity observed.[1]
DLD1Not specifiedAnti-tumor activity observed.[1]
Table 2: Induction of Apoptosis in Colorectal Cancer Cell Lines by RKI-1447
Cell LineTreatment Concentration (µM)Observation
HCT-820, 40, 80Dose-dependent increase in apoptosis.[1]
HCT-11620, 40, 80Dose-dependent increase in apoptosis.[1]
Table 3: Effect of RKI-1447 on Protein Expression in Colorectal Cancer Cell Lines
Cell LineTreatment Concentration (µM)ProteinChange in Expression
HCT-820, 40, 80Cleaved PARPIncreased
HCT-11620, 40, 80Cleaved PARPIncreased
HCT-820, 40, 80Cleaved Caspase 3Increased
HCT-11620, 40, 80Cleaved Caspase 3Increased
HCT-820, 40, 80p-eIF2αIncreased
HCT-11620, 40, 80p-eIF2αIncreased
HCT-820, 40, 80CHOPIncreased
HCT-11620, 40, 80CHOPIncreased
Table 4: Impact of RKI-1447 on Cellular Bioenergetics in Colorectal Cancer Cell Lines
Cell LineParameterObservation
HCT-8Basal Mitochondrial RespirationSuppressed
HCT-116Basal Mitochondrial RespirationSuppressed
HCT-8Maximal Mitochondrial RespirationSuppressed
HCT-116Maximal Mitochondrial RespirationSuppressed
HCT-8ATP ProductionSuppressed
HCT-116ATP ProductionSuppressed
HCT-8Basal Glycolytic RateReduced
HCT-116Basal Glycolytic RateReduced
HCT-8Maximal Glycolytic RateReduced
HCT-116Maximal Glycolytic RateReduced
HCT-8Glycolytic CapacityReduced
HCT-116Glycolytic CapacityReduced

Signaling Pathway and Mechanism of Action

RKI-1447 exerts its anti-cancer effects in colorectal carcinoma cells primarily through the inhibition of the Rho/ROCK signaling pathway. This initiates a cascade of downstream events culminating in cell growth suppression and apoptosis.

RKI1447_Mechanism_of_Action RKI1447 RKI-1447 ROCK ROCK1/ROCK2 RKI1447->ROCK Inhibition Glycolysis Glycolysis (Basal, Maximal, Capacity) RKI1447->Glycolysis Inhibition Cytoskeleton Cytoskeletal Dynamics ROCK->Cytoskeleton Regulation Mitochondria Mitochondrial Respiration (Basal & Maximal) Cytoskeleton->Mitochondria Influence ATP ATP Production Mitochondria->ATP Leads to Bioenergetics Cellular Bioenergetics Disruption Mitochondria->Bioenergetics ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS MMP Mitochondrial Membrane Depolarization Mitochondria->MMP ATP->Bioenergetics Glycolysis->Bioenergetics CellGrowth Colorectal Carcinoma Cell Growth Suppression Bioenergetics->CellGrowth ER_Stress Endoplasmic Reticulum (ER) Stress MMP->ER_Stress p_eIF2a p-eIF2α Increase ER_Stress->p_eIF2a CHOP CHOP Increase ER_Stress->CHOP Apoptosis Apoptosis p_eIF2a->Apoptosis CHOP->Apoptosis Apoptosis->CellGrowth

Caption: Mechanism of RKI-1447 in colorectal carcinoma cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed HCT-8 or HCT-116 cells (2 x 10^3 cells/well in 96-well plate) Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Treat Treat with RKI-1447 (0-320 µM) for 24 hours Incubate1->Treat Add_MTT Add MTT reagent (5 mg/ml) Treat->Add_MTT Incubate2 Incubate for 4 hours Add_MTT->Incubate2 Dissolve Dissolve crystals with DMSO Incubate2->Dissolve Read Read absorbance Dissolve->Read

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: HCT-8 and HCT-116 colorectal cancer cells are seeded into 96-well plates at a density of 2 x 10³ cells per well.[1]

  • Incubation: The plates are incubated overnight at 37°C in a humidified atmosphere containing 5% CO₂.[1]

  • Treatment: Cells are treated with various concentrations of RKI-1447 (ranging from 0 to 320 µM) for 24 hours.[1]

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well to a final concentration of 0.5 mg/ml, and the plates are incubated for 4 hours.[1]

  • Solubilization: The formazan crystals produced by viable cells are dissolved in dimethyl sulfoxide (DMSO).[1]

  • Data Acquisition: The absorbance is measured using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed HCT-8 or HCT-116 cells (2 x 10^5 cells/well in 6-well plate) Treat Treat with RKI-1447 (0, 20, 40, 80 µM) for 24 hours Seed->Treat Collect Collect and wash cells with ice-cold PBS Treat->Collect Stain Stain with Annexin V-FITC/PI for 20 min in the dark Collect->Stain Analyze Analyze by flow cytometry (BD Accuri C6) Stain->Analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Methodology:

  • Cell Seeding and Treatment: HCT-8 and HCT-116 cells are seeded in a six-well plate at a density of 2 x 10⁵ cells per well and treated with RKI-1447 (0, 20, 40, 80 µM) for 24 hours.[1]

  • Cell Collection: After treatment, the cells are collected and washed twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Staining: The cells are subsequently stained with an Annexin V-FITC/Propidium Iodide (PI) solution for 20 minutes in the dark at room temperature.[1]

  • Flow Cytometry Analysis: The samples are analyzed immediately using a BD Accuri C6 flow cytometer to quantify apoptotic cells.[1]

Western Blot Analysis

Methodology:

  • Cell Lysis: Colorectal cancer cells are treated with RKI-1447 at the indicated concentrations and duration. Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., PARP, caspase-3, p-eIF2α, CHOP, and β-actin as a loading control). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Bioenergetics Analysis (Seahorse XF96 Analyzer)

Methodology:

  • Cell Seeding: HCT-8 and HCT-116 cells are seeded in a Seahorse XF96 cell culture microplate.

  • Treatment: Cells are treated with various concentrations of RKI-1447 for 24 hours.[1]

  • Assay Preparation: Prior to the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with substrates, and the cells are incubated in a non-CO₂ incubator.

  • Mitochondrial Stress Test: The oxygen consumption rate (OCR) is measured in real-time using a Seahorse XF96 analyzer. Sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine key parameters of mitochondrial respiration, including basal respiration, maximal respiration, and ATP production.[1]

  • Glycolysis Stress Test: The extracellular acidification rate (ECAR) is measured to assess glycolysis. Sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG) are used to determine basal glycolysis, maximal glycolytic rate, and glycolytic capacity.[1]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for colorectal carcinoma. Its mechanism of action, centered on the inhibition of the Rho/ROCK signaling pathway, leads to a profound disruption of cellular bioenergetics and mitochondrial function, ultimately inducing apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of RKI-1447 in the context of colorectal cancer treatment.

References

The ROCK Inhibitor RKI-1447: A Promising Therapeutic Avenue in Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: High-risk neuroblastoma, a pediatric malignancy of the sympathetic nervous system, presents a significant therapeutic challenge, with survival rates remaining dismally low despite aggressive treatment regimens. The identification of novel therapeutic targets and combination strategies is therefore of paramount importance. Recent research has illuminated the critical role of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway in neuroblastoma pathogenesis. The dual ROCK1/2 inhibitor, RKI-1447 dihydrochloride, has emerged as a promising agent, demonstrating potent anti-tumor activity both as a monotherapy and in synergistic combination with other targeted agents. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and underlying signaling pathways related to the role of RKI-1447 in neuroblastoma.

Mechanism of Action and Preclinical Efficacy

RKI-1447 is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 kinases. The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. In the context of neuroblastoma, dysregulation of this pathway contributes to tumor progression and metastasis.

Treatment of neuroblastoma cells with RKI-1447 has been shown to elicit a range of anti-tumor effects, including:

  • Decreased Cell Growth and Viability: RKI-1447 effectively inhibits the proliferation of neuroblastoma cells in a dose-dependent manner.

  • Induction of Cell Death: The compound promotes apoptosis in neuroblastoma cell lines.

  • Inhibition of N-MYC: RKI-1447 leads to a reduction in the protein levels of N-MYC, a key oncogenic driver in a significant subset of high-risk neuroblastomas.[1]

In Vitro and In Vivo Studies

Preclinical investigations have demonstrated the efficacy of RKI-1447 in various neuroblastoma models. In vitro studies using a panel of neuroblastoma cell lines have consistently shown a reduction in cell viability and an increase in apoptosis following treatment with RKI-1447.[1]

In vivo studies utilizing neuroblastoma xenograft models have further substantiated the anti-tumor activity of RKI-1447. Administration of the inhibitor resulted in a significant decrease in tumor growth.[1]

Synergistic Combination with BET Inhibitors

A particularly promising therapeutic strategy involves the combination of RKI-1447 with Bromodomain and Extra-Terminal (BET) inhibitors, such as ABBV-075.[1] BET inhibitors are a class of drugs that target BET proteins, which are critical readers of histone acetylation marks and play a key role in the transcriptional regulation of oncogenes, including N-MYC.

A combination screen has revealed a strong synergistic effect between RKI-1447 and BET inhibitors in neuroblastoma models.[1] This synergy is thought to be mediated, at least in part, by the dual targeting of N-MYC expression and stability. Interestingly, treatment with the BET inhibitor ABBV-075 alone was found to increase the phosphorylation of myosin light chain 2 (MLC2) and cofilin, downstream effectors of ROCK. The addition of RKI-1447 effectively blocked this increase, suggesting a compensatory mechanism that can be overcome by the combination therapy.[1] The combination treatment also demonstrated a more pronounced inhibitory effect on both C-MYC and N-MYC protein expression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of RKI-1447 in neuroblastoma.

Table 1: In Vitro Efficacy of RKI-1447 in Neuroblastoma Cell Lines

Cell LineIC50 of RKI-1447 (µM)Key Findings
Data not available in search resultsData not available in search resultsDecreased cell growth and increased cell death observed.[1]

Table 2: In Vivo Efficacy of RKI-1447 in Neuroblastoma Xenograft Models

Animal ModelTreatment RegimenTumor Growth Inhibition (%)Key Findings
Specific model details not availableDetails not available in search resultsQuantitative data not availableSignificant decrease in tumor growth observed.[1]

Table 3: Synergistic Effects of RKI-1447 and ABBV-075 in Neuroblastoma

Neuroblastoma ModelCombinationKey Findings
In vitro and in vivo (including zebrafish)RKI-1447 + ABBV-075Enhanced anti-tumor effects, augmented inhibition of N-MYC/C-MYC expression.[1]

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments investigating the role of RKI-1447 in neuroblastoma.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Neuroblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of RKI-1447, ABBV-075, or the combination for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Cell Lysis: Neuroblastoma cells are treated with RKI-1447 and/or ABBV-075, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., N-MYC, p-MLC, total MLC, β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Neuroblastoma Xenograft Model

Orthotopic xenograft models, where human neuroblastoma cells are implanted into the adrenal gland of immunodeficient mice, provide a clinically relevant system to evaluate the in vivo efficacy of anti-cancer agents.

  • Cell Preparation: Human neuroblastoma cells are harvested and resuspended in a suitable medium.

  • Surgical Procedure: Immunocompromised mice (e.g., NOD-SCID gamma mice) are anesthetized, and a small incision is made to expose the adrenal gland.

  • Cell Injection: A suspension of neuroblastoma cells is carefully injected into the adrenal gland.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly using non-invasive imaging techniques such as ultrasound or bioluminescence imaging.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered RKI-1447, ABBV-075, the combination, or a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Efficacy Assessment: Tumor volume is measured at regular intervals to determine the effect of the treatment on tumor growth. At the end of the study, tumors are excised for further analysis.

Signaling Pathways and Visualizations

The anti-tumor effects of RKI-1447 in neuroblastoma are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

Rho-ROCK Signaling Pathway Inhibition by RKI-1447

G cluster_membrane cluster_cytoplasm GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK1/2 RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC RKI1447 RKI-1447 RKI1447->ROCK pMLC p-MLC MLC->pMLC Actin Actin Cytoskeleton Reorganization pMLC->Actin Proliferation Cell Proliferation & Survival Actin->Proliferation

Caption: Inhibition of the Rho-ROCK signaling pathway by RKI-1447 in neuroblastoma.

Proposed Mechanism of RKI-1447-Induced N-MYC Degradation

G cluster_cytoplasm cluster_nucleus ROCK ROCK GSK3b_inactive p-GSK3β (Ser9) (Inactive) ROCK->GSK3b_inactive ? RKI1447 RKI-1447 RKI1447->ROCK GSK3b_active GSK3β (Active) GSK3b_inactive->GSK3b_active NMYC N-MYC GSK3b_active->NMYC pNMYC p-N-MYC (Thr58) NMYC->pNMYC Proteasome Proteasomal Degradation pNMYC->Proteasome

Caption: RKI-1447 may promote N-MYC degradation via activation of GSK3β.

Experimental Workflow for In Vivo Xenograft Study

G start Prepare Neuroblastoma Cell Suspension injection Orthotopic Injection into Adrenal Gland of Mice start->injection monitoring Tumor Growth Monitoring (Imaging) injection->monitoring randomization Randomize Mice into Treatment Groups monitoring->randomization treatment Administer RKI-1447, ABBV-075, Combination, or Vehicle randomization->treatment measurement Measure Tumor Volume Regularly treatment->measurement endpoint Endpoint Analysis: Tumor Excision, Western Blot, etc. measurement->endpoint

References

Methodological & Application

RKI-1447 Dihydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1447 dihydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][3][4] As a critical component of the Rho GTPase signaling pathway, ROCK plays a pivotal role in regulating cellular processes such as cytoskeletal dynamics, cell migration, invasion, and proliferation.[5][6] Dysregulation of the Rho/ROCK pathway is implicated in the progression and metastasis of various cancers, making ROCK a compelling therapeutic target.[5][7] RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical studies, particularly in breast and colorectal cancer models.[3][7] This document provides detailed experimental protocols for the application of this compound in cell culture, along with a summary of its inhibitory concentrations and a visualization of the targeted signaling pathway.

Data Presentation

In Vitro Inhibitory Activity of RKI-1447
TargetIC50 (nM)Reference
ROCK114.5[1][2][3][4]
ROCK26.2[1][2][3][4]
RKI-1447 Cell Viability IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer~1-10
Colorectal Cancer
HCT-116Colon Carcinoma~1-5
HCT-8Colon CarcinomaNot explicitly stated
Neuroblastoma
VariousNeuroblastomaNot explicitly stated

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time. The values presented are approximate ranges based on available data. For precise IC50 determination in a specific cell line, it is recommended to perform a dose-response experiment.

Signaling Pathway

The Rho/ROCK signaling pathway is a key regulator of actin cytoskeleton dynamics. RKI-1447 exerts its effects by inhibiting ROCK1 and ROCK2, which in turn prevents the phosphorylation of downstream substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). This leads to a reduction in actin stress fiber formation and cellular contractility, ultimately inhibiting cell migration and invasion.[7][8]

G cluster_0 Upstream Activators cluster_1 Rho GTPase Cycle cluster_2 ROCK Signaling cluster_3 Cellular Effects Growth Factors Growth Factors GEFs GEFs Growth Factors->GEFs LPA LPA LPA->GEFs Mechanical Stress Mechanical Stress Mechanical Stress->GEFs RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GEFs RhoA-GTP->RhoA-GDP GAPs ROCK1/2 ROCK1/2 RhoA-GTP->ROCK1/2 activates GAPs GAPs p-MLC2 p-MLC2 ROCK1/2->p-MLC2 phosphorylates p-MYPT1 p-MYPT1 ROCK1/2->p-MYPT1 phosphorylates RKI-1447 RKI-1447 RKI-1447->ROCK1/2 inhibits Actin Stress Fibers Actin Stress Fibers p-MLC2->Actin Stress Fibers promotes p-MYPT1->Actin Stress Fibers promotes Cell Migration Cell Migration Actin Stress Fibers->Cell Migration Cell Invasion Cell Invasion Actin Stress Fibers->Cell Invasion

Figure 1: RKI-1447 inhibits the Rho/ROCK signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO.[9] For example, to prepare a 10 mM stock solution, dissolve 3.99 mg of this compound (MW: 399.29 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[2][3] Avoid repeated freeze-thaw cycles.

Experimental Workflow Overview

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Cell_Culture Seed Cells Treatment Treat cells with RKI-1447 Cell_Culture->Treatment RKI-1447_Prep Prepare RKI-1447 dilutions RKI-1447_Prep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Migration Assay (Scratch) Treatment->Migration Invasion Invasion Assay (Transwell) Treatment->Invasion Western_Blot Western Blot (p-MLC2) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Migration->Data_Analysis Invasion->Data_Analysis Western_Blot->Data_Analysis

Figure 2: General experimental workflow for RKI-1447 studies.
Detailed Methodologies

This protocol is to determine the effect of RKI-1447 on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of RKI-1447 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the RKI-1447 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay assesses the effect of RKI-1447 on the tumorigenic potential of cells by measuring their ability to grow in an anchorage-independent manner.[6][7][8][9][10]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • Agar

  • 6-well plates

Procedure:

  • Bottom Agar Layer: Prepare a 0.6% agar solution in complete culture medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Layer: Trypsinize and count the cells. Resuspend the cells in complete culture medium containing 0.3% agar and the desired concentrations of RKI-1447.

  • Plate 1 mL of the cell suspension (containing 5,000-10,000 cells) on top of the solidified bottom agar layer.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.

  • Staining and Counting: Stain the colonies with 0.005% crystal violet. Count the number of colonies in each well using a microscope.

This assay evaluates the effect of RKI-1447 on cell migration.[1][2][3][5][11]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

Procedure:

  • Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of RKI-1447 or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This assay measures the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[4][12][13][14]

Materials:

  • Cells of interest

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • This compound

  • Transwell inserts with 8 µm pore size

  • Matrigel or other basement membrane extract

  • 24-well plates

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Resuspend cells in serum-free medium containing different concentrations of RKI-1447 or vehicle control.

  • Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Add 500 µL of complete culture medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Remove the non-invading cells from the top of the membrane with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Count the number of stained cells in several fields of view under a microscope.

This protocol is to detect the phosphorylation status of Myosin Light Chain 2 (MLC2), a direct downstream target of ROCK. A decrease in phospho-MLC2 levels indicates inhibition of ROCK activity.[15][16][17][18][19]

Materials:

  • Treated cell lysates

  • Protein lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-MLC2, anti-total-MLC2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence reagent and an imaging system.

  • Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

References

RKI-1447 Dihydrochloride: In Vivo Administration Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in various mouse models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of RKI-1447.

Mechanism of Action

RKI-1447 is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2, key regulators of cell shape, motility, and invasion.[1][2][3] By inhibiting ROCK, RKI-1447 disrupts the actin cytoskeleton, leading to reduced cancer cell migration, invasion, and anchorage-independent growth.[1][2][3] Its anti-tumor effects have been demonstrated in various cancer models, including breast cancer and neuroblastoma.[1][4]

Signaling Pathway of RKI-1447 Inhibition

The following diagram illustrates the signaling pathway affected by RKI-1447.

RKI1447_Pathway cluster_upstream Upstream Activators cluster_rock ROCK Signaling cluster_downstream Cellular Effects RhoA_GTP RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates RKI-1447 RKI-1447 RKI-1447->ROCK Inhibits pMLC Phospho-MLC MLC->pMLC Cell_Contraction Cell Contraction pMLC->Cell_Contraction pMYPT1 Phospho-MYPT1 MYPT1->pMYPT1 pMYPT1->pMLC Inhibits dephosphorylation pLIMK Phospho-LIMK LIMK->pLIMK Cofilin Cofilin pLIMK->Cofilin Phosphorylates pCofilin Phospho-Cofilin (Inactive) Cofilin->pCofilin Actin_Stress_Fibers Actin Stress Fiber Formation pCofilin->Actin_Stress_Fibers Inhibits severing Cell_Migration_Invasion Cell Migration & Invasion Actin_Stress_Fibers->Cell_Migration_Invasion Cell_Contraction->Cell_Migration_Invasion

Caption: RKI-1447 inhibits ROCK, preventing downstream phosphorylation and cellular processes.

In Vivo Efficacy Data Summary

The following tables summarize quantitative data from in vivo studies using RKI-1447 in mouse models.

Table 1: RKI-1447 Administration in a Transgenic Breast Cancer Mouse Model

ParameterDetails
Mouse Model ErbB2 Transgenic Mammary Cancer Model
Drug Formulation 20% Hydroxypropyl-β-cyclodextrin (HPCD) in sterile water
Route of Administration Oral gavage
Dosage 50 mg/kg
Dosing Schedule Once daily
Treatment Duration 21 days
Efficacy Endpoint Tumor volume reduction
Reference [1]

Table 2: RKI-1447 Administration in a Neuroblastoma Mouse Model

ParameterDetails
Mouse Model Xenograft model with human neuroblastoma cells
Drug Formulation Not specified
Route of Administration Not specified
Dosage Not specified
Dosing Schedule Not specified
Treatment Duration Not specified
Efficacy Endpoint Decreased tumor growth, increased cell death, inhibition of N-MYC
Reference [4]

Experimental Protocols

Protocol 1: Evaluation of RKI-1447 Efficacy in an ErbB2 Transgenic Breast Cancer Mouse Model

1. Animal Model:

  • Utilize female MMTV-neu (ErbB2) transgenic mice, which spontaneously develop mammary tumors.

  • House mice in a pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Monitor mice regularly for tumor development by palpation.

2. Tumor Measurement and Grouping:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), measure tumor dimensions using calipers.

  • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Randomize mice into treatment and control groups with comparable mean tumor volumes.

3. RKI-1447 Formulation and Administration:

  • Prepare a fresh solution of this compound in 20% HPCD in sterile water on each day of treatment.

  • Administer RKI-1447 at a dose of 50 mg/kg via oral gavage once daily.

  • Administer the vehicle (20% HPCD) to the control group following the same schedule.

4. Monitoring and Data Collection:

  • Measure tumor volume and body weight every 2-3 days.

  • Monitor the general health of the mice daily.

  • At the end of the treatment period (e.g., 21 days), euthanize the mice and excise the tumors.

5. Pharmacodynamic Analysis (Optional):

  • Collect tumor tissue at specified time points after the final dose to assess the inhibition of ROCK activity.

  • Prepare tumor lysates and perform Western blotting to analyze the phosphorylation levels of ROCK substrates such as Myosin Light Chain 2 (p-MLC2) and MYPT1 (p-MYPT1).

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of RKI-1447.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Induction Tumor Induction / Implantation Tumor_Measurement Tumor Measurement & Grouping Tumor_Induction->Tumor_Measurement Drug_Admin RKI-1447 / Vehicle Administration Tumor_Measurement->Drug_Admin Monitoring Monitor Tumor Growth & Body Weight Drug_Admin->Monitoring Daily Endpoint Endpoint Analysis (Tumor Volume) Monitoring->Endpoint Tissue_Collection Tissue Collection Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic Analysis Tissue_Collection->PD_Analysis

Caption: General workflow for in vivo efficacy testing of RKI-1447.

Important Considerations

  • Solubility: this compound has limited aqueous solubility. The use of a vehicle such as HPCD is crucial for effective oral administration.

  • Toxicity: Monitor mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. Dose adjustments may be necessary.

  • Pharmacokinetics: For more comprehensive studies, consider performing pharmacokinetic analysis to determine the absorption, distribution, metabolism, and excretion (ADME) properties of RKI-1447 in the chosen mouse model.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

This document provides a foundational guide for the in vivo use of RKI-1447. Researchers are encouraged to consult the primary literature for more specific details related to their particular cancer model and experimental design.

References

Preparing Stock Solutions of RKI-1447 Dihydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

RKI-1447 dihydrochloride is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] It functions as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK kinases and preventing the phosphorylation of downstream substrates.[2][4][5] This inhibition disrupts cellular processes such as actin cytoskeleton organization, cell migration, and invasion, making RKI-1447 a valuable tool for cancer research and potentially other therapeutic areas like glaucoma and nonalcoholic fatty liver disease.[2][3][6]

This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below. It is important to note that the batch-specific molecular weight, which can be found on the product vial or Certificate of Analysis, should always be used for precise calculations.

PropertyValueSource
Molecular Weight 399.29 g/mol [7]
Formula C₁₆H₁₄N₄O₂S·2HCl
IC₅₀ (ROCK1) 14.5 nM[1][3][4]
IC₅₀ (ROCK2) 6.2 nM[1][3][4]
Solubility in DMSO Up to 100 mM
Solubility in Water Up to 10 mM (with gentle warming)
Recommended Storage (Powder) -20°C
Recommended Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 months[1][8]

Signaling Pathway

RKI-1447 primarily targets the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction. The diagram below illustrates the mechanism of action of RKI-1447 within this pathway.

RKI1447_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (via GAPs) ROCK ROCK RhoA_GTP->ROCK Activates Downstream_Effectors Downstream Effectors (e.g., MLC, MYPT1) ROCK->Downstream_Effectors Phosphorylates Cytoskeletal_Changes Actin Cytoskeleton Reorganization, Cell Contraction, Migration, Invasion Downstream_Effectors->Cytoskeletal_Changes RKI1447 RKI-1447 RKI1447->ROCK Inhibits Extracellular_Signal Extracellular Signal (e.g., LPA) Extracellular_Signal->Receptor

Caption: Mechanism of action of RKI-1447 in the Rho/ROCK signaling pathway.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block set to a gentle temperature (e.g., 37°C)

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for most in vitro cell culture experiments.

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. Use the batch-specific molecular weight for this calculation.

    • Formula: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight ( g/mol ) / 1000

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Ensure the solution is clear before proceeding.

  • Aliquot and store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]

Protocol 2: Preparation of an Aqueous Stock Solution

For experiments where DMSO may interfere, an aqueous stock solution can be prepared.

  • Calculate the required mass: As in Protocol 1, calculate the mass of this compound needed for your desired volume and concentration (up to 10 mM).

  • Weigh the compound: Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile water: Add the appropriate volume of sterile, nuclease-free water to the tube.

  • Dissolve the compound: Vortex the tube. Gentle warming is typically required to fully dissolve this compound in water. Place the tube in a water bath or on a heat block at a temperature no higher than 37°C and vortex intermittently until the solution is clear.

  • Aliquot and store: Aliquot the aqueous stock solution into single-use volumes and store at -20°C or -80°C. It is recommended to use aqueous solutions freshly prepared.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound stock solutions in a typical cell-based assay.

RKI1447_Workflow cluster_prep Stock Solution Preparation cluster_experiment Experimental Use Calculate Calculate Mass of This compound Weigh Weigh Powder Calculate->Weigh Add_Solvent Add Solvent (DMSO or Water) Weigh->Add_Solvent Dissolve Dissolve with Vortexing (and gentle warming if needed) Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Prepare Working Solution in Cell Culture Medium Thaw->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells Assay Perform Downstream Assay (e.g., Western Blot, Migration Assay) Treat_Cells->Assay

Caption: General workflow for preparing and using this compound.

Safety Precautions

This compound is intended for laboratory research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for RKI-1447 Dihydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration and dosage of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The protocols outlined below are based on established preclinical studies and are intended to assist in the design and execution of in vivo experiments to evaluate the anti-tumor efficacy of RKI-1447.

RKI-1447 is a small molecule inhibitor targeting ROCK1 and ROCK2, kinases that play a critical role in cancer cell migration, invasion, and proliferation.[1] By inhibiting the ROCK signaling pathway, RKI-1447 has been shown to suppress tumor growth and metastasis in various cancer models, including breast and colorectal cancer.[1][2]

Data Presentation

The following tables summarize the quantitative data from key in vivo studies involving this compound.

Table 1: this compound Dosage and Administration in Preclinical Cancer Models

ParameterBreast Cancer ModelColorectal Carcinoma Model
Animal Model MMTV/neu Transgenic MiceXenograft (e.g., BALB/c nude mice)
Drug RKI-1447RKI-1447
Dosage 200 mg/kg100 mg/kg
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosing Frequency DailyOnce every 3 days
Treatment Duration 14 days14 days
Vehicle 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in waterNot explicitly stated in the primary reference, but a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.

Table 2: In Vivo Efficacy of RKI-1447 in a Breast Cancer Model (MMTV/neu Transgenic Mice)

Outcome MeasureVehicle ControlRKI-1447 (200 mg/kg)Reference
Average Percent Change in Tumor Volume +68.3%+8.8%[3]
Tumor Growth Inhibition -87%[3]
Average Tumor Size Fold Difference (vs. Control) -7.7-fold smaller[3]
Effect on Mouse Body Weight No significant weight lossNo significant weight loss[3]

Signaling Pathway and Experimental Workflow Visualizations

RKI1447_Signaling_Pathway RhoA RhoA/RhoC GTPases ROCK ROCK1/ROCK2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT-1 ROCK->MYPT1 Phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Inhibits pMLC Phospho-MLC MLC->pMLC Actin Actin Cytoskeleton Reorganization pMLC->Actin pMYPT1 Phospho-MYPT-1 MYPT1->pMYPT1 pMYPT1->Actin CellEffects Cell Migration, Invasion, Anchorage-Independent Growth Actin->CellEffects TumorGrowth In Vivo Tumor Growth CellEffects->TumorGrowth

Experimental Protocols

Protocol 1: Preparation of this compound in 20% HPCD for In Vivo Administration

This protocol is based on the methodology used in the MMTV/neu transgenic mouse model of breast cancer.[3]

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HPCD)

  • Sterile, pyrogen-free water for injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Prepare the 20% HPCD Vehicle:

    • Weigh the required amount of HPCD powder. For example, to prepare 10 mL of a 20% (w/v) solution, weigh 2 g of HPCD.

    • In a sterile conical tube, add the HPCD powder to the desired volume of sterile water (e.g., 10 mL).

    • Add a sterile magnetic stir bar and place the tube on a magnetic stirrer.

    • Stir the solution at room temperature until the HPCD is completely dissolved. This may take some time. Gentle warming (e.g., to 37°C) can aid dissolution.

    • Once dissolved, filter the 20% HPCD solution through a 0.22 µm sterile filter into a new sterile tube.

  • Prepare the RKI-1447 Dosing Solution:

    • Calculate the required amount of this compound based on the desired concentration and the number of animals to be dosed. For a 200 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the required concentration is 40 mg/mL.

    • Weigh the calculated amount of this compound powder and add it to a sterile conical tube.

    • Add the required volume of the sterile 20% HPCD vehicle to the RKI-1447 powder.

    • Vortex or sonicate the mixture to aid in the dissolution of the compound. The solution should be prepared fresh daily before administration.

  • Administration:

    • Administer the freshly prepared RKI-1447 solution to the mice via intraperitoneal (i.p.) injection at the specified dosage and frequency.

Protocol 2: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle

This formulation is a common vehicle for poorly water-soluble compounds in in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Sterile syringes and needles

Procedure:

  • Prepare the RKI-1447 Stock Solution in DMSO (if necessary):

    • This compound is soluble in DMSO. A concentrated stock solution (e.g., 25 mg/mL) can be prepared by dissolving the powder in DMSO. This stock can be stored at -20°C for short-term use.

  • Prepare the Final Dosing Solution (Example for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

    • This procedure should be performed in a sequential manner to ensure proper dissolution.

    • For a final volume of 1 mL:

      • Start with 100 µL of the RKI-1447 stock solution in DMSO.

      • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

      • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

    • If starting with RKI-1447 powder, first dissolve it in the DMSO component, then proceed with the addition of the other solvents.

    • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[4]

    • Prepare the dosing solution fresh on the day of administration.

  • Administration:

    • Administer the freshly prepared RKI-1447 solution to the mice via intraperitoneal (i.p.) injection at the specified dosage and frequency.

Protocol 3: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for evaluating the anti-tumor activity of RKI-1447 in a subcutaneous xenograft model.

Procedure:

  • Animal Acclimatization and Tumor Cell Implantation:

    • Allow immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) to acclimate to the housing facility for at least one week.

    • Harvest cancer cells (e.g., colorectal carcinoma cell lines) during their exponential growth phase.

    • Prepare a single-cell suspension in a suitable medium (e.g., serum-free medium or saline) at a concentration of approximately 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their length and width with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment and Monitoring:

    • Prepare the RKI-1447 dosing solution and the vehicle control as described in Protocol 1 or 2.

    • Administer the treatment (RKI-1447 or vehicle) to the respective groups via i.p. injection according to the planned dosage and schedule (e.g., 100 mg/kg every 3 days for 14 days).[5]

    • Continue to monitor tumor volume and mouse body weight 2-3 times per week throughout the study.

  • Endpoint and Data Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Calculate the percent tumor growth inhibition for the RKI-1447 treated group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects. Tissues can be collected for further pharmacodynamic and histological analysis.

References

Application Notes and Protocols: RKI-1447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, it competitively binds to the ATP-binding site of ROCK, preventing the phosphorylation of downstream substrates.[2][4][5] This inhibition disrupts key cellular processes such as actin cytoskeleton organization, cell migration, and proliferation.[4][6] Consequently, RKI-1447 has demonstrated significant anti-invasive and antitumor activities in various cancer models, including breast and colorectal cancer, and is a valuable tool for studying Rho/ROCK signaling pathways.[4][6][7]

Physicochemical Properties

  • Molecular Formula: C₁₆H₁₄N₄O₂S·2HCl

  • Molecular Weight: 399.29 g/mol [8][9]

  • CAS Number: 1782109-09-4

Solubility Data

The solubility of RKI-1447 dihydrochloride can vary based on the solvent and experimental conditions. It is highly soluble in DMSO and has limited solubility in water, which can be improved with gentle heating.

SolventConcentration (Molar)Concentration (mg/mL)ConditionsSource
DMSO 100 mM39.93 mg/mL-[9]
~125 mM50 mg/mLRequires sonication[8]
~163 mM65 mg/mLUse fresh, anhydrous DMSO[10][11]
Water 10 mM3.99 mg/mLRequires gentle warming[9]
Insoluble< 0.1 mg/mLMay require heating to 60°C[7][8]

Note: Due to its hygroscopic nature, using fresh, anhydrous DMSO is recommended for achieving maximum solubility. For aqueous solutions, solubility is significantly lower.

Mechanism of Action: Rho-ROCK Signaling Pathway

RKI-1447 targets the Rho-associated kinases ROCK1 and ROCK2, which are key effectors of the small GTPase RhoA. When activated by upstream signals, RhoA binds to and activates ROCK. ROCK then phosphorylates multiple substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility, stress fiber formation, and cell motility. RKI-1447 selectively inhibits ROCK, thereby preventing these downstream events.[4][6]

RKI1447_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Upstream Signals Upstream Signals RhoA_GTP RhoA-GTP (Active) Upstream Signals->RhoA_GTP GEFs RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MYPT1 p-MYPT1 (Inactive) ROCK->MYPT1 Inhibits (Phosphorylation) MLC p-MLC (Active) ROCK->MLC Activates (Phosphorylation) RKI1447 RKI-1447 RKI1447->ROCK Inhibits MYPT1->MLC Dephosphorylates ActoMyosin Actomyosin Contractility MLC->ActoMyosin CellEffects Stress Fibers Cell Invasion Metastasis ActoMyosin->CellEffects Stock_Solution_Workflow start Start weigh Weigh RKI-1447 Dihydrochloride Powder start->weigh add_solvent Add Solvent (e.g., Anhydrous DMSO) weigh->add_solvent dissolve Dissolve Completely (Vortex / Sonicate / Warm) add_solvent->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end InVivo_Prep_Workflow start Start prep_dmso Prepare Concentrated RKI-1447 in DMSO start->prep_dmso mix_peg Add DMSO Stock to PEG300 prep_dmso->mix_peg mix_tween Add Tween-80 mix_peg->mix_tween add_water Add ddH₂O to Final Volume mix_tween->add_water administer Administer via i.p. Injection (Prepare Fresh) add_water->administer end End administer->end

References

Application Notes: Western Blot Analysis of RKI-1447 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

RKI-1447 dihydrochloride is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4][5] The ROCK kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating cellular processes such as cytoskeletal organization, cell migration, and smooth muscle contraction.[6] RKI-1447 acts as a Type I kinase inhibitor, competitively binding to the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream substrates.[1][4][5][6]

Western blot analysis is an indispensable technique for elucidating the molecular effects of RKI-1447 treatment. This method allows for the specific detection and quantification of changes in the phosphorylation status of key ROCK substrates, providing direct evidence of the inhibitor's efficacy and target engagement within a cellular context. The primary downstream targets for analysis following RKI-1447 treatment are Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1).[1][2][4][6] Inhibition of ROCK activity by RKI-1447 leads to a dose-dependent decrease in the phosphorylation of these substrates.[2][6]

Furthermore, Western blotting can be employed to assess the selectivity of RKI-1447. Studies have shown that RKI-1447 does not affect the phosphorylation levels of substrates of other kinase pathways, such as Akt, MEK, and S6 kinase, at concentrations where it potently inhibits ROCK.[1][3][4][6] This application note provides a comprehensive protocol for utilizing Western blot analysis to investigate the cellular effects of RKI-1447.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the inhibitory activity of RKI-1447.

TargetIC50Cell LineEffectReference
ROCK114.5 nMN/A (in vitro kinase assay)Potent inhibition[1][2][3][5]
ROCK26.2 nMN/A (in vitro kinase assay)Potent inhibition[1][2][3][5]
p-MLC-2Dose-dependent decreaseMDA-MB-231, MDA-MB-468Significant inhibition starting at 100 nM[2][6]
p-MYPT-1Dose-dependent decreaseMDA-MB-231, H1299Potent inhibition[4][6]

Signaling Pathway and Experimental Workflow

RKI1447_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Kinase cluster_inhibitor Inhibition cluster_downstream Downstream Effectors cluster_output Cellular Response RhoA-GTP Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA-GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Inhibits pMYPT1 p-MYPT1 (Inactive Phosphatase) pMLC p-MLC pMYPT1->pMLC Inhibits dephosphorylation Actin Actin Stress Fiber Formation pMLC->Actin pLIMK p-LIMK pLIMK->Actin Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with RKI-1447 (various concentrations) and vehicle control start->treatment lysis Cell Lysis (e.g., RIPA buffer with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (e.g., to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-MLC-2, anti-p-MYPT-1, anti-total MLC-2, anti-total MYPT-1, loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

References

Application Notes and Protocols: High-Throughput Screening Assays Using RKI-1447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 is a potent and selective, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2][3] As a Type I kinase inhibitor, RKI-1447 competitively binds to the ATP-binding site of ROCK kinases, effectively blocking their catalytic activity.[1][3][4] The Rho/ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[5][6] Aberrant activity of this pathway is implicated in numerous diseases, including cancer, glaucoma, and hypertension, making ROCK a compelling therapeutic target.[2][5][7][8]

These application notes provide detailed protocols for various high-throughput screening (HTS) assays designed to identify and characterize ROCK inhibitors like RKI-1447. The methodologies cover biochemical assays for direct enzyme inhibition, cell-based assays to assess downstream pathway modulation, and target engagement assays to confirm intracellular binding.

Mechanism of Action and Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are major downstream effectors of the small GTPase RhoA. When activated by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several substrates to regulate actomyosin contractility and stress fiber formation. Key substrates include:

  • Myosin Phosphatase Target Subunit 1 (MYPT1): Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase, leading to increased levels of phosphorylated MLC and enhanced cell contractility.[1][6]

  • LIM Kinase (LIMK): ROCK-mediated phosphorylation activates LIMK, which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.[5][6]

  • Myosin Light Chain 2 (MLC-2): ROCK can also directly phosphorylate MLC-2, further promoting contractility.[1]

RKI-1447 exerts its effect by directly inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of these downstream targets and blocking the associated cellular responses.[9]

G cluster_upstream Upstream Signals cluster_pathway Rho/ROCK Pathway cluster_inhibitor Inhibitor LPA LPA RhoA RhoA-GTP LPA->RhoA activates ROCK ROCK1 / ROCK2 RhoA->ROCK activates MYPT1 MYPT1 ROCK->MYPT1 phosphorylates LIMK LIMK ROCK->LIMK phosphorylates MLC2 p-MLC2 ROCK->MLC2 phosphorylates MLCP MLC Phosphatase MYPT1->MLCP inhibits MLCP->MLC2 dephosphorylates Cofilin Cofilin LIMK->Cofilin inhibits Actin Stress Fiber Formation & Cell Contractility Cofilin->Actin depolymerizes actin MLC2->Actin RKI1447 RKI-1447 RKI1447->ROCK inhibits G cluster_workflow FRET Kinase Assay Workflow A 1. Dispense Reagents - Purified ROCK1 or ROCK2 Enzyme - FRET-peptide substrate - ATP B 2. Add Compound Dispense RKI-1447 or library compounds to assay plate A->B C 3. Kinase Reaction Incubate at room temperature for 60 minutes B->C D 4. Stop & Develop Add development reagent C->D E 5. Read Plate Measure FRET signal on a fluorescence plate reader D->E G cluster_workflow Cell-Based p-MYPT1 ELISA Workflow A 1. Seed Cells Plate cells (e.g., MDA-MB-231) in 96-well plates and grow to confluency B 2. Compound Treatment Treat cells with RKI-1447 or library compounds for 1-2 hours A->B C 3. Cell Lysis Lyse cells directly in the wells B->C D 4. ELISA Transfer lysate to an antibody-coated plate. Incubate with detection antibodies (anti-p-MYPT1). C->D E 5. Develop & Read Add HRP substrate and stop solution. Read absorbance at 450 nm D->E G cluster_workflow High-Throughput CETSA Workflow A 1. Cell Treatment Incubate cultured cells with RKI-1447 or test compounds B 2. Heat Challenge Aliquot cell suspension into a PCR plate. Heat plate to a fixed temperature (e.g., 52°C) A->B C 3. Lysis & Clarification Lyse cells via freeze-thaw cycles. Centrifuge plate to pellet aggregated proteins B->C D 4. Protein Quantification Transfer supernatant (soluble fraction) to a new plate and detect soluble ROCK1/2 (e.g., via ELISA or AlphaLISA) C->D E 5. Data Analysis Plot soluble protein signal vs. compound concentration to determine EC₅₀ D->E

References

Application Notes and Protocols for RKI-1447 Dihydrochloride in Kinase Inhibitor Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 dihydrochloride is a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] As a Type I kinase inhibitor, it competitively binds to the ATP-binding site, effectively blocking the downstream signaling pathways that regulate cellular processes such as cytoskeletal organization, cell migration, and proliferation.[4][5][6] These characteristics make RKI-1447 an invaluable tool in kinase inhibitor library screening, serving as a reference compound for ROCK inhibition and a benchmark for assessing the selectivity of novel chemical entities. This document provides detailed application notes and protocols for the effective use of RKI-1447 in kinase inhibitor screening campaigns.

Data Presentation

Table 1: In Vitro Potency of this compound against ROCK Kinases
KinaseIC50 (nM)Assay FormatReference
ROCK114.5Z-Lyte™ FRET Assay[1][2]
ROCK26.2Z-Lyte™ FRET Assay[1][2]
Table 2: Selectivity Profile of this compound

The following table summarizes the inhibitory activity of RKI-1447 against a panel of related and unrelated kinases, demonstrating its high selectivity for ROCK.

KinasePercent Inhibition @ 1 µMAssay PlatformReference
PKA14.5%Radiometric[7]
PKN1/PRK119.5%Radiometric[7]
p70S6K/RPS6KB138.1%Radiometric[7]
AKT144.0%Radiometric[7]
MRCKa/CDC42BPA49.6%Radiometric[7]
MEKNo significant inhibitionWestern Blot[6][8][9]
S6 KinaseNo significant inhibitionWestern Blot[6][8][9]

Data presented as percent inhibition at a 1 µM concentration of RKI-1447. The lack of significant inhibition of other kinases at concentrations well above its ROCK IC50 values highlights its selectivity.

Signaling Pathways and Experimental Workflows

ROCK Signaling Pathway

The following diagram illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by RKI-1447.

LPA LPA GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK1/2 RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin Actin Stress Fibers Cofilin->Actin Regulates Contraction Cell Contraction & Migration Actin->Contraction MYPT1->MLC Dephosphorylates MLC->Contraction

Caption: RKI-1447 inhibits ROCK, preventing downstream phosphorylation events.

Experimental Workflow: Kinase Inhibitor Library Screening

This diagram outlines a typical workflow for screening a compound library for kinase inhibitors, using RKI-1447 as a reference compound.

cluster_0 Primary Screen cluster_1 Dose-Response & Selectivity cluster_2 Cellular Validation CompoundLibrary Compound Library PrimaryAssay Single-Dose Kinase Assay (e.g., ROCK1/2) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification RKI1447_control1 RKI-1447 (Positive Control) RKI1447_control1->PrimaryAssay DMSO_control1 DMSO (Negative Control) DMSO_control1->PrimaryAssay DoseResponse IC50 Determination for Hits HitIdentification->DoseResponse SelectivityScreen Kinase Panel Screening DoseResponse->SelectivityScreen CellularAssay Cell-Based Assays (e.g., p-MLC Western, Migration) SelectivityScreen->CellularAssay RKI1447_control2 RKI-1447 (Reference) RKI1447_control2->SelectivityScreen LeadCandidates Lead Candidates CellularAssay->LeadCandidates

Caption: A multi-stage workflow for kinase inhibitor screening.

Experimental Protocols

Biochemical Kinase Assay for ROCK Inhibition (Z-Lyte™ FRET Assay)

This protocol is adapted for determining the in vitro potency of test compounds against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Z-Lyte™ Kinase Assay Kit - Ser/Thr 13 Peptide (based on myosin light chain)

  • This compound (as a positive control)

  • Test compounds

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • ATP solution

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of RKI-1447 and test compounds in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (for negative control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/peptide substrate mixture (prepared in Kinase Buffer) to each well. For ROCK1, use 1.5 µM peptide substrate. For ROCK2, use 2 µM peptide substrate.[7]

    • Incubate at room temperature for 20 minutes to allow for compound binding.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at the Km for each kinase (12.5 µM for ROCK1, 50 µM for ROCK2).[7]

    • Incubate at room temperature for 1 hour.

  • Develop and Read:

    • Add 5 µL of the Development Reagent from the Z-Lyte™ kit to each well.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader according to the kit's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Assay for ROCK Target Engagement (Western Blot for Phospho-MLC2)

This protocol assesses the ability of a test compound to inhibit ROCK activity in a cellular context by measuring the phosphorylation of a key downstream substrate, Myosin Light Chain 2 (MLC2).

Materials:

  • MDA-MB-231 breast cancer cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total-MLC2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or RKI-1447 (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Strip and re-probe the membrane for total MLC2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 and loading control. Compare the inhibition by the test compound to that of RKI-1447.

Kinase Panel Screening for Selectivity Profiling

To assess the selectivity of hit compounds, they should be screened against a broad panel of kinases. RKI-1447 can be included as a reference compound to validate the assay performance for ROCK kinases within the panel.

General Protocol Outline:

  • Kinase Panel Selection: Choose a commercially available kinase profiling service or assemble a panel of purified kinases representing diverse families of the human kinome.

  • Assay Format: A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a generic or specific substrate.[5] Alternatively, luminescence-based assays that measure ATP depletion (e.g., Kinase-Glo®) can be used for high-throughput screening.[10]

  • Screening Concentration: Perform the initial screen at a single, relatively high concentration of the test compound (e.g., 1 µM or 10 µM) to identify potential off-targets.[1]

  • Reference Compounds: Include RKI-1447 as a control for ROCK inhibition and a well-characterized multi-kinase inhibitor (e.g., Staurosporine) as a general positive control.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase in the panel.

    • Represent the data as a heatmap or a selectivity score (e.g., S-score) to visualize the selectivity profile.

    • For significant off-targets, perform follow-up dose-response experiments to determine the IC50 values.

By following these protocols and utilizing this compound as a reference, researchers can effectively conduct kinase inhibitor library screenings to identify and characterize novel, potent, and selective kinase inhibitors.

References

Application Notes and Protocols for RKI-1447 Dihydrochloride in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1447 dihydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3] The ROCK kinases are critical regulators of the actin cytoskeleton and are deeply involved in fundamental cellular processes such as cell adhesion, motility, and contraction.[4][5] Dysregulation of the ROCK signaling pathway is frequently observed in various cancers and is associated with increased tumor cell migration, invasion, and metastasis.[4][6][7] RKI-1447 exerts its inhibitory effects by binding to the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream substrates.[1][3][8] These application notes provide detailed protocols for utilizing RKI-1447 to study its effects on cancer cell migration and invasion in vitro.

Mechanism of Action

RKI-1447 is a Type I kinase inhibitor that selectively targets ROCK1 and ROCK2 with high potency, exhibiting IC50 values of 14.5 nM and 6.2 nM, respectively.[2][3][8] It effectively suppresses the phosphorylation of downstream ROCK substrates, including Myosin Light Chain 2 (MLC2) and MYPT1, which are essential for stress fiber formation and cell contractility.[1][9][10] Notably, RKI-1447 demonstrates high selectivity for ROCK kinases, showing minimal effects on other kinases such as AKT, MEK, and S6 kinase at concentrations up to 10 μM.[1][10] This specificity allows for the targeted investigation of the Rho/ROCK pathway's role in cell migration and invasion.[1][9]

Data Presentation

Table 1: Inhibitory Effects of RKI-1447 on Cell Migration and Invasion
Cell LineAssay TypeRKI-1447 Concentration (μM)Percent InhibitionReference
MDA-MB-231Migration (Scratch Assay)1Significant Inhibition[9]
MDA-MB-231Migration (Scratch Assay)10Significant Inhibition[9]
MDA-MB-231Invasion (Transwell Assay)153%[9]
MDA-MB-231Invasion (Transwell Assay)1085%[9]

Signaling Pathway

RKI1447_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK MLC_P p-MLC ROCK->MLC_P MYPT1_P p-MYPT1 ROCK->MYPT1_P RKI1447 RKI-1447 RKI1447->ROCK StressFibers Actin Stress Fiber Formation MLC_P->StressFibers MYPT1_P->StressFibers MigrationInvasion Cell Migration & Invasion StressFibers->MigrationInvasion

Caption: RKI-1447 inhibits ROCK, blocking downstream signaling and cell motility.

Experimental Protocols

Cell Migration Assay (Wound Healing / Scratch Assay)

This assay assesses the effect of RKI-1447 on the two-dimensional movement of a confluent cell monolayer.

Materials:

  • MDA-MB-231 breast cancer cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound stock solution (in DMSO or water)

  • 6-well tissue culture plates

  • Sterile p200 pipette tips

  • Microscope with a camera

Protocol:

  • Seed 4 x 10^5 MDA-MB-231 cells per well in 6-well plates and allow them to grow overnight to form a confluent monolayer.[9]

  • Starve the cells for 24 hours in a serum-free medium.[9]

  • Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.[9][11]

  • Gently wash the wells with serum-free medium to remove detached cells.

  • Treat the cells with a fresh medium containing either vehicle control (e.g., DMSO) or RKI-1447 at the desired concentrations (e.g., 1 µM and 10 µM).[9]

  • Capture images of the scratch at time 0 and after 24 hours of incubation at 37°C and 5% CO2.[9]

  • Analyze the images to quantify the closure of the wound area over time.

Migration_Assay_Workflow Seed Seed cells to confluence Starve Starve cells (24h) Seed->Starve Scratch Create scratch wound Starve->Scratch Treat Treat with RKI-1447 Scratch->Treat Image0 Image at 0h Treat->Image0 Incubate Incubate (24h) Image0->Incubate Image24 Image at 24h Incubate->Image24 Analyze Analyze wound closure Image24->Analyze

Caption: Workflow for the wound healing cell migration assay.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, mimicking in vivo invasion.

Materials:

  • MDA-MB-231 breast cancer cells (or other invasive cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium (containing 0.1% BSA)

  • This compound stock solution

  • Transwell inserts (8.0 µm pore size) for 24-well plates[12][13]

  • Matrigel Basement Membrane Matrix[9][13]

  • 24-well tissue culture plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain (or other suitable stain)[9][11]

Protocol:

  • Prepare Matrigel-coated inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium.[14] Coat the upper surface of the Transwell insert membranes with the Matrigel solution and allow it to solidify at 37°C.

  • Cell Preparation: Culture MDA-MB-231 cells and treat them with either vehicle or RKI-1447 for approximately 21 hours.[9]

  • Trypsinize the treated cells, wash, and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 cells/mL.[9]

  • Assay Setup: Add a medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber of the 24-well plate.[9][12]

  • Seed 20,000 cells in the serum-free medium (containing vehicle or RKI-1447) into the upper chamber of the Matrigel-coated Transwell inserts.[9]

  • Incubate the plate for 48 hours at 37°C and 5% CO2.[9]

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the top of the membrane with a cotton swab.[9][13]

    • Fix the invaded cells on the bottom of the membrane with methanol.[9]

    • Stain the fixed cells with crystal violet.[9]

    • Wash the inserts and allow them to dry.

    • Photograph the stained, invaded cells. For quantification, the dye can be dissolved and the absorbance measured.[9]

Invasion_Assay_Workflow Coat Coat Transwell with Matrigel Seed Seed cells in upper chamber Coat->Seed Treat Pre-treat cells with RKI-1447 Treat->Seed Incubate Incubate (48h) Seed->Incubate Chemo Add chemoattractant to lower chamber Chemo->Seed Remove Remove non-invading cells Incubate->Remove FixStain Fix and stain invaded cells Remove->FixStain Quantify Quantify invasion FixStain->Quantify

Caption: Workflow for the Transwell cell invasion assay.

Conclusion

This compound is a valuable tool for investigating the role of the Rho/ROCK signaling pathway in cancer cell migration and invasion. The provided protocols offer a standardized approach to assessing the anti-metastatic potential of this potent and selective inhibitor. Researchers can adapt these methodologies to various cell lines and experimental conditions to further elucidate the mechanisms of cancer cell motility and to evaluate novel therapeutic strategies targeting the ROCK pathway.

References

Application Notes and Protocols for Phagocytosis Assays in the Presence of RKI-1447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing RKI-1447 dihydrochloride in phagocytosis assays. This document outlines the mechanism of RKI-1447, its effects on relevant signaling pathways, and detailed protocols for conducting and quantifying phagocytosis in the presence of this inhibitor.

Introduction to this compound

RKI-1447 is a potent and selective small-molecule inhibitor of Rho-associated coiled-coil forming kinases (ROCK1 and ROCK2).[1][2][3][4] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing a variety of cellular processes including cell adhesion, motility, contraction, and phagocytosis.[5][6] By inhibiting ROCK, RKI-1447 disrupts the formation of actin stress fibers and affects actomyosin contractility, which are crucial for the engulfment process during phagocytosis.[1][3][7]

The role of the ROCK pathway in phagocytosis can be complex and context-dependent. While some studies suggest that ROCK signaling negatively regulates phagocytosis and its inhibition can enhance the process[8], others indicate a necessary role for ROCK in certain phagocytic events.[9][10] For instance, RKI-1447 has been shown to increase phagocytosis in trabecular meshwork cells.[7] Therefore, the effect of RKI-1447 on phagocytosis should be empirically determined for the specific cell type and substrate being investigated.

Mechanism of Action

RKI-1447 acts as a Type I kinase inhibitor, binding to the ATP-binding site of ROCK1 and ROCK2.[1][2][3] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1][2][3] The dephosphorylation of these substrates leads to a reduction in actomyosin contractility and the disassembly of actin stress fibers.[1][3][7]

Data Presentation: Efficacy of RKI-1447

The following tables summarize the inhibitory activity of RKI-1447 and its effects on cellular processes relevant to phagocytosis.

Table 1: In Vitro Kinase Inhibitory Activity of RKI-1447

KinaseIC₅₀ (nM)
ROCK114.5[4]
ROCK26.2[4]

Table 2: Effect of RKI-1447 on Downstream ROCK Signaling

Cell LineSubstrateEffectConcentrationReference
Human Cancer CellsMLC-2Suppression of phosphorylation3 nM - 10 µM[4][4]
Human Cancer CellsMYPT-1Suppression of phosphorylation3 nM - 10 µM[4][4]

Table 3: Cellular Effects of RKI-1447 Relevant to Phagocytosis

Cell TypeEffectObservationConcentrationReference
NIH-3T3Inhibition of actin stress fiber formationDisruption of LPA-induced stress fibersNot specified[1][3]
Primary Trabecular Meshwork CellsDisruption of actin cytoskeletonSignificant disruption of stress fibersNot specified
Primary Trabecular Meshwork CellsIncreased phagocytosisReversal of pigment-induced reduction in phagocytosisNot specified

Signaling Pathway and Experimental Workflow

Rho/ROCK Signaling Pathway

The diagram below illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by RKI-1447. Active RhoA-GTP binds to and activates ROCK, which in turn phosphorylates downstream targets to regulate actin dynamics.

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / RTKs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK LIMK LIM Kinase ROCK->LIMK MLCP MLC Phosphatase ROCK->MLCP MLC Myosin Light Chain (MLC) ROCK->MLC RKI1447 RKI-1447 RKI1447->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Actin Actin Stress Fibers & Contraction Cofilin->Actin Stabilization pMLC p-MLC MLCP->pMLC MLC->pMLC pMLC->Actin Phagocytosis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_quantification Quantification A Seed Phagocytic Cells (e.g., Macrophages) C Pre-treat Cells with RKI-1447 or Vehicle A->C B Prepare Phagocytic Cargo (e.g., Fluorescent Beads, Bacteria) D Add Phagocytic Cargo to Cells B->D C->D E Incubate to Allow Phagocytosis D->E F Wash to Remove Non-internalized Cargo E->F G Fix and Stain Cells (Optional) F->G H Image Acquisition (Microscopy or Flow Cytometry) G->H I Data Analysis (Phagocytic Index, etc.) H->I

References

Troubleshooting & Optimization

Technical Support Center: Off-target Effects of RKI-1447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing RKI-1447 dihydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the off-target effects of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of RKI-1447?

A1: RKI-1447 is a potent, ATP-competitive, small molecule inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).[1][2][3] It is classified as a Type I kinase inhibitor, binding to the ATP-binding site through interactions with the hinge region and the DFG motif.[1][2] Its high affinity for ROCK1 and ROCK2 leads to the inhibition of downstream signaling pathways that regulate cell shape, motility, and contraction.[2]

Q2: What are the known on-target IC50 values for RKI-1447?

A2: RKI-1447 is a highly potent inhibitor of both ROCK isoforms. The reported IC50 values are:

  • ROCK1: 14.5 nM[1][2][3]

  • ROCK2: 6.2 nM[1][2][3]

Q3: What are the known off-target effects of RKI-1447?

A3: While RKI-1447 is highly selective for ROCK kinases, some off-target activity has been observed, particularly at higher concentrations. At a concentration of 1 µM, RKI-1447 has been shown to inhibit other kinases, albeit with much lower potency compared to its on-target activity.[4] For a quantitative summary of off-target inhibition, please refer to Table 1.

Q4: How selective is RKI-1447 in a cellular context?

A4: RKI-1447 demonstrates high selectivity within cells. Studies have shown that at concentrations as high as 10 µM, it does not affect the phosphorylation levels of substrates for other common kinases such as AKT, MEK, and S6 kinase.[1][2][5] This indicates that in typical cell-based assays, the observed effects are highly likely to be mediated by the inhibition of the ROCK signaling pathway.

Troubleshooting Guide

Issue 1: Unexpected Phenotypes Unrelated to Cytoskeletal Reorganization

Question: I am observing cellular effects that are not typically associated with ROCK inhibition (e.g., changes in metabolic pathways, unexpected cell cycle arrest). Could these be off-target effects of RKI-1447?

Answer: While RKI-1447 is highly selective, it's crucial to consider the possibility of off-target effects, especially when using high concentrations of the inhibitor.

Troubleshooting Steps:

  • Concentration Optimization: The most critical step is to perform a dose-response experiment. The effective concentration for ROCK inhibition in most cell lines is in the nanomolar to low micromolar range. If you are using concentrations significantly higher than the IC50 values for ROCK1 and ROCK2, you increase the likelihood of engaging off-target kinases.

  • Use a Structurally Different ROCK Inhibitor: To confirm that your observed phenotype is due to ROCK inhibition, use another well-characterized ROCK inhibitor with a different chemical scaffold (e.g., Y-27632, Fasudil). If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.

  • Negative Control Compound: A structurally similar but inactive analog of RKI-1447, such as RKI-1313, can be a valuable negative control. RKI-1313 is significantly less potent against ROCK1 and ROCK2 and should not produce the same on-target effects.[2]

  • Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a genetic approach. Use siRNA, shRNA, or CRISPR/Cas9 to deplete ROCK1 and/or ROCK2 and see if this phenocopies the effect of RKI-1447.

  • Consult Kinase Selectivity Data: Refer to the quantitative data on RKI-1447's off-target activity (see Table 1). If your unexpected phenotype aligns with the known function of a potential off-target kinase, further investigation is warranted.

Issue 2: Inconsistent Results in Cellular Assays

Question: I am seeing high variability in my experimental results (e.g., in cell migration or morphology assays) when using RKI-1447. What could be the cause?

Answer: Inconsistent results can arise from several factors related to both the compound and the experimental setup.

Troubleshooting Steps:

  • Compound Stability and Solubility:

    • Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • When diluting into aqueous media, ensure the final solvent concentration is low and consistent across all conditions to avoid precipitation. Visually inspect the media for any signs of compound precipitation.

  • Cell Culture Conditions:

    • Maintain consistent cell passage numbers and seeding densities for all experiments.

    • Ensure cells are healthy and in the logarithmic growth phase before treatment.

    • Serum concentration can influence ROCK activity. Consider serum-starving cells before treatment for a more controlled baseline.

  • Assay-Specific Considerations:

    • Migration/Invasion Assays: Ensure consistent scratch/wound size in scratch assays. In transwell assays, ensure even cell seeding.

    • Morphology Assays: Standardize the timing of stimulation (e.g., with LPA for stress fiber formation) and fixation.[2]

Data Presentation

Table 1: On-Target Potency and Off-Target Inhibition of RKI-1447

Target KinaseIC50 (nM)% Inhibition at 1 µM
ROCK1 14.5[1][2][3]-
ROCK2 6.2[1][2][3]-
PKA-85.5%[4]
PKN1/PRK1-80.5%[4]
p70S6K/RPS6kB1-61.9%[4]
AKT1-56.0%[4]
MRCKa/CDC42BPA-50.4%[4]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for RKI-1447 Potency

This protocol is adapted from a generic fluorescence-based kinase assay and can be used to determine the IC50 of RKI-1447 against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Peptide substrate (e.g., based on the myosin light chain sequence)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of RKI-1447 in kinase assay buffer.

  • In a 384-well plate, add the ROCK enzyme to each well.

  • Add the RKI-1447 dilutions to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each RKI-1447 concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-MYPT1 (a ROCK Substrate)

This protocol allows for the assessment of RKI-1447 activity in a cellular context by measuring the phosphorylation of a direct downstream target of ROCK.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total-MYPT1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with various concentrations of RKI-1447 for the desired time (e.g., 1-2 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent.

  • Strip the membrane and re-probe for total MYPT1 and the loading control for normalization.

Protocol 3: Immunofluorescence for Actin Stress Fibers

This protocol is used to visualize the effect of RKI-1447 on the actin cytoskeleton, a key downstream target of the ROCK pathway.

Materials:

  • Cells plated on glass coverslips

  • This compound

  • Stimulant for stress fiber formation (e.g., Lysophosphatidic acid - LPA)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Serum-starve the cells for several hours.

  • Pre-treat the cells with RKI-1447 or vehicle control for 1 hour.

  • Stimulate the cells with LPA (e.g., 10 µM) for 30 minutes to induce stress fiber formation.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Stain for F-actin by incubating with fluorescently-labeled phalloidin for 30-60 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Visualizations

ROCK_Signaling_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1/2 RhoA->ROCK Activates RKI1447 RKI-1447 RKI1447->ROCK Inhibits MLC_P MLC-Phosphatase ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates pMLC Phospho-MLC MLC_P->pMLC Dephosphorylates Actin_Myosin Actomyosin Contraction (Stress Fibers) pMLC->Actin_Myosin Promotes pLIMK Phospho-LIMK Cofilin Cofilin pLIMK->Cofilin Inhibits pCofilin Phospho-Cofilin (Inactive) pLIMK->pCofilin Phosphorylates Actin_Poly Actin Polymerization Cofilin->Actin_Poly Promotes pCofilin->Actin_Poly Inhibits

Caption: Simplified ROCK signaling pathway and the inhibitory action of RKI-1447.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response with RKI-1447 start->dose_response is_phenotype_present Is phenotype present only at high concentrations? dose_response->is_phenotype_present off_target Potential Off-Target Effect is_phenotype_present->off_target Yes second_inhibitor Use Structurally Different ROCK Inhibitor is_phenotype_present->second_inhibitor No on_target Likely On-Target Effect genetic_knockdown Confirm with Genetic Knockdown (siRNA/CRISPR) on_target->genetic_knockdown is_phenotype_recapitulated Is phenotype recapitulated? second_inhibitor->is_phenotype_recapitulated is_phenotype_recapitulated->off_target No is_phenotype_recapitulated->on_target Yes

Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.

References

Technical Support Center: Optimizing RKI-1447 Dihydrochloride Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RKI-1447 dihydrochloride in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

RKI-1447 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).[1][2][3][4] By binding to the ATP pocket of these kinases, RKI-1447 prevents the phosphorylation of their downstream substrates.[1][2] This inhibition disrupts the actin cytoskeleton, leading to effects on cell adhesion, migration, and proliferation.[1][2][5]

Q2: What is the primary signaling pathway targeted by RKI-1447?

RKI-1447 primarily targets the ROCK signaling pathway. Key downstream substrates of ROCK include Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).[1][2][6] Inhibition of ROCK by RKI-1447 leads to a decrease in the phosphorylation of MLC2 and MYPT1, which can be monitored by Western blot to confirm target engagement.[1][2][6]

ROCK Signaling Pathway cluster_0 Cell Membrane RhoA_GTP Activated RhoA (GTP-bound) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 Myosin Phosphatase Target Subunit 1 (MYPT1) ROCK->MYPT1 Phosphorylates RKI_1447 RKI-1447 RKI_1447->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Dynamics (Stress Fibers, Adhesion, Migration) pMLC->Actin_Cytoskeleton pMYPT1 Phosphorylated MYPT1 (pMYPT1) MYPT1->pMYPT1 pMYPT1->Actin_Cytoskeleton

Figure 1: RKI-1447 Inhibition of the ROCK Signaling Pathway.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the typical concentrations of RKI-1447 used in cell culture experiments?

The optimal concentration of RKI-1447 will vary depending on the cell line and the specific assay. For inhibiting the phosphorylation of ROCK substrates like MLC2, concentrations in the range of 100 nM to 1 µM are often effective.[1][6] For functional assays such as migration and invasion, concentrations between 1 µM and 10 µM have been used.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Data Presentation: RKI-1447 Potency

The following tables summarize the inhibitory potency of RKI-1447 against its target enzymes and its effect on the viability of various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of RKI-1447

TargetIC50 (nM)
ROCK114.5[1][2][3][4][7]
ROCK26.2[1][2][3][4][7]

Table 2: IC50 Values of RKI-1447 in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50
MDA-MB-231Breast CancerAnchorage-independent growth709 nM[2]
HCT-8Colorectal CarcinomaCell Growth (24h)10-320 µM[6]
HCT-116Colorectal CarcinomaCell Growth (24h)10-320 µM[6]
U87-MGGlioblastomaInvasion~0.2-0.3 µM[8]
PC-3Prostate CancerCell Growth (72h)~15 µM[9]

Note: The IC50 values can vary significantly based on the assay conditions and duration of treatment. It is always recommended to determine the IC50 for your specific experimental setup.

Experimental Protocols

1. Western Blot for Phospho-MLC2 Inhibition

This protocol is designed to verify the on-target activity of RKI-1447 by assessing the phosphorylation status of a key downstream ROCK substrate.

  • Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat the cells with a range of RKI-1447 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-MLC2 (Ser19) and total MLC2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. A decrease in the pMLC2/total MLC2 ratio will indicate successful ROCK inhibition.

2. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol helps determine the effect of RKI-1447 on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of RKI-1447 and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis Stock_Solution Prepare RKI-1447 Stock (e.g., 10 mM in DMSO) Dose_Response Treat cells with a range of RKI-1447 concentrations Stock_Solution->Dose_Response Cell_Culture Culture and Seed Cells Cell_Culture->Dose_Response Western_Blot Western Blot (pMLC2, pMYPT1) Dose_Response->Western_Blot Viability_Assay Cell Viability Assay (MTT, etc.) Dose_Response->Viability_Assay Functional_Assay Functional Assays (Migration, Invasion) Dose_Response->Functional_Assay Data_Analysis Data Analysis and IC50 Determination Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis

Figure 2: General Experimental Workflow for RKI-1447 Treatment.

Troubleshooting Guide

Q: I am not seeing an effect of RKI-1447 on my cells. What could be the problem?

Troubleshooting_No_Effect Start No observed effect of RKI-1447 Check_Concentration Is the RKI-1447 concentration high enough for your cell line? Start->Check_Concentration Increase_Concentration Increase RKI-1447 concentration and perform a dose-response. Check_Concentration->Increase_Concentration No Check_Stock Is the stock solution prepared and stored correctly? Check_Concentration->Check_Stock Yes Prepare_Fresh_Stock Prepare a fresh stock solution from a new vial. Check_Stock->Prepare_Fresh_Stock No Check_Target Is the ROCK pathway active in your cell line under your experimental conditions? Check_Stock->Check_Target Yes Confirm_Target Confirm ROCK pathway activity (e.g., baseline pMLC2 levels). Check_Target->Confirm_Target No Check_DMSO Is the final DMSO concentration too high, causing general toxicity? Check_Target->Check_DMSO Yes Consider_Alternative Consider alternative inhibitors or pathways for your cell model. Confirm_Target->Consider_Alternative Check_DMSO->Consider_Alternative No Lower_DMSO Lower the final DMSO concentration to <0.1%. Check_DMSO->Lower_DMSO Yes

Figure 3: Troubleshooting Guide for Lack of RKI-1447 Effect.

Q: I am observing precipitation of RKI-1447 in my cell culture medium. How can I resolve this?

  • Check Stock Solution: Ensure that your this compound is fully dissolved in the DMSO stock solution. Gentle warming may aid dissolution.

  • Final Concentration: High final concentrations of RKI-1447 in aqueous media can lead to precipitation. Try to keep the final concentration as low as effectively possible.

  • Media Components: Components in some cell culture media, particularly serum proteins, can sometimes interact with small molecules and cause precipitation. Consider reducing the serum concentration if your experiment allows.

  • Fresh Dilutions: Always prepare fresh dilutions of RKI-1447 in your culture medium immediately before use. Do not store diluted solutions for extended periods.

Q: My cells are dying even at low concentrations of RKI-1447. What should I do?

  • DMSO Toxicity: Verify that the final concentration of DMSO in your culture medium is not exceeding 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its baseline toxicity.

  • Cell Line Sensitivity: Some cell lines may be particularly sensitive to ROCK inhibition. Perform a more detailed dose-response curve starting from very low nanomolar concentrations to identify a non-toxic working range.

  • Treatment Duration: Reduce the duration of the treatment. A shorter exposure time may be sufficient to observe the desired biological effect without causing excessive cell death.

  • Off-Target Effects: While RKI-1447 is selective for ROCK kinases, off-target effects at higher concentrations cannot be entirely ruled out.[2] Correlate your findings with the inhibition of known ROCK substrates (pMLC2, pMYPT1) to ensure the observed phenotype is due to on-target activity.

References

RKI-1447 dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with RKI-1447 dihydrochloride. It includes details on stability and storage, solubility, and answers to frequently asked questions to ensure the successful application of this potent and selective ROCK inhibitor in your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. The compound is sensitive to moisture and should be stored under desiccated conditions.

Storage of Solid Compound:

Storage TemperatureDurationRecommendations
-20°CUp to 3 years[1]Recommended for long-term storage.
4°CUp to 2 years[2]Suitable for shorter-term storage. Keep sealed and away from moisture and light.[3][4]

Storage of Stock Solutions:

Once reconstituted, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

SolventStorage TemperatureDurationRecommendations
DMSO-80°CUp to 2 years[2]Preferred for long-term storage of solutions.
DMSO-20°CUp to 1 year[2]Suitable for shorter-term storage.

Solubility Data

The solubility of this compound can vary depending on the solvent and temperature. It is advisable to use fresh, high-purity solvents for reconstitution.

SolventConcentrationNotes
DMSO≥ 50 mg/mL (≥ 153.20 mM)[2]Use of fresh DMSO is recommended as moisture can reduce solubility.[1] Gentle warming and sonication can aid dissolution.
Water~10 mMSoluble with gentle warming.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder has clumped. Is it still usable?

A1: Clumping of the powder may indicate moisture absorption. While the compound might still be active, it is best to handle it in a low-humidity environment, such as a glove box. For critical experiments, using a fresh, non-clumped vial is recommended. Always ensure the vial is at room temperature before opening to minimize condensation.

Q2: I observe precipitation in my stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur, especially with concentrated stock solutions. Before use, warm the vial to room temperature or briefly in a 37°C water bath and vortex thoroughly to ensure all the compound is redissolved. If precipitation persists, brief sonication may also be helpful.

Q3: For how long is the diluted working solution stable?

A3: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment. For in vivo studies, the working solution should be prepared and used on the same day.

Q4: What is the best way to prepare a stock solution?

A4: To prepare a stock solution, add the desired volume of solvent (e.g., DMSO) to the vial of pre-weighed this compound powder. Vortex thoroughly until the powder is completely dissolved. As mentioned, gentle warming or sonication can assist in dissolution.

Q5: Can I repeatedly freeze and thaw my stock solution?

A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can degrade the compound and affect its activity. After preparing the stock solution, it should be aliquoted into smaller, single-use volumes for storage.

Signaling Pathway and Experimental Workflow

RKI-1447 is a potent inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2).[5][6][7] The ROCK signaling pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.[7][8][9]

ROCK_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., LPA, Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signals->GPCR_RTK RhoA RhoA (GTP-bound) GPCR_RTK->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK LIMK LIM Kinase ROCK->LIMK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP MLC Myosin Light Chain ROCK->MLC phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Cofilin Cofilin LIMK->Cofilin phosphorylates pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Actin_Polymerization Actin Stress Fiber Formation pCofilin->Actin_Polymerization pMLC p-Myosin Light Chain MLCP->pMLC dephosphorylates pMLC->MLC Actomyosin_Contraction Actomyosin Contraction (Cell Motility, Invasion) pMLC->Actomyosin_Contraction MLC->pMLC

Caption: The ROCK signaling pathway and the inhibitory action of RKI-1447.

A common experimental approach to validate the efficacy of RKI-1447 is to assess the phosphorylation status of downstream ROCK substrates, such as Myosin Light Chain (MLC), using Western blotting.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Treatment 2. Treatment (Vehicle vs. RKI-1447) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA or Bradford Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-MLC, total MLC, GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: A typical Western blot workflow to assess RKI-1447 activity.

Experimental Protocols

Protocol: Western Blot Analysis of p-MLC Inhibition by RKI-1447

This protocol outlines the steps to measure the effect of RKI-1447 on the phosphorylation of Myosin Light Chain (MLC), a downstream target of ROCK.

Materials:

  • Cell culture medium and supplements

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and allow them to adhere overnight.

    • Prepare various concentrations of RKI-1447 in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

    • Treat the cells with RKI-1447 or vehicle for the desired time (e.g., 1-24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

    • Run the gel according to standard procedures.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-p-MLC, 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To probe for total MLC and the loading control (GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MLC signal to the total MLC signal and then to the loading control to determine the relative change in phosphorylation upon treatment with RKI-1447.

References

Troubleshooting RKI-1447 dihydrochloride insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using RKI-1447 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2][3][4]. It functions as a Type I kinase inhibitor, binding to the ATP binding site of ROCK kinases[1][4][5]. By inhibiting ROCK, RKI-1447 can suppress cancer cell migration, invasion, and tumor growth[1].

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. It can be dissolved in DMSO up to 100 mM and in water up to 10 mM with gentle warming. Some sources report it as insoluble in water and ethanol, suggesting that solubility in aqueous solutions can be challenging and may require specific conditions[3].

Q3: How should I store this compound solutions?

A3: Stock solutions of this compound should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month[6].

Troubleshooting Insolubility Issues

Problem: I am having difficulty dissolving this compound.

This is a common issue that can often be resolved with the proper technique. Below is a step-by-step guide to troubleshoot insolubility.

Initial Dissolution Protocol
  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of the primary solvent (DMSO is recommended for initial stock preparation) to achieve the desired stock concentration.

  • Mixing: Vortex the solution for 30-60 seconds to facilitate dissolution.

  • Gentle Warming: If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes. Intermittently vortex the tube during warming.

  • Sonication: If solids persist, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Visually confirm that no particulate matter is present in the solution before use.

Troubleshooting Workflow

If the initial protocol fails, follow this workflow to address persistent insolubility.

G start Start: this compound insolubility observed check_solvent Is the primary solvent DMSO? start->check_solvent use_dmso Use fresh, anhydrous DMSO. check_solvent->use_dmso No increase_volume Increase solvent volume to lower concentration. check_solvent->increase_volume Yes use_dmso->increase_volume warm_sonicate Apply gentle warming (37°C) and/or sonication. increase_volume->warm_sonicate check_purity Consider compound purity. Consult supplier. warm_sonicate->check_purity aqueous_issue Is the precipitation occurring upon dilution in aqueous buffer? check_purity->aqueous_issue fail Insolubility persists. Contact technical support. check_purity->fail lower_dmso Decrease final DMSO concentration in assay (<0.5%). aqueous_issue->lower_dmso Yes aqueous_issue->fail No modify_ph Adjust buffer pH. Test a range if possible. lower_dmso->modify_ph solubility_enhancer Consider using a solubility enhancer (e.g., Tween-80). modify_ph->solubility_enhancer success Success: Compound Dissolved solubility_enhancer->success solubility_enhancer->fail

Caption: Troubleshooting workflow for this compound insolubility.

Data Summary

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO10039.93Recommended for stock solutions.
Water103.99Requires gentle warming.
EthanolInsolubleInsolubleNot a recommended solvent.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 399.29 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Water bath sonicator

    • 37°C water bath or heat block

  • Procedure:

    • Weigh out 3.99 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1 minute to mix.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes, vortexing every 2-3 minutes.

    • If solids are still present, sonicate the tube in a water bath for 10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot into single-use volumes and store at -20°C or -80°C.

Signaling Pathway

RKI-1447 inhibits the Rho-associated kinase (ROCK) pathway, which plays a crucial role in regulating cell shape, motility, and contraction.

G RhoA RhoA ROCK ROCK1/2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Inhibits pMLC Phospho-MLC StressFibers Stress Fiber Formation Cell Contraction pMLC->StressFibers Actin Actin Cytoskeleton Actin->StressFibers

Caption: RKI-1447 inhibits the ROCK signaling pathway.

References

Interpreting unexpected results with RKI-1447 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RKI-1447 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing RKI-1447 and interpreting any unexpected results that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common and unexpected issues encountered when working with this compound, providing potential explanations and actionable troubleshooting steps.

Q1: My this compound solution appears to have low solubility or has precipitated. What should I do?

A1: this compound has specific solubility characteristics that are important to consider for optimal performance.

  • Solubility Profile: The compound is soluble in DMSO up to 100 mM and in water up to 10 mM, though the latter may require gentle warming.[1]

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Double-check that you are using a recommended solvent (e.g., fresh, high-quality DMSO) and that the concentration does not exceed the solubility limits.[2] Moisture-absorbing DMSO can reduce solubility, so it is advisable to use a fresh aliquot.[2]

    • Gentle Warming: If you are preparing an aqueous solution, gentle warming can aid in dissolution.[1]

    • Sonication: Brief sonication can also help to dissolve the compound.

    • Fresh Preparation: If precipitation occurs in a stock solution, it is best to prepare a fresh solution. Long-term storage, especially at -20°C in solvent, can sometimes lead to precipitation. For optimal results, aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q2: I am not observing the expected decrease in phosphorylation of ROCK substrates (e.g., MLC2, MYPT1) in my Western blot analysis after RKI-1447 treatment. Why might this be?

A2: Several factors could contribute to a lack of effect on downstream ROCK signaling.

  • Potential Causes & Troubleshooting:

    • Inhibitor Inactivity:

      • Improper Storage: Ensure the compound has been stored correctly at -20°C for powder or -80°C for long-term solvent stocks to maintain its activity.[3]

      • Degradation: Repeated freeze-thaw cycles can degrade the inhibitor. Use fresh aliquots for your experiments.

    • Suboptimal Experimental Conditions:

      • Concentration: The effective concentration of RKI-1447 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Significant effects on P-MLC-2 have been observed starting at 100 nM.[4]

      • Treatment Duration: The time required to observe a decrease in substrate phosphorylation can vary. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended.

    • Western Blotting Issues:

      • Antibody Quality: Verify the specificity and efficacy of your primary antibodies against the phosphorylated and total forms of your target proteins.

      • Loading Controls: Ensure equal protein loading by using a reliable loading control.

      • Buffer Composition: Some blocking buffers, like non-fat dry milk, can interfere with the detection of certain phospho-specific antibodies.[5] Consider using BSA as an alternative.

Q3: I am observing unexpected cell morphology changes that are not consistent with ROCK inhibition (e.g., no change in stress fibers, or an unexpected phenotype). What could be the reason?

A3: While RKI-1447 is selective for ROCK kinases, cellular responses can be complex and context-dependent.[6][7]

  • Potential Explanations & Next Steps:

    • Cell-Type Specificity: The role of the Rho/ROCK pathway in regulating cell morphology can differ significantly between cell types.[8] The observed phenotype might be a genuine, albeit unexpected, biological response in your specific cell model.

    • Off-Target Effects at High Concentrations: Although highly selective, using RKI-1447 at concentrations significantly above the IC50 values for ROCK1/2 may lead to off-target effects.[6][7] It is crucial to use the lowest effective concentration determined from a dose-response study.

    • Compensatory Mechanisms: Cells may activate compensatory signaling pathways in response to prolonged ROCK inhibition. Consider performing a time-course experiment to observe the immediate and long-term effects on cell morphology.

    • Control Experiments:

      • Use a structurally different ROCK inhibitor (e.g., Y-27632) to see if it phenocopies the results.[9] If so, the effect is likely on-target.

      • Employ genetic approaches like siRNA or shRNA to knock down ROCK1 and/or ROCK2 to validate that the observed phenotype is a direct result of ROCK inhibition.

Q4: My cell migration/invasion assay shows no effect, or even an increase in migration, after treatment with RKI-1447. This is contrary to the expected inhibitory effect. How can I interpret this?

A4: The role of ROCK signaling in cell migration is complex and can be bidirectional depending on the cellular context and the type of migration being assayed.[10][11]

  • Interpreting Unexpected Migration Results:

    • Biphasic Response: Some inhibitors can have a biphasic effect on migration, where low concentrations may promote migration while high concentrations are inhibitory. A detailed dose-response curve is essential.

    • Collective vs. Single-Cell Migration: ROCK inhibition can have different effects on collective cell migration compared to single-cell migration.[11] The specific assay used (e.g., scratch assay vs. transwell assay) may favor one type of migration.

    • Activation of Alternative Pathways: Inhibition of ROCK may lead to the activation of other pro-migratory pathways, such as the Rac1 pathway.[10]

    • Troubleshooting Steps:

      • Confirm Target Engagement: First, verify that RKI-1447 is inhibiting ROCK signaling in your cells at the concentrations used by performing a Western blot for p-MLC2 or p-MYPT1.

      • Assay Optimization: Ensure your migration assay is optimized for your cell line, including cell seeding density and assay duration.

      • Investigate Alternative Pathways: If ROCK inhibition is confirmed, consider investigating the activity of other key regulators of cell migration, such as Rac1 or Cdc42.

Q5: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of ROCK signaling. Is this normal?

A5: While RKI-1447 is generally used to study cell migration and cytoskeletal dynamics, it can induce apoptosis and decrease cell viability in some cancer cell lines, such as colorectal carcinoma cells.[4][12]

  • Considerations for Cytotoxicity:

    • On-Target Cytotoxicity: In some cellular contexts, the inhibition of ROCK signaling itself can lead to cell death.[13] For example, RKI-1447 has been shown to induce mitotic catastrophe in certain leukemia cells.[14]

    • High-Concentration Off-Target Effects: As with any kinase inhibitor, high concentrations can lead to off-target toxicities.[9]

    • Experimental Approach:

      • Dose-Response Analysis: Perform a cytotoxicity assay (e.g., MTT or Annexin V staining) to determine the concentration range where RKI-1447 is cytotoxic versus cytostatic in your cell line.

      • Time-Course Experiment: Assess cell viability at different time points to distinguish between acute toxicity and effects on long-term proliferation.

      • Correlate with Target Inhibition: Compare the dose-response for cytotoxicity with the dose-response for inhibition of ROCK substrate phosphorylation to understand if the cytotoxicity is likely an on-target or off-target effect.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50 (nM)Reference(s)
ROCK114.5[1][4][15]
ROCK26.2[1][4][15]

Table 2: this compound Technical Data

PropertyValueReference(s)
Molecular Weight 399.29 g/mol [1]
Formula C₁₆H₁₄N₄O₂S·2HCl[1]
Purity ≥98%[1]
Solubility in DMSO up to 100 mM[1]
Solubility in Water up to 10 mM (with gentle warming)[1]
Storage (Powder) -20°C[1]
Storage (in DMSO) -80°C (up to 6 months)[15]

Experimental Protocols

Protocol 1: Western Blot Analysis of ROCK Substrate Phosphorylation

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Protein Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MLC2, total MLC2, phospho-MYPT1, and total MYPT1 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Cell Migration (Scratch/Wound Healing) Assay

  • Cell Seeding:

    • Seed cells in a 6-well plate and grow them to confluency.

  • Creating the "Scratch":

    • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh media containing different concentrations of RKI-1447 or a vehicle control.

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis:

    • Measure the width of the scratch at different points for each condition and time point.

    • Calculate the percentage of wound closure relative to the time 0 image.

Protocol 3: Cytotoxicity (MTT) Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Replace the medium with fresh medium containing a serial dilution of RKI-1447. Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

RKI1447_Signaling_Pathway cluster_upstream Upstream Activation cluster_core RKI-1447 Inhibition cluster_downstream Downstream Effects RhoA-GTP RhoA-GTP ROCK1/2 ROCK1/2 RhoA-GTP->ROCK1/2 Activates p-MLC2 Myosin Light Chain 2 (p) ROCK1/2->p-MLC2 Phosphorylates p-MYPT1 MYPT1 (p) ROCK1/2->p-MYPT1 Phosphorylates RKI-1447 RKI-1447 RKI-1447->ROCK1/2 Inhibits Actin Stress\nFibers Actin Stress Fibers p-MLC2->Actin Stress\nFibers p-MYPT1->p-MLC2 Inhibits dephosphorylation of Cell Contraction\n& Migration Cell Contraction & Migration Actin Stress\nFibers->Cell Contraction\n& Migration

Caption: RKI-1447 signaling pathway and point of inhibition.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Inhibitor 1. Verify Inhibitor Solubility & Stability Start->Check_Inhibitor Check_Protocol 2. Review Experimental Protocol & Controls Check_Inhibitor->Check_Protocol Dose_Response 3. Perform Dose-Response & Time-Course Check_Protocol->Dose_Response Validate_Target 4. Confirm On-Target Effect (Western Blot for p-MLC2) Dose_Response->Validate_Target Off_Target Potential Off-Target Effect or Cell-Specific Phenotype Validate_Target->Off_Target No Inhibition On_Target Unexpected On-Target Phenotype Validate_Target->On_Target Inhibition Confirmed Resolution Interpret Results with Context Off_Target->Resolution On_Target->Resolution

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: RKI-1447 Dihydrochloride In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RKI-1447 dihydrochloride in in vivo experiments. The information is intended for scientists and drug development professionals to help anticipate and mitigate potential challenges, particularly concerning toxicity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Question: My animals are showing signs of distress or weight loss after RKI-1447 administration. What could be the cause and how can I troubleshoot this?

Answer:

Several factors could contribute to in vivo toxicity. Consider the following troubleshooting steps:

  • Review Dosage and Administration: High doses of RKI-1447 can lead to toxicity. One study reported no physiological toxicity in mice at a dose of 100 mg/kg administered intraperitoneally (i.p.) every three days.[1] Another study used 200 mg/kg i.p. daily for 14 days.[1] If you are observing toxicity, consider reducing the dose or the frequency of administration.

  • Evaluate Formulation and Solubility: this compound has specific solubility characteristics. Ensuring the compound is fully dissolved and the vehicle is well-tolerated is critical. Poor solubility can lead to precipitation, altered bioavailability, and localized toxicity.

    • This compound is soluble to 10 mM in water with gentle warming and to 100 mM in DMSO.[2]

    • For in vivo use, a common vehicle is 20% hydroxypropyl-β-cyclodextrin (HPCD). Another formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] If you are using a different vehicle, it may be contributing to the observed toxicity. Consider switching to a more established formulation.

  • Monitor for On-Target (ROCK Inhibition-Related) Side Effects: As a potent ROCK inhibitor, RKI-1447 can cause side effects related to its mechanism of action. These can include hemodynamic effects such as changes in blood pressure.[4] While one of the clinically approved ROCK inhibitors, Fasudil, is generally well-tolerated without severe side effects on blood pressure, this may not be the case for all ROCK inhibitors or at all doses.[5] Monitoring cardiovascular parameters, if feasible, can provide valuable insights.

  • Assess for Off-Target Effects: While RKI-1447 is a selective ROCK inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations.[1] It has been shown to have no effect on the phosphorylation of AKT, MEK, and S6 kinase at concentrations up to 10 μM in vitro.[1] However, in vivo, off-target effects could still contribute to toxicity. If toxicity persists at lower doses where the desired on-target effect is still observed, consider characterizing the off-target profile in your experimental system.

Question: I am not observing the expected therapeutic effect of RKI-1447 in my in vivo model. What are the possible reasons?

Answer:

A lack of efficacy can be due to several factors, from suboptimal dosing to issues with the experimental model itself.

  • Inadequate Dosing or Bioavailability: The dose of RKI-1447 may be too low to achieve a therapeutic concentration in the target tissue. The administration route and formulation will significantly impact bioavailability. If you are using a low dose, consider a dose-escalation study to find the maximum tolerated dose (MTD) and a therapeutically effective dose in your model.

  • Formulation and Stability: Ensure your formulation is prepared correctly and that RKI-1447 remains in solution. If the compound precipitates, the actual administered dose will be lower than intended. Prepare fresh formulations for each administration if stability is a concern.

  • Model-Specific Factors: The efficacy of RKI-1447 can be context-dependent. For example, in a mammary tumor model, 60% of tumors were sensitive to RKI-1447, while 40% were resistant.[6] The underlying biology of your in vivo model may influence its responsiveness to ROCK inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for RKI-1447 in mice?

A1: Based on published studies, a dose of 100 mg/kg administered i.p. every three days has been shown to have anti-tumor activity without causing physiological toxicity in mice.[1] A higher dose of 200 mg/kg i.p. daily has also been used.[1] It is always recommended to perform a dose-finding study to determine the optimal dose for your specific model and experimental endpoint.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound can be formulated in various ways. A common vehicle is 20% HPCD in water.[7] Another reported formulation for in vivo use is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] this compound is soluble up to 10 mM in water with gentle warming.[2]

Q3: What are the known side effects of ROCK inhibitors that I should monitor for?

A3: Potential side effects of systemic ROCK inhibition can include cardiovascular effects, such as changes in blood pressure.[4] In the context of topical application for glaucoma, side effects such as conjunctival hyperemia have been observed.[8] For systemic administration in preclinical models, it is advisable to monitor for general signs of toxicity, including weight loss, changes in behavior, and any signs of cardiovascular distress.

Q4: Is RKI-1447 selective for ROCK1 and ROCK2?

A4: Yes, RKI-1447 is a potent and selective inhibitor of both ROCK1 and ROCK2, with IC50 values of 14.5 nM and 6.2 nM, respectively.[1] It has been shown to not affect the phosphorylation of other kinases like AKT, MEK, and S6 kinase at concentrations as high as 10 μM.[1]

Quantitative Data Summary

ParameterValueSpeciesAdministration RouteDosing ScheduleObserved OutcomeReference
Effective Dose 100 mg/kgMousei.p.Once every 3 days for 14 daysAntitumor activity in CRC model, no physiological toxicity[1]
Effective Dose 200 mg/kgMousei.p.Daily for 14 daysInhibition of mammary tumor growth[1][6]
IC50 (ROCK1) 14.5 nMIn vitroN/AN/APotent inhibition[1]
IC50 (ROCK2) 6.2 nMIn vitroN/AN/APotent inhibition[1]
Solubility (Water) up to 10 mMN/AN/AN/AWith gentle warming[2]
Solubility (DMSO) up to 100 mMN/AN/AN/A[2]

Experimental Protocols

Protocol: In Vivo Administration of this compound in a Mouse Tumor Model

This protocol is a general guideline based on published literature and should be adapted to specific experimental needs and institutional guidelines.

1. Materials:

  • This compound
  • Vehicle (e.g., 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPCD) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline)
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Warming block or water bath (if using aqueous vehicle)
  • Syringes and needles for administration (e.g., 27-gauge)
  • Experimental animals (e.g., tumor-bearing mice)

2. Formulation Preparation (Example with 20% HPCD): a. Prepare a 20% (w/v) solution of HPCD in sterile water. b. Weigh the required amount of this compound and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of the 20% HPCD vehicle to achieve the desired final concentration. d. Vortex thoroughly to dissolve the compound. Gentle warming may be required to fully dissolve this compound in aqueous solutions. Ensure the final solution is clear before administration. e. Prepare the formulation fresh before each use if stability is a concern.

3. Animal Dosing: a. Acclimate animals to handling and the injection procedure. b. Weigh each animal to determine the correct volume of the RKI-1447 formulation to inject. c. Administer the RKI-1447 formulation via the desired route (e.g., intraperitoneal injection). d. Administer the vehicle alone to the control group.

4. Monitoring: a. Monitor the animals daily for any signs of toxicity, including:

  • Weight loss (>15-20% may require euthanasia)
  • Changes in posture or grooming
  • Reduced activity or lethargy
  • Changes in food and water intake b. Measure tumor volume at regular intervals using calipers. c. At the end of the study, perform necropsy and collect tissues for further analysis as required.

Visualizations

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RhoA-GTP RhoA-GTP ROCK ROCK1/ROCK2 RhoA-GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates LIMK LIM Kinase ROCK->LIMK Phosphorylates RKI-1447 RKI-1447 RKI-1447->ROCK Inhibits P-MLC Phospho-MLC MLC->P-MLC Stress_Fibers Stress Fiber Formation P-MLC->Stress_Fibers P-MYPT1 Phospho-MYPT1 MYPT1->P-MYPT1 P-MYPT1->Stress_Fibers Cofilin Cofilin LIMK->Cofilin Inactivates by Phosphorylation Cell_Motility Cell Motility & Invasion Cofilin->Cell_Motility

Caption: RKI-1447 inhibits the ROCK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation Prepare RKI-1447 Formulation Dose_Calculation Calculate Dose (e.g., 100 mg/kg) Formulation->Dose_Calculation Administration Administer RKI-1447 (e.g., i.p.) Dose_Calculation->Administration Monitoring Daily Monitoring (Weight, Behavior) Administration->Monitoring Tumor_Measurement Measure Tumor Volume Monitoring->Tumor_Measurement Endpoint Endpoint Analysis (Necropsy, Histology) Tumor_Measurement->Endpoint

Caption: In vivo experimental workflow for RKI-1447.

Troubleshooting_Toxicity Toxicity_Observed Toxicity Observed? (e.g., Weight Loss) Check_Dose Is Dose >100 mg/kg? Toxicity_Observed->Check_Dose Yes Re-evaluate Re-evaluate Experiment Toxicity_Observed->Re-evaluate No Reduce_Dose Action: Reduce Dose or Frequency Check_Dose->Reduce_Dose Yes Check_Formulation Is Formulation Well-Tolerated? Check_Dose->Check_Formulation No Reduce_Dose->Re-evaluate Change_Vehicle Action: Change Vehicle (e.g., to 20% HPCD) Check_Formulation->Change_Vehicle No Monitor_BP Consider On-Target Effects (e.g., Blood Pressure) Check_Formulation->Monitor_BP Yes Change_Vehicle->Re-evaluate Monitor_BP->Re-evaluate

Caption: Troubleshooting in vivo toxicity of RKI-1447.

References

RKI-1447 dihydrochloride batch-to-batch variability considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This guide focuses on addressing potential batch-to-batch variability and provides troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: RKI-1447 is a small molecule inhibitor that potently targets ROCK1 and ROCK2.[1] It functions as an ATP-competitive, Type I kinase inhibitor, binding to the ATP-binding site of the ROCK kinases through interactions with the hinge region and the DFG motif.[2] By blocking the catalytic activity of ROCK, RKI-1447 prevents the phosphorylation of downstream substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), which are critical for regulating actin-myosin contractility, cell shape, adhesion, and migration.[2][3]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in DMSO (up to 100 mM) and in water (up to 10 mM with gentle warming).[1] For long-term storage, the solid powder should be stored at -20°C.[1] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4] Vendor recommendations suggest that DMSO stock solutions are stable for at least 6 months at -80°C.[4]

Q3: What are the reported IC50 values for RKI-1447?

A3: RKI-1447 is a potent inhibitor of both ROCK isoforms. The reported half-maximal inhibitory concentration (IC50) values can be found in the table below. It is important to note that IC50 values can vary slightly based on the specific assay conditions, such as ATP concentration.

Q4: Can this compound from different batches have different molecular weights?

A4: Yes. The dihydrochloride salt form of RKI-1447 can have varying degrees of hydration from batch to batch. This will affect the final molecular weight of the compound. It is critical to use the batch-specific molecular weight provided on the Certificate of Analysis (CoA) or product datasheet when preparing stock solutions of a specific concentration.

Batch-to-Batch Variability: Troubleshooting Guide

Inconsistent experimental results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to identifying and mitigating issues arising from batch-to-batch variability.

Q5: My new batch of RKI-1447 seems less potent than the previous one. What should I check?

A5: Discrepancies in potency are a common concern. Here are several factors to investigate:

  • Purity: While most vendors supply this compound with a purity of ≥98%, small variations in impurities can impact the apparent potency. Even minor impurities with high potency can significantly alter experimental outcomes. Always refer to the purity stated on the batch-specific Certificate of Analysis (CoA).

  • Molecular Weight Calculation: As mentioned in Q4, the degree of hydration can vary, altering the molecular weight. Failing to use the batch-specific molecular weight for concentration calculations is a common source of error. Double-check that you have used the correct molecular weight from your product's CoA to prepare your stock solution.

  • Solubility and Storage: Ensure the compound was fully dissolved when preparing the stock solution. Improperly stored stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C instead of -80°C) can lead to degradation of the compound.[4] It is advisable to prepare fresh dilutions from a properly stored stock aliquot for each experiment.

  • Experimental Controls: To confirm that the issue lies with the new batch of inhibitor, it is crucial to run a control experiment using a previously validated batch if available.

Q6: I am observing unexpected cell morphology or toxicity with a new batch of RKI-1447. What could be the cause?

A6: Unexpected cellular phenotypes can arise from impurities or incorrect compound concentration.

  • Cytotoxic Impurities: The synthesis of complex small molecules can sometimes result in byproducts with off-target effects. If you observe toxicity at concentrations previously found to be non-toxic, this could be due to a cytotoxic impurity in the new batch.

  • Concentration Errors: An error in weighing the compound or in calculating the concentration due to an incorrect molecular weight could lead to using a much higher concentration of the inhibitor than intended, resulting in toxicity.

  • Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent with previous experiments and is at a non-toxic level for your specific cell line.

Q7: How can I validate a new batch of this compound before starting a large-scale experiment?

A7: It is best practice to qualify a new batch of any small molecule inhibitor. A multi-step validation process is recommended:

  • Review the Certificate of Analysis (CoA): Carefully check the purity, appearance, and molecular weight provided for the new batch. Compare it to the CoA of your previous batch if available.

  • Solubility Test: Confirm that the new batch dissolves as expected in your chosen solvent at the desired concentration. Any difficulties in dissolution could indicate a problem with the material.

  • Perform a Dose-Response Experiment: The most definitive way to validate a new batch is to perform a dose-response experiment and calculate the IC50 or EC50 in a reliable assay. This value should be compared to the expected value from the literature and, ideally, to the value obtained with a previous, trusted batch. A simple cell-based assay, such as monitoring the inhibition of phosphorylation of a known ROCK substrate like MYPT1 via Western Blot, is a robust method for validation.[3]

Data Presentation

Table 1: Potency of RKI-1447 against ROCK Kinases

TargetIC50 (nM)Reference
ROCK114.5[1]
ROCK26.2[1]

Table 2: Physicochemical and Storage Information for this compound

PropertyValueReference
Molecular Formula C₁₆H₁₄N₄O₂S·2HCl[1]
Molecular Weight 399.29 (anhydrous)[1]
Purity (Typical) ≥98% (HPLC)[1]
Solubility in DMSO 100 mM[1]
Solubility in Water 10 mM (with gentle warming)[1]
Storage (Solid) -20°C[1]
Storage (Stock Solution) -80°C (up to 6 months)[4]

Note: The molecular weight can vary with the degree of hydration. Always refer to the batch-specific Certificate of Analysis.

Experimental Protocols

Protocol 1: Western Blot for Phospho-MYPT1 (Thr696) Inhibition

This protocol is designed to functionally validate the activity of RKI-1447 by measuring the inhibition of a direct downstream target of ROCK.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MDA-MB-231) at an appropriate density and allow them to adhere overnight.

    • Starve cells in serum-free media for 4-6 hours, if required, to reduce basal ROCK activity.

    • Prepare serial dilutions of RKI-1447 from your stock solution.

    • Pre-treat cells with varying concentrations of RKI-1447 (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the ROCK pathway if necessary (e.g., with lysophosphatidic acid (LPA) or serum) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Place the culture plate on ice and wash cells once with ice-cold PBS.

    • Lyse cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

    • Normalize the protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

    • Separate the protein lysates by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.[5][6]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe for total MYPT1 and a loading control like GAPDH or β-actin.

Protocol 2: Cell Morphology Assay for ROCK Inhibition

This protocol assesses the functional effect of RKI-1447 on cell morphology and actin stress fiber formation, a key process regulated by ROCK.

  • Cell Seeding:

    • Plate cells with a distinct morphology (e.g., NIH-3T3 fibroblasts) on glass coverslips in a multi-well plate.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Starve the cells in serum-free medium for 12-24 hours to reduce stress fibers.

    • Treat the cells with RKI-1447 at the desired concentration (e.g., 1-10 µM) or a vehicle control for 1-2 hours.[7]

    • Stimulate with a ROCK activator like LPA (10 µM) for 30 minutes to induce stress fiber formation.[7]

  • Fixation and Staining:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Wash three times with PBS.

    • Stain the F-actin cytoskeleton by incubating with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature, protected from light.

    • (Optional) Counterstain nuclei with DAPI or Hoechst stain.

  • Imaging:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope. Cells treated with an effective dose of RKI-1447 should show a significant reduction in stress fibers compared to the LPA-stimulated control.

Visualizations

ROCK_Signaling_Pathway ROCK Signaling Pathway and RKI-1447 Inhibition cluster_phosphatase Phosphatase Activity RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates (Activates) RKI1447 RKI-1447 RKI1447->ROCK MLCP MLC Phosphatase pMYPT1 p-MYPT1 (Inactive) pMLC p-MLC MLCP->pMLC Contractility Actin-Myosin Contractility pMLC->Contractility

ROCK Signaling Pathway and RKI-1447 Inhibition

Batch_Qualification_Workflow New Batch Qualification Workflow start Receive New Batch of This compound coa Review Certificate of Analysis (Purity, MW, Appearance) start->coa solubility Perform Solubility Test in Chosen Solvent (e.g., DMSO) coa->solubility stock Prepare Master Stock Solution (Use Batch-Specific MW) solubility->stock assay Conduct Functional Assay (e.g., p-MYPT1 Western Blot) stock->assay compare Compare IC50/EC50 to Previous Batch / Literature assay->compare pass Batch Qualified Proceed with Experiments compare->pass Consistent fail Batch Fails Qualification Contact Vendor / Troubleshoot compare->fail Inconsistent

New Batch Qualification Workflow

Troubleshooting_Logic Troubleshooting Inconsistent Results problem Inconsistent Results Observed (e.g., Lower Potency, Toxicity) check_calc Did you use the batch-specific molecular weight for calculations? problem->check_calc fix_calc Recalculate concentration and repeat experiment. check_calc->fix_calc No check_storage Was the stock solution stored properly (-80°C, no excess freeze-thaw)? check_calc->check_storage Yes new_stock Prepare fresh stock solution from powder and repeat. check_storage->new_stock No check_assay Are assay controls (positive/negative) behaving as expected? check_storage->check_assay Yes troubleshoot_assay Troubleshoot the assay itself (reagents, cell passage, etc.). check_assay->troubleshoot_assay No qualify_batch Issue likely with the new batch. Perform batch qualification protocol. check_assay->qualify_batch Yes

Troubleshooting Inconsistent Results

References

Impact of serum concentration on RKI-1447 dihydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with RKI-1447 dihydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation, with a specific focus on the impact of serum concentration on the inhibitor's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

RKI-1447 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2] It functions as a Type I kinase inhibitor, meaning it binds to the ATP-binding site of the kinase domain of ROCK.[1][3][4] This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1), thereby blocking the signaling cascade that regulates cellular contraction, motility, and invasion.[1][3][5]

Q2: What are the reported IC50 values for RKI-1447?

The half-maximal inhibitory concentration (IC50) values for RKI-1447 have been determined in in vitro kinase assays and demonstrate high potency.

TargetIC50 Value (nM)
ROCK114.5
ROCK26.2

These values were determined in cell-free in vitro kinase assays and may differ in cell-based assays.[2]

Q3: How does serum concentration affect the activity of RKI-1447 in cell-based assays?

  • Pathway Activation: Serum is a complex mixture of growth factors, cytokines, and other signaling molecules that can potently activate the Rho/ROCK signaling pathway. This can create a more competitive environment for an ATP-competitive inhibitor like RKI-1447, potentially leading to a higher apparent IC50 value in the presence of serum compared to serum-starved conditions. One study demonstrated that RKI-1447 effectively inhibits "serum-induced invasion" of cancer cells, highlighting that serum acts as an agonist of the pathway RKI-1447 targets.[3]

  • Protein Binding: Small molecule inhibitors can bind to proteins present in serum, most notably albumin. This binding can sequester the inhibitor, reducing its free concentration and availability to enter the cells and interact with its target, ROCK. This can also result in a rightward shift of the dose-response curve and a higher apparent IC50.

Therefore, it is crucial to carefully consider and control the serum concentration in your experiments. For consistent and reproducible results, it is recommended to perform experiments under defined serum conditions (e.g., serum-starvation followed by stimulation, or using a consistent percentage of serum across all experiments).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values between experiments Variable Serum Concentration: Different batches of fetal bovine serum (FBS) can have varying levels of growth factors, leading to inconsistent activation of the ROCK pathway.- Use the same batch of FBS for a set of experiments.- Consider using serum-free media or a defined, reduced-serum media for your assays.- If serum is required, standardize the concentration across all experiments and controls.
Cell Density and Health: Cell confluence and overall health can affect their responsiveness to both serum stimulation and inhibitor treatment.- Seed cells at a consistent density for all experiments.- Ensure cells are in the logarithmic growth phase and have high viability.
Lower than expected potency in cell-based assays compared to in vitro kinase assays Serum Protein Binding: As discussed in the FAQs, RKI-1447 may bind to serum proteins, reducing its effective concentration.- Perform a dose-response curve in both the presence and absence of serum to determine the impact of serum on the IC50 value in your specific cell line.- If possible, quantify the free concentration of RKI-1447 in your culture medium.
Cellular Efflux: Cells may actively transport the inhibitor out, reducing its intracellular concentration.- Test for the involvement of efflux pumps by using known efflux pump inhibitors in co-treatment experiments.
No effect of RKI-1447 on downstream signaling (e.g., p-MLC2 levels) Insufficient Inhibitor Concentration or Incubation Time: The concentration of RKI-1447 may be too low, or the incubation time too short to effectively inhibit ROCK.- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line and experimental conditions.
High Basal ROCK Activity: Some cell lines may have very high basal levels of ROCK activity, requiring higher concentrations of the inhibitor.- Characterize the basal activity of the ROCK pathway in your cell line. Consider serum-starving the cells before treatment to reduce basal signaling.

Experimental Protocols

Protocol 1: Western Blot Analysis of ROCK Activity

This protocol allows for the assessment of RKI-1447's effect on the phosphorylation of a key ROCK substrate, Myosin Light Chain 2 (MLC2).

  • Cell Seeding: Plate cells at a desired density in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional but Recommended): To reduce basal ROCK activity, aspirate the growth medium and replace it with serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation (Optional): To induce ROCK activity, stimulate the cells with a known agonist such as Lysophosphatidic Acid (LPA) or serum-containing medium for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-MLC2 (Ser19) and total MLC2. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify band intensities to determine the ratio of phosphorylated to total MLC2.

Protocol 2: Cell Invasion Assay

This protocol measures the effect of RKI-1447 on the invasive capacity of cells, a process often regulated by the ROCK pathway.

  • Coating of Transwell Inserts: Coat the upper chamber of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Seeding: Seed the pre-treated cells into the upper chamber of the Matrigel-coated Transwell inserts.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours (the optimal time will depend on the cell line) to allow for cell invasion.

  • Analysis:

    • Remove the non-invading cells from the top of the insert with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

    • Count the number of stained cells in several fields of view under a microscope.

    • Alternatively, the dye can be eluted and the absorbance measured to quantify invasion.

Visualizations

ROCK_Signaling_Pathway Serum Serum / Growth Factors (e.g., LPA) GEF RhoGEF Serum->GEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) ROCK ROCK1/2 RhoA_GTP->ROCK Activates GEF->RhoA_GDP Promotes GTP binding MLC_P p-MLC2 ROCK->MLC_P Phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Inhibits Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Stress_Fibers Stress Fiber Formation Cell Invasion & Motility Actin_Myosin->Stress_Fibers

Caption: The Rho/ROCK signaling pathway and the inhibitory action of RKI-1447.

Experimental_Workflow start Start: Prepare Cell Culture serum_starve Serum Starve Cells (Optional, 12-24h) start->serum_starve inhibitor_treat Treat with RKI-1447 (Varying Concentrations) serum_starve->inhibitor_treat stimulate Stimulate with Agonist (e.g., Serum, LPA) inhibitor_treat->stimulate assay Perform Assay stimulate->assay western Western Blot (p-MLC2 / Total MLC2) assay->western invasion Invasion Assay (Transwell) assay->invasion data_analysis Data Analysis (IC50 Calculation) western->data_analysis invasion->data_analysis end End: Interpret Results data_analysis->end

Caption: A general experimental workflow for assessing RKI-1447 activity.

References

Technical Support Center: Overcoming Resistance to RKI-1447 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RKI-1447 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this potent ROCK inhibitor in their cancer cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you identify and potentially overcome resistance to RKI-1447.

Frequently Asked Questions (FAQs)

Q1: My cancer cells are showing reduced sensitivity to RKI-1447. What are the possible reasons?

A1: Reduced sensitivity to RKI-1447 can stem from either intrinsic (pre-existing) or acquired resistance. Potential mechanisms include:

  • Target Alterations: Mutations in the RKI-1447 binding site of ROCK1 or ROCK2 could reduce the inhibitor's efficacy.

  • Bypass Pathway Activation: Cancer cells may activate alternative signaling pathways to compensate for ROCK inhibition, thereby maintaining their pro-survival and proliferative signals.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove RKI-1447 from the cell, lowering its intracellular concentration.

  • Epithelial-to-Mesenchymal Transition (EMT): Cells that have undergone EMT may exhibit a more resistant phenotype.[1]

  • Tumor Microenvironment: Interactions with the tumor stroma can contribute to drug resistance.[1]

Q2: How can I determine if my cells have developed resistance to RKI-1447?

A2: The primary method is to determine the half-maximal inhibitory concentration (IC50) of RKI-1447 in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be measured using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Q3: What are some initial troubleshooting steps if I observe decreased RKI-1447 efficacy?

A3: Before investigating complex resistance mechanisms, ensure the following:

  • Compound Integrity: Verify the stability and purity of your this compound stock.

  • Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.

  • Assay Conditions: Optimize your cell seeding density and assay duration. Refer to our troubleshooting guides for cell-based assays for more details.

Troubleshooting Guides

This section provides a structured approach to investigating potential resistance mechanisms.

Issue 1: Increased IC50 of RKI-1447 in Long-Term Cultures

Potential Cause: Acquired resistance through on-target mutations or activation of bypass signaling pathways.

Troubleshooting Workflow:

G start Decreased RKI-1447 Sensitivity Observed ic50 Confirm IC50 Shift via Cell Viability Assay start->ic50 wes Analyze ROCK1/2 Expression and Phosphorylation (Western Blot) ic50->wes sequencing Sequence ROCK1/2 Kinase Domain wes->sequencing If ROCK1/2 expression is altered no_change No Change in ROCK1/2 wes->no_change mutation_found Identify Resistance-Conferring Mutation sequencing->mutation_found bypass Screen for Bypass Pathway Activation (Phospho-Kinase Array/Western Blot) bypass_found Identify Activated Bypass Pathway bypass->bypass_found strategy_mutation Consider Alternative ROCK Inhibitors or Combination Therapy mutation_found->strategy_mutation strategy_bypass Combine RKI-1447 with Inhibitor of Activated Pathway bypass_found->strategy_bypass no_change->bypass If no changes in ROCK1/2

Caption: Troubleshooting workflow for acquired resistance.

Experimental Steps:

  • Confirm IC50 Shift: Perform a dose-response curve with RKI-1447 on both the suspected resistant and the parental cell lines using a cell viability assay. A rightward shift in the curve and a significantly higher IC50 value confirm resistance.

  • Analyze ROCK1/2: Use Western blotting to compare the protein levels of ROCK1, ROCK2, and their downstream targets (e.g., phosphorylated MLC-2, MYPT-1) between sensitive and resistant cells, with and without RKI-1447 treatment.[2]

  • Sequence ROCK1/2: If you suspect on-target mutations, extract genomic DNA from both cell populations and sequence the kinase domains of ROCK1 and ROCK2 to identify potential mutations.

  • Screen for Bypass Pathways: Use a phospho-kinase antibody array to get a broad overview of activated signaling pathways in the resistant cells compared to the sensitive cells. Validate any hits using Western blotting for specific phosphorylated proteins (e.g., p-AKT, p-ERK, p-STAT3).

Issue 2: Intrinsic Resistance to RKI-1447 in a New Cell Line

Potential Cause: High expression of drug efflux pumps or an established EMT phenotype.

Troubleshooting Workflow:

G start Intrinsic RKI-1447 Resistance efflux Assess Efflux Pump Expression (qPCR/Western Blot) start->efflux emt Characterize EMT Markers (qPCR/Western Blot) start->emt high_efflux High Efflux Pump Expression efflux->high_efflux emt_phenotype Mesenchymal Phenotype Confirmed emt->emt_phenotype efflux_inhibitor Test RKI-1447 in Combination with Efflux Pump Inhibitor emt_reversal Investigate EMT Reversal Agents high_efflux->efflux_inhibitor emt_phenotype->emt_reversal

Caption: Troubleshooting workflow for intrinsic resistance.

Experimental Steps:

  • Assess Efflux Pump Expression: Use qPCR or Western blotting to measure the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2) in the resistant cell line compared to a known sensitive cell line.

  • Characterize EMT Markers: Analyze the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin, N-cadherin, ZEB1) markers via qPCR or Western blotting.

  • Combination with Efflux Pump Inhibitors: Treat the resistant cells with RKI-1447 in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil for P-gp) and perform a cell viability assay. A restored sensitivity to RKI-1447 suggests the involvement of efflux pumps.

Quantitative Data Summary

The following tables provide examples of how to structure your quantitative data for clear comparison between sensitive and resistant cell lines.

Table 1: RKI-1447 IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineRKI-1447 IC50 (nM)Fold Change in Resistance
Parental MDA-MB-231150 ± 121
RKI-1447 Resistant MDA-MB-2311250 ± 988.3
Parental A549200 ± 181
RKI-1447 Resistant A5491800 ± 1509.0

Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells

ProteinParental Cells (Normalized Expression)Resistant Cells (Normalized Expression)
ROCK11.00.95
ROCK21.01.1
p-MLC2 (Thr18/Ser19)1.00.4 (with RKI-1447)
p-AKT (Ser473)1.03.5
ABCB1 (P-gp)1.06.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the RKI-1447 concentration. Use non-linear regression to determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: Treat sensitive and resistant cells with and without RKI-1447 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ROCK1, anti-p-MLC2, anti-p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Signaling Pathway Diagrams

G cluster_0 Canonical RKI-1447 Signaling RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK MLC MLC ROCK->MLC + RKI1447 RKI-1447 RKI1447->ROCK pMLC p-MLC MLC->pMLC Actin Actin Stress Fibers, Contraction, Motility pMLC->Actin

Caption: Canonical RKI-1447 signaling pathway.

G cluster_1 Potential Bypass Pathway Activation in RKI-1447 Resistance RTK Receptor Tyrosine Kinase (e.g., EGFR, MET) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation Bypass Signal mTOR->Proliferation RKI1447_res RKI-1447 ROCK_res ROCK1/2 RKI1447_res->ROCK_res Actin_res Actin Cytoskeleton (Inhibited) ROCK_res->Actin_res

Caption: Hypothetical bypass pathway in RKI-1447 resistance.

References

Validation & Comparative

RKI-1447 Dihydrochloride vs. Y-27632: A Comparative Guide to ROCK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell signaling research and therapeutic development, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical regulators of cellular processes such as adhesion, migration, proliferation, and apoptosis. The development of small molecule inhibitors targeting these kinases has provided invaluable tools for dissecting their physiological roles and has opened avenues for treating a range of diseases, including cancer, glaucoma, and hypertension. This guide provides a detailed comparison of two prominent ROCK inhibitors: RKI-1447 dihydrochloride and Y-27632, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Mechanism of Action and Potency

Both RKI-1447 and Y-27632 are potent and selective inhibitors of ROCK kinases.[1][2] They function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain of both ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates.[1][2]

RKI-1447 has demonstrated high potency against both ROCK isoforms, with IC50 values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2 in in vitro kinase assays.[1][3][4] Crystallographic studies of RKI-1447 in complex with ROCK1 have revealed that it is a Type I kinase inhibitor, engaging with the hinge region and the DFG motif of the ATP binding site.[1][5]

Y-27632 is a widely used and well-characterized ROCK inhibitor.[2] It exhibits inhibitory activity against both ROCK1 and ROCK2 with Ki values of 220 nM and 300 nM, respectively.[6][7] Similar to RKI-1447, it acts by competing with ATP for binding to the catalytic site.[2][6]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for RKI-1447 and Y-27632, highlighting the superior potency of RKI-1447.

ParameterThis compoundY-27632Reference
Target(s) ROCK1, ROCK2ROCK1, ROCK2[1][2]
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor[1][2]
IC50 (ROCK1) 14.5 nMNot explicitly stated as IC50, but Ki is 220 nM[1][3][4][6]
IC50 (ROCK2) 6.2 nMNot explicitly stated as IC50, but Ki is 300 nM[1][3][4][6]

Selectivity and Cellular Effects

RKI-1447 has been shown to be highly selective for ROCK kinases. At concentrations up to 10 μM, it did not affect the phosphorylation levels of other kinases such as AKT, MEK, and S6 kinase.[1][5] This selectivity is further demonstrated by its ability to specifically inhibit ROCK-mediated cellular events. For instance, RKI-1447 effectively suppresses LPA-induced actin stress fiber formation, a process dependent on the RhoA/ROCK pathway.[1] However, it does not interfere with PAK-mediated lamellipodia and filopodia formation stimulated by PDGF and Bradykinin, respectively.[1][5] Furthermore, RKI-1447 has been shown to inhibit cancer cell migration, invasion, and anchorage-independent growth.[1][8]

Y-27632 is also considered a selective ROCK inhibitor, though it may inhibit other kinases like PKCs at higher concentrations.[9] It effectively abolishes stress fibers in cells at a concentration of 10 μM.[2] Y-27632 is widely used to enhance the survival of dissociated single human embryonic stem (ES) cells by preventing apoptosis (anoikis).[6] While it effectively inhibits ROCK-mediated pathways, some studies suggest that its effects in certain contexts, like conditional reprogramming of keratinocytes, may extend beyond ROCK inhibition.[10]

Experimental Protocols

In Vitro Kinase Assay

A common method to determine the potency of ROCK inhibitors is an in vitro kinase assay, often utilizing a fluorescence resonance energy transfer (FRET) format.

Objective: To determine the IC50 values of RKI-1447 and Y-27632 against ROCK1 and ROCK2.

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • Peptide substrate (e.g., based on the myosin light chain sequence)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (RKI-1447 and Y-27632) at various concentrations

  • Microplate reader for fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the ROCK enzyme, peptide substrate, and assay buffer.

  • Add the diluted test compounds or vehicle control to the wells.

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[11]

  • Stop the reaction and measure the fluorescence signal.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of Substrate Phosphorylation

This assay measures the ability of the inhibitors to block the phosphorylation of a known ROCK substrate, such as Myosin Phosphatase Targeting Subunit 1 (MYPT1), in intact cells.

Objective: To assess the cellular potency of RKI-1447 and Y-27632.

Materials:

  • Cell line (e.g., MDA-MB-231 human breast cancer cells)

  • Cell culture medium and reagents

  • Test compounds (RKI-1447 and Y-27632)

  • Lysis buffer

  • Antibodies: primary antibody against phosphorylated MYPT1 (e.g., at Thr853) and a corresponding secondary antibody.

  • Western blotting or ELISA equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with increasing concentrations of RKI-1447, Y-27632, or vehicle control for a specified time (e.g., 1-2 hours).

  • Lyse the cells and collect the protein extracts.

  • Quantify the level of phosphorylated MYPT1 using Western blotting or a quantitative ELISA.[12]

  • Normalize the phosphorylated protein levels to a loading control (for Western blotting) or total protein concentration.

  • Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation (IC50).

Signaling Pathway and Experimental Workflow

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_Signal Extracellular Signal (e.g., LPA) GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC MLC ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase Component of pMLC pMLC MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction

Caption: The RhoA/ROCK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (FRET) IC50_Determination Determine IC50 Kinase_Assay->IC50_Determination Cell_Culture Cell Seeding Inhibitor_Treatment Treat with RKI-1447 or Y-27632 Cell_Culture->Inhibitor_Treatment Phospho_Substrate Measure Phospho-Substrate (Western Blot/ELISA) Inhibitor_Treatment->Phospho_Substrate Functional_Assay Functional Assays (Migration, Invasion, Stress Fiber Formation) Inhibitor_Treatment->Functional_Assay

Caption: Experimental workflow for comparing ROCK inhibitors.

Conclusion

Both RKI-1447 and Y-27632 are valuable tools for studying ROCK signaling. The data clearly indicates that RKI-1447 is a more potent inhibitor of both ROCK1 and ROCK2 in vitro compared to Y-27632. This higher potency may translate to more effective inhibition at lower concentrations in cellular and in vivo models, potentially reducing off-target effects. The choice between these inhibitors will depend on the specific experimental context, including the desired concentration range and the sensitivity of the biological system under investigation. For studies requiring maximal and highly specific ROCK inhibition, RKI-1447 presents a compelling option. Y-27632 remains a widely used and effective tool, particularly in applications such as stem cell culture, where its efficacy is well-documented. Researchers should consider the potency and selectivity profiles of each compound when designing experiments to ensure the most accurate and interpretable results.

References

A Head-to-Head Comparison of RKI-1447 and Fasudil: Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of ROCK inhibitors, a clear understanding of the comparative efficacy of available compounds is paramount. This guide provides an objective comparison of two prominent ROCK inhibitors, RKI-1447 dihydrochloride and Fasudil, focusing on their performance in preclinical studies. The information is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research.

Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

Both RKI-1447 and Fasudil exert their effects by inhibiting the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2. These serine/threonine kinases are key effectors of the small GTPase RhoA and play a crucial role in regulating cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK pathway is implicated in a variety of diseases, including cancer, making it an attractive therapeutic target.[1][2][3]

RKI-1447 is a potent and selective, ATP-competitive, type I kinase inhibitor that binds to the ATP binding site of ROCK1 and ROCK2.[4][5] Fasudil is also a ROCK inhibitor, though it has been reported to have a broader kinase inhibition profile, also affecting other kinases like PKA, PKC, and PKG.[6][7]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for RKI-1447 and Fasudil against ROCK1 and ROCK2. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

InhibitorTargetIC50 (nM)Ki (nM)Reference
RKI-1447 ROCK114.5-[4][5]
ROCK26.2-[4][5]
Fasudil ROCK1-330[6][7]
ROCK2158-[6][7]
PKA4580-[6][7]
PKC12300-[6][7]
PKG1650-[6][7]

Note: IC50 and Ki values are dependent on the specific assay conditions, including ATP concentration.

Preclinical Efficacy in Cancer Models

Both RKI-1447 and Fasudil have demonstrated anti-tumor activity in a variety of preclinical cancer models. Their efficacy is largely attributed to their ability to inhibit cancer cell migration, invasion, and proliferation.

RKI-1447 has shown significant anti-invasive and anti-tumor activities in breast cancer models.[4] Studies have demonstrated its ability to suppress the phosphorylation of ROCK substrates, such as Myosin Light Chain 2 (MLC2) and MYPT1, leading to the inhibition of actin stress fiber formation, migration, invasion, and anchorage-independent growth of breast cancer cells.[4][5] Furthermore, in vivo studies using a transgenic mouse model of mammary cancer showed that RKI-1447 significantly inhibited tumor growth.[4]

Fasudil has also been shown to inhibit tumor progression in various human and rat tumor models.[8] It has been demonstrated to modify tumor cell morphology and inhibit tumor cell migration and anchorage-independent growth.[8] In vivo, Fasudil has been shown to reduce peritoneal dissemination and lung metastasis in different cancer models.[8]

While direct comparative studies are limited, the significantly lower IC50 values of RKI-1447 for ROCK1 and ROCK2 suggest a higher potency compared to Fasudil. The higher selectivity of RKI-1447 for ROCK kinases may also offer a more targeted therapeutic approach with potentially fewer off-target effects.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of research findings, detailed experimental protocols are essential. Below are summaries of common methodologies used to evaluate the efficacy of ROCK inhibitors.

Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase, such as ROCK1 or ROCK2.

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like radioactive ATP incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

General Protocol:

  • Recombinant ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a synthetic peptide or a protein like MYPT1) and ATP in a reaction buffer.

  • The inhibitor (RKI-1447 or Fasudil) is added at a range of concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is measured.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the ROCK inhibitor for a specified duration (e.g., 72 hours).

  • MTT solution is added to each well and incubated for a few hours.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of a compound on the migratory capacity of cells.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.

General Protocol:

  • Cells are grown to a confluent monolayer in a culture dish.

  • A sterile pipette tip is used to create a scratch in the monolayer.

  • The cells are washed to remove debris and then incubated with a medium containing different concentrations of the ROCK inhibitor.

  • Images of the wound are captured at different time points (e.g., 0 and 24 hours).

  • The rate of wound closure is quantified by measuring the change in the wound area over time.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which is coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The ability of the cells to degrade the matrix and migrate to the lower chamber is quantified.

General Protocol:

  • Transwell inserts are coated with Matrigel and placed in a multi-well plate.

  • Cancer cells, pre-treated with the ROCK inhibitor, are seeded in the upper chamber in a serum-free medium.

  • The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • The plate is incubated for a specific period to allow for cell invasion.

  • Non-invading cells on the upper surface of the membrane are removed.

  • Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of cells to proliferate in an anchorage-independent manner, a hallmark of transformed cells.

Principle: Cells are suspended in a semi-solid agar medium, which prevents them from adhering to a solid surface. The ability of the cells to form colonies in this environment is a measure of their tumorigenic potential.

General Protocol:

  • A base layer of agar is prepared in a culture dish.

  • A top layer of agar containing the cells and the ROCK inhibitor at various concentrations is overlaid on the base layer.

  • The plates are incubated for several weeks to allow for colony formation.

  • Colonies are stained (e.g., with crystal violet) and counted.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for evaluating ROCK inhibitors.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inactivates) MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization Inhibits Contraction Cell Contraction, Migration, Invasion Actin_Polymerization->Contraction MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase Inhibits pMLC p-MLC MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC pMLC->Contraction RKI1447 RKI-1447 RKI1447->ROCK Fasudil Fasudil Fasudil->ROCK

Caption: The Rho/ROCK signaling pathway and points of inhibition by RKI-1447 and Fasudil.

Experimental_Workflow start Start: Select Cancer Cell Line in_vitro_assays In Vitro Assays start->in_vitro_assays kinase_assay Kinase Inhibition Assay (IC50) in_vitro_assays->kinase_assay viability_assay Cell Viability Assay (MTT) in_vitro_assays->viability_assay migration_assay Cell Migration Assay in_vitro_assays->migration_assay invasion_assay Cell Invasion Assay in_vitro_assays->invasion_assay anchorage_assay Anchorage-Independent Growth Assay in_vitro_assays->anchorage_assay analysis Data Analysis and Comparison kinase_assay->analysis viability_assay->analysis migration_assay->analysis invasion_assay->analysis in_vivo_studies In Vivo Studies anchorage_assay->in_vivo_studies animal_model Select Animal Model (e.g., Xenograft) in_vivo_studies->animal_model treatment Administer RKI-1447 or Fasudil animal_model->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement tumor_measurement->analysis

Caption: A typical experimental workflow for comparing the efficacy of ROCK inhibitors.

Conclusion

Both RKI-1447 and Fasudil are valuable tools for investigating the role of the Rho/ROCK signaling pathway and hold therapeutic potential. Based on the available preclinical data, RKI-1447 demonstrates superior potency and selectivity for ROCK kinases compared to Fasudil. This suggests that RKI-1447 may be a more suitable candidate for applications requiring highly specific ROCK inhibition. However, Fasudil's established clinical use for other indications provides a wealth of safety and pharmacokinetic data.[9] The choice between these two inhibitors will ultimately depend on the specific research question, the experimental model, and the desired level of target selectivity. This guide provides a foundation for making an informed decision, and further direct comparative studies would be beneficial to the research community.

References

RKI-1447 Dihydrochloride: A Comparative Analysis of Kinase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of RKI-1447 Dihydrochloride's Performance Against Other Kinases, Supported by Experimental Data.

This compound has emerged as a potent and highly selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This guide provides a detailed analysis of its specificity against other kinases, presenting key experimental data and protocols to inform research and drug development decisions.

High Potency and Selectivity for ROCK Kinases

RKI-1447 is a cell-permeable pyridylthiazolyl-urea compound that acts as an ATP-competitive inhibitor of ROCK kinases.[1] It demonstrates high potency with IC50 values of 14.5 nM for ROCK1 and 6.2 nM for ROCK2.[2][3][4] This strong inhibition of ROCK1 and ROCK2 is central to its mechanism of action in suppressing cancer cell migration, invasion, and tumor growth.[5][6][7]

Comparative Kinase Inhibition Profile

A key attribute of a high-quality chemical probe is its selectivity. RKI-1447 exhibits a favorable selectivity profile, with significantly reduced activity against a panel of other kinases. At a concentration of 1 µM, RKI-1447 showed markedly lower inhibition against several other kinases, indicating its specificity for the ROCK family.[1]

In cellular contexts, RKI-1447 effectively suppresses the phosphorylation of known ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1).[2][3][5] Importantly, at concentrations as high as 10 µM, RKI-1447 does not affect the phosphorylation levels of substrates for other key signaling kinases, including AKT, MEK, and S6 kinase.[2][3][5][6] This demonstrates its high degree of selectivity within cellular signaling pathways.

In contrast, older generation ROCK inhibitors like Y-27632 and Fasudil are known to be less selective, exhibiting off-target effects on other serine-threonine kinases such as PKA and PKC, particularly at the higher concentrations often used in cell-based assays.[8][9]

Quantitative Kinase Inhibition Data
KinaseRKI-1447 IC50 (nM)% Inhibition at 1 µM RKI-1447Other ROCK Inhibitors (IC50)
ROCK1 14.5[2][4]-Y-27632: ~µM range[8]
ROCK2 6.2[2][3][4]-Fasudil: ~µM range[8]
PKA -85.5%[1]Y-27632 & Fasudil: known off-targets[9]
PKN1/PRK1 -80.5%[1]
p70S6K/RPS6KB1 -61.9%[1]
AKT1 -56.0%[1]
MRCKa/CDC42BPA -50.4%[1]

Experimental Protocols

The specificity of RKI-1447 has been validated through rigorous in vitro and cell-based assays.

In Vitro Kinase Assay: Z-Lyte® FRET Kinase Assay

A widely used method to determine the in vitro potency of RKI-1447 is the Invitrogen Z-Lyte® FRET kinase assay.[1][5]

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate (e.g., Ser/Thr 13 peptide based on the myosin light chain sequence) by the kinase of interest (ROCK1 or ROCK2). The phosphorylation event disrupts Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore attached to the peptide, leading to a measurable change in the fluorescence emission ratio.

Brief Protocol:

  • Reaction Setup: A 15 µL reaction is prepared containing 5 ng of the purified kinase (ROCK1 or ROCK2) in a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[1]

  • Inhibitor Addition: RKI-1447 is added at various concentrations (typically in an 8-point dilution series) to determine the IC50 value.[1]

  • Initiation of Reaction: The reaction is initiated by adding the peptide substrate (1.5 µM for ROCK1, 2 µM for ROCK2) and ATP (12.5 µM for ROCK1, 50 µM for ROCK2).[1]

  • Incubation: The reaction is incubated for 1 hour at room temperature.[1]

  • Detection: The development reagent is added, and the fluorescence is read to determine the level of substrate phosphorylation.

Cellular Assay: Western Blotting for Substrate Phosphorylation

To assess the selectivity of RKI-1447 in a cellular environment, Western blotting is employed to measure the phosphorylation status of downstream substrates of ROCK and other kinases.[5]

Principle: This technique uses specific antibodies to detect the phosphorylated and total levels of target proteins in cell lysates, providing a direct measure of kinase activity within the cell.

Brief Protocol:

  • Cell Treatment: Human cancer cell lines (e.g., MDA-MB-231) are treated with increasing concentrations of RKI-1447 for a specified duration.[5]

  • Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration in the lysates is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of ROCK substrates (e.g., P-MLC-2, P-MYPT-1) and off-target kinase substrates (e.g., P-AKT, P-MEK, P-S6).

  • Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands, and the band intensities are quantified.

Visualizing Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Upstream Activation cluster_1 ROCK Signaling GPCRs GPCRs RhoA RhoA GPCRs->RhoA ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP MLC MLC ROCK->MLC RKI-1447 RKI-1447 RKI-1447->ROCK Cofilin Cofilin LIMK->Cofilin Actin Stress Fibers Actin Stress Fibers Cofilin->Actin Stress Fibers MLCP->MLC MLC->Actin Stress Fibers

Caption: RKI-1447 inhibits the ROCK signaling pathway.

G Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Add RKI-1447 Dilutions Add RKI-1447 Dilutions Prepare Kinase Reaction Mix->Add RKI-1447 Dilutions Add Substrate and ATP Add Substrate and ATP Add RKI-1447 Dilutions->Add Substrate and ATP Incubate Incubate Add Substrate and ATP->Incubate Measure Fluorescence (FRET) Measure Fluorescence (FRET) Incubate->Measure Fluorescence (FRET) Calculate IC50 Calculate IC50 Measure Fluorescence (FRET)->Calculate IC50

Caption: Workflow for in vitro kinase inhibition assay.

References

RKI-1447 Dihydrochloride: A Potent ROCK Inhibitor for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the efficacy and mechanism of action of RKI-1447 dihydrochloride in preclinical breast cancer models.

For Immediate Release – this compound, a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has demonstrated significant anti-invasive and anti-tumor activities in various breast cancer cell lines.[1][2][3] This guide provides a comprehensive overview of its efficacy, details the underlying signaling pathways, and offers a comparison with other ROCK inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.

RKI-1447 acts as a Type I kinase inhibitor, binding to the ATP-binding site of both ROCK1 and ROCK2 isoforms.[1][2][3] This inhibition disrupts key cellular processes implicated in cancer progression, including cell migration, invasion, and anchorage-independent growth.[1][2]

Comparative Efficacy in Breast Cancer Cell Lines

RKI-1447 has been shown to be effective in multiple human breast cancer cell lines. The following tables summarize the quantitative data on its inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Activity of RKI-1447

KinaseIC50 (nM)
ROCK114.5
ROCK26.2

Data sourced from Patel et al., 2012.[1]

Table 2: Efficacy of RKI-1447 in MDA-MB-231 Human Breast Cancer Cells

AssayEndpointRKI-1447 ConcentrationResultComparison (RKI-1313)
Anchorage-Independent GrowthIC50709 nMPotent InhibitionLittle effect up to 30 µM
Cell Migration (Wound Healing)Inhibition1 µMSignificant InhibitionMinimal effect
10 µMStrong InhibitionMinimal effect
Cell Invasion (Boyden Chamber)% Inhibition1 µM53%Little effect
10 µM85%Little effect

Data sourced from Patel et al., 2012.[1] RKI-1313 is a structurally related, weaker ROCK inhibitor used as a negative control.[1]

Mechanism of Action: The ROCK Signaling Pathway

RKI-1447 exerts its effects by inhibiting the ROCK signaling pathway, which is a critical regulator of the actin cytoskeleton. Overexpression of ROCK is observed in breast tumors and correlates with poor patient outcomes.[1]

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Inhibits pMLC p-MLC Actin Actin Stress Fiber Formation pMLC->Actin pMYPT1 p-MYPT1 pMYPT1->Actin Inhibits MLC Phosphatase Migration Cell Migration & Invasion Actin->Migration

Caption: RKI-1447 inhibits ROCK, preventing phosphorylation of downstream targets and blocking cell migration.

RKI-1447 selectively suppresses the phosphorylation of ROCK substrates, including Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1), in breast cancer cells such as MDA-MB-231 and MDA-MB-468.[1] This leads to a disruption of actin stress fiber formation, a key process in cell motility.[1][2] Importantly, RKI-1447 does not affect other signaling pathways like AKT, MEK, or S6 kinase at effective concentrations, highlighting its selectivity.[1][2][3]

Comparison with Other ROCK Inhibitors

While RKI-1447 is a potent and selective ROCK inhibitor, other compounds such as Y-27632 and Fasudil have also been investigated for their anti-cancer properties in breast cancer models.

Table 3: Comparison of ROCK Inhibitors in Breast Cancer Research

InhibitorKey Findings in Breast Cancer ModelsReference
RKI-1447 Potent inhibitor of ROCK1/2 with anti-invasive and anti-tumor activities. Inhibits migration, invasion, and anchorage-independent growth. Effective in vivo in a transgenic mouse model of mammary tumors.[1][2][3][4]
Y-27632 Reduces cell migration and proliferation in vitro and metastasis to bone in vivo. Reverts the malignant phenotype of breast cancer cells in 3D cultures.[5][6]
Fasudil Reverts the malignant phenotype of breast cancer cells in 3D cultures.[5]

Studies using 3D cultures have shown that ROCK inhibitors can restore cell polarity and reduce proliferation in malignant breast cancer cells.[5][7] However, some research suggests that while ROCK inhibitors can reduce tumor progression, they may also promote the formation of microtentacles in detached tumor cells, potentially enhancing reattachment.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of RKI-1447.

Western Immunoblotting for Phospho-Protein Analysis

This protocol is used to determine the effect of RKI-1447 on the phosphorylation of ROCK substrates.

Western_Blot_Workflow A Breast Cancer Cells (e.g., MDA-MB-231) B Treat with RKI-1447 (various concentrations) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Antibody Incubation (Primary & Secondary) F->G H Detection & Analysis G->H

Caption: Workflow for analyzing protein phosphorylation levels after RKI-1447 treatment.

  • Cell Culture and Treatment: Breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are cultured to 70-80% confluency.[1] Cells are then treated with varying concentrations of RKI-1447 or a vehicle control for a specified period (e.g., 1 hour).[2]

  • Lysis and Protein Quantification: Cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.[1]

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against phospho-MLC-2, total MLC-2, phospho-MYPT-1, and total MYPT-1 overnight at 4°C. Following washes, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Cell Migration (Wound Healing) Assay

This assay assesses the effect of RKI-1447 on the migratory capacity of breast cancer cells.

  • Cell Seeding: MDA-MB-231 cells are seeded in a 6-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

  • Treatment: The medium is replaced with fresh medium containing either RKI-1447, a control compound (e.g., RKI-1313), or vehicle.[4]

  • Imaging: The wound is imaged at 0 hours and at subsequent time points (e.g., 24 hours) to monitor cell migration into the wounded area.

  • Analysis: The rate of wound closure is quantified to determine the effect of the treatment on cell migration.

Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Boyden chamber inserts with a Matrigel-coated membrane are rehydrated.

  • Cell Seeding: Serum-starved MDA-MB-231 cells are seeded into the upper chamber in serum-free medium containing RKI-1447 or a vehicle control.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The chambers are incubated for a period (e.g., 24 hours) to allow for cell invasion.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope. The percentage of invasion inhibition is calculated relative to the vehicle-treated control.[1]

Conclusion

This compound is a potent and selective ROCK inhibitor with significant preclinical activity against breast cancer cells. Its ability to inhibit key processes in cancer metastasis, such as migration and invasion, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental data and protocols provided in this guide offer a foundation for researchers to explore the role of ROCK signaling in breast cancer and to evaluate the efficacy of novel therapeutic agents targeting this pathway.

References

A Comparative In Vivo Study of RKI-1447 and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of RKI-1447 with other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The information presented is supported by experimental data from various preclinical studies, offering valuable insights for researchers in oncology and related fields.

Introduction to ROCK Inhibition

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the progression of numerous diseases, including cancer, where it contributes to tumor growth, invasion, and metastasis.[2] ROCK inhibitors have emerged as a promising class of therapeutic agents by targeting ROCK1 and ROCK2, the two main isoforms of the enzyme. This guide focuses on the comparative in vivo efficacy of RKI-1447, a potent and selective ROCK inhibitor, against other well-known ROCK inhibitors such as Fasudil, Y-27632, Ripasudil, and Netarsudil.

In Vitro Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro IC50 values of RKI-1447 and other ROCK inhibitors against ROCK1 and ROCK2.

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference(s)
RKI-1447 14.56.2[3][4]
Y-27632 220 (Ki)300 (Ki)[5]
Fasudil 330 (Ki)158[6][7]
Ripasudil 5119[8][9][10]
Netarsudil 1 (Ki)1 (Ki)[11]

Note: Ki values are also indicative of inhibitory potency.

In Vivo Efficacy: A Comparative Overview in Cancer Models

Direct comparative in vivo studies of all these ROCK inhibitors in the same cancer model are limited. However, by examining their performance in various preclinical cancer models, we can gain an understanding of their relative anti-tumor activities.

InhibitorCancer ModelAnimal ModelDosing RegimenKey FindingsReference(s)
RKI-1447 Breast CancerMMTV-neu transgenic mice200 mg/kg, i.p., daily for 14 daysSignificantly inhibited the outgrowth of mammary tumors.[12]
Y-27632 MelanomaTumor-bearing miceNot specifiedReduction in melanoma tumor volume.[13]
Lewis Lung CarcinomaSyngeneic murine modelNot specifiedSuppressed tumor growth and enhanced the therapeutic effect of cisplatin.[14]
Fasudil Breast Cancer (orthotopic)Mice100 mg/kg, p.o., bidPrevented tumor formation in 16/30 treated mice versus 6/30 in the control group.[15]
HT1080 Lung MetastasisMices.c. pump or p.o.Decreased the number of lung nodules.[15]
Gastric CancerCEA424-SV40 TAg transgenic mice10 mg/kg, i.p., 4 times/week for 4 weeksReduced tumor size in the stomach.[16]
Netarsudil Breast Cancer (MDA-MB-231)In vitro migration assay1 µMDid not inhibit migration, unlike a more potent novel inhibitor.[17]
Ripasudil Not available in cancer modelsPrimarily studied in glaucoma models--

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key in vivo studies cited in this guide.

RKI-1447 in a Breast Cancer Model
  • Animal Model: MMTV/neu transgenic mice (FVB/N-Tg(MMTVneu)202Mul/J).

  • Treatment: Mice were treated intraperitoneally (i.p.) daily for 14 days.

  • Groups:

    • Vehicle control: 20% 2-hydroxypropyl-beta-cyclodextrin (HPCD).

    • RKI-1447: 200 mg/kg dissolved in freshly prepared vehicle.

  • Endpoint: Tumor growth was monitored and measured.

Fasudil in an Orthotopic Breast Cancer Model
  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Female nude mice.

  • Tumor Implantation: Cells were injected into the mammary fat pad.

  • Treatment: Oral administration (p.o.) of Fasudil at 100 mg/kg/dose, twice daily (bid).

  • Endpoint: Tumor formation and growth were assessed.[15]

Y-27632 in a Lewis Lung Carcinoma Model
  • Cell Line: Syngeneic murine Lewis Lung Carcinoma (LLCab) cells.

  • Animal Model: Immunocompetent mice.

  • Treatment: Y-27632 was administered, and in some groups, it was combined with cisplatin.

  • Endpoint: Tumor volume was measured to assess tumor growth suppression.[14]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

ROCK_Signaling_Pathway cluster_downstream RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MLCP MLCP ROCK->MLCP Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Stress_Fibers Actin Stress Fiber Formation Cofilin->Actin_Stress_Fibers Inhibits MLCP->MLC Dephosphorylates Cell_Contraction Cell Contraction & Motility MLC->Cell_Contraction Actin_Stress_Fibers->Cell_Contraction

Caption: The ROCK Signaling Pathway.

In_Vivo_Experimental_Workflow Animal_Model Select Animal Model (e.g., Xenograft, Transgenic) Tumor_Implantation Tumor Cell Implantation (s.c., orthotopic, i.v.) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer ROCK Inhibitor (p.o., i.p., s.c.) Randomization->Treatment Monitoring Monitor Tumor Growth (Calipers, Imaging) Treatment->Monitoring Daily/Weekly Endpoint Endpoint Analysis (Tumor Weight, Metastasis Count, Histology) Monitoring->Endpoint

Caption: A typical in vivo experimental workflow.

Conclusion

References

Synergistic Anti-Cancer Effects of RKI-1447 Dihydrochloride and BET Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of RKI-1447 dihydrochloride, a potent ROCK1/2 inhibitor, with BET (Bromodomain and Extra-Terminal) inhibitors has emerged as a promising therapeutic strategy, particularly in aggressive cancers such as neuroblastoma. This guide provides a comprehensive comparison of the synergistic effects of this combination, supported by experimental data and detailed protocols. The objective is to offer a clear understanding of the enhanced anti-tumor activity achieved by co-administration of these agents compared to their individual use.

Mechanisms of Action: A Synergistic Partnership

This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinases 1 and 2 (ROCK1 and ROCK2). These kinases are key regulators of the actin cytoskeleton and are involved in cell adhesion, migration, and proliferation. By inhibiting ROCK, RKI-1447 disrupts these processes in cancer cells.

BET inhibitors, on the other hand, target a family of epigenetic readers (BRD2, BRD3, BRD4, and BRDT) that play a crucial role in the transcriptional regulation of key oncogenes, including MYC. By displacing BET proteins from chromatin, these inhibitors effectively suppress the expression of potent drivers of tumor growth and survival.

The synergistic effect of combining RKI-1447 with a BET inhibitor, such as ABBV-075, stems from their complementary mechanisms of action. Research in neuroblastoma models has demonstrated that this combination leads to a more profound anti-tumor response than either agent alone.[1]

Quantitative Analysis of Synergistic Effects

The synergy between RKI-1447 and BET inhibitors has been demonstrated to lead to decreased cell growth and increased cell death in neuroblastoma models.[1] While specific quantitative data such as Combination Index (CI) values from the primary literature are not publicly available, the consistent reporting of "synergistic effects" and "enhanced effects" in published abstracts indicates a positive interaction.[1] The combination treatment has been shown to augment the inhibitory effect on C-MYC and to a lesser extent, N-MYC protein expression.[1]

Table 1: Summary of Preclinical Findings for RKI-1447 and BET Inhibitor Combination

ParameterRKI-1447 (Alone)BET Inhibitor (e.g., ABBV-075) (Alone)RKI-1447 + BET Inhibitor (Combination)
Cell Growth InhibitionInhibitionSynergistic Inhibition [1]
Cell Death/Apoptosis IncreasedIncreasedSynergistically Increased [1]
N-MYC Expression Inhibition[1]InhibitionAugmented Inhibition [1]
C-MYC Expression Minimal EffectInhibitionAugmented Inhibition [1]
p-MLC2/p-Cofilin DecreasedIncreasedBlocked increase caused by BETi [1]

Signaling Pathways and Experimental Workflow

The synergistic interaction between RKI-1447 and BET inhibitors can be visualized through the signaling pathways they disrupt and the experimental workflow used to validate their combined efficacy.

Synergy_Signaling_Pathway cluster_RKI1447 This compound cluster_BETi BET Inhibitor (e.g., ABBV-075) cluster_ROCK ROCK Signaling cluster_BET BET-mediated Transcription cluster_Cellular_Effects Cellular Effects RKI1447 RKI-1447 ROCK ROCK1/2 RKI1447->ROCK Inhibits Cell_Death Increased Cell Death RKI1447->Cell_Death Synergistically Induce BETi BET Inhibitor BET BET Proteins BETi->BET Inhibits BETi->Cell_Death Synergistically Induce p_MLC2_Cofilin p-MLC2 / p-Cofilin ROCK->p_MLC2_Cofilin Cell_Growth Decreased Cell Growth p_MLC2_Cofilin->Cell_Growth Leads to MYC N-MYC / C-MYC BET->MYC Promotes Transcription MYC->Cell_Growth Drives

Caption: Synergistic signaling pathway of RKI-1447 and BET inhibitors.

Experimental_Workflow start Start: Hypothesis of Synergy cell_culture 1. Neuroblastoma Cell Culture start->cell_culture drug_treatment 2. Drug Treatment (RKI-1447, BETi, Combination) cell_culture->drug_treatment viability_assay 3. Cell Viability Assay (e.g., MTS) drug_treatment->viability_assay western_blot 4. Western Blot Analysis (MYC, p-MLC2, etc.) drug_treatment->western_blot data_analysis 6. Data Analysis & Synergy Quantification (e.g., Combination Index) viability_assay->data_analysis western_blot->data_analysis invivo_model 5. In Vivo Xenograft Model conclusion Conclusion: Confirmation of Synergy invivo_model->conclusion data_analysis->invivo_model

Caption: Experimental workflow for evaluating RKI-1447 and BET inhibitor synergy.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the synergistic effects of RKI-1447 and BET inhibitors.

Cell Viability Assay (MTS-based)

Objective: To determine the effect of single and combined drug treatments on the viability of neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • BET inhibitor (e.g., ABBV-075)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of RKI-1447 and the BET inhibitor, both individually and in combination at fixed ratios.

  • Treat the cells with the drug solutions and incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and generate dose-response curves. Synergy is determined using software that calculates a Combination Index (CI), where CI < 1 indicates synergy.

Western Blot Analysis

Objective: To assess the protein expression levels of key signaling molecules (N-MYC, C-MYC, p-MLC2, p-Cofilin) following drug treatment.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against N-MYC, C-MYC, phospho-Myosin Light Chain 2 (Ser19), phospho-Cofilin (Ser3), and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

In Vivo Neuroblastoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Neuroblastoma cells

  • Matrigel

  • RKI-1447 and BET inhibitor formulations for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of neuroblastoma cells and Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (vehicle control, RKI-1447 alone, BET inhibitor alone, combination).

  • Administer the treatments according to the predetermined schedule and dosage.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

The combination of this compound and BET inhibitors represents a compelling therapeutic strategy that leverages the distinct and complementary mechanisms of these two classes of drugs. The synergistic effects observed in preclinical models, characterized by enhanced inhibition of cell growth, increased apoptosis, and targeted modulation of key oncogenic pathways, highlight the potential of this combination to overcome some of the limitations of monotherapy and improve treatment outcomes for cancers like neuroblastoma. Further investigation, particularly clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies.

References

RKI-1447 Dihydrochloride vs. RKI-1313: A Comparative In Vitro Analysis of ROCK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, cell biology, and drug discovery, the selection of appropriate chemical probes is paramount to elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a detailed comparison of two closely related pyridylthiazole-based compounds, RKI-1447 dihydrochloride and RKI-1313, which act as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). While structurally similar, these compounds exhibit vastly different potencies and cellular effects, making one a potent inhibitor and the other a valuable negative control.

Potency and Selectivity: A Tale of Two Analogs

RKI-1447 is a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms, demonstrating IC50 values in the low nanomolar range.[1][2][3][4][5][6] In stark contrast, RKI-1313, which differs by the substitution of a meta-hydroxyl group with a para-methoxy group on the phenyl ring, is significantly less active, with IC50 values in the micromolar range.[1][7][8][9][10] This dramatic difference in potency makes RKI-1313 an ideal negative control for studies investigating the effects of ROCK inhibition by RKI-1447.

RKI-1447 has been shown to be highly selective for ROCK kinases. At concentrations up to 10 µM, it does not significantly inhibit the phosphorylation of substrates for other kinases such as AKT, MEK, and S6 kinase.[1][3][5][6] This selectivity is crucial for attributing observed cellular effects directly to the inhibition of the ROCK signaling pathway.

Comparative In Vitro Activity

The differential potency of RKI-1447 and RKI-1313 is reflected in their respective impacts on cellular functions regulated by ROCK signaling. RKI-1447 effectively suppresses the phosphorylation of key ROCK substrates, Myosin Light Chain 2 (MLC-2) and MYPT-1, in human cancer cells.[1][2][3][5][6] This inhibition of the ROCK pathway leads to significant effects on the actin cytoskeleton, including the disruption of stress fiber formation.[1][2][11] Consequently, RKI-1447 has been demonstrated to inhibit cancer cell migration, invasion, and anchorage-independent growth.[1][11][12]

Conversely, RKI-1313 shows little to no effect on the phosphorylation of ROCK substrates and subsequently has a negligible impact on cell migration, invasion, or anchorage-independent growth, further cementing its role as a proper negative control.[1][7][9][11][12]

Parameter This compound RKI-1313
Target ROCK1, ROCK2ROCK1, ROCK2
IC50 (ROCK1) 14.5 nM[1][2][3][4][5][6]34 µM[1][7][8][9][10]
IC50 (ROCK2) 6.2 nM[1][2][3][4][5][6]8 µM[1][7][8][9][10]
Effect on ROCK Substrate Phosphorylation (MLC-2, MYPT-1) Potent suppression[1][2][3][5][6]Little to no effect[1][7][9]
Effect on Cancer Cell Invasion Inhibits[1][11][12]Little to no effect[1][7]
Effect on Anchorage-Independent Growth Inhibits[1][11][12]Little to no effect[1][7][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for comparing the in vitro activity of RKI-1447 and RKI-1313.

G RhoA Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates RKI1447 RKI-1447 RKI1447->ROCK Inhibits RKI1313 RKI-1313 (Weak Inhibitor) RKI1313->ROCK Weakly Inhibits pMLC p-MLC Actin Actin Cytoskeleton (Stress Fibers, Contraction) pMLC->Actin Cellular Cell Migration & Invasion Actin->Cellular

Caption: ROCK Signaling Pathway Inhibition.

G Start Start: Prepare Cancer Cell Lines Treatment Treat cells with: - Vehicle (Control) - RKI-1447 - RKI-1313 Start->Treatment KinaseAssay In Vitro Kinase Assay (ROCK1/ROCK2) Treatment->KinaseAssay WesternBlot Western Blot for p-MLC / p-MYPT-1 Treatment->WesternBlot CellAssays Cell-Based Assays: - Migration - Invasion - Anchorage-Independent  Growth (Soft Agar) Treatment->CellAssays DataAnalysis Data Analysis and Comparison KinaseAssay->DataAnalysis WesternBlot->DataAnalysis CellAssays->DataAnalysis

Caption: Experimental Workflow for Comparison.

Experimental Protocols

In Vitro Kinase Assay (Z'-LYTE™ FRET Assay)

This protocol is adapted from established methods for determining ROCK inhibition.[2]

  • Reaction Setup: Prepare a 15 µL kinase reaction volume in a 96-well plate containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme Addition: Add 5 ng of recombinant ROCK1 or ROCK2 enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of RKI-1447 or RKI-1313 to the wells. Include a vehicle control (e.g., DMSO).

  • Substrate and ATP Addition: For ROCK1, add 1.5 µM of a peptide substrate (e.g., Ser/Thr 13 peptide) and 12.5 µM ATP. For ROCK2, use 2 µM of the peptide substrate and 50 µM ATP.[2][3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Detection: Measure kinase activity using a FRET-based detection method according to the manufacturer's instructions (e.g., Z'-LYTE™ Kinase Assay Kit).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values using a suitable software package (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol outlines a general method for assessing the effects of the inhibitors on cell proliferation.[11]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 1,200 cells per well and incubate for 24 hours.[2][11]

  • Treatment: Treat the cells with increasing concentrations of RKI-1447 or RKI-1313 (and a vehicle control) for 72 hours.[2][11]

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.45-2 mg/mL) to each well and incubate for 3 hours at 37°C.[2][11][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[2][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a potent and selective inhibitor of ROCK1 and ROCK2, effectively blocking downstream signaling to inhibit key cellular processes involved in cancer progression, such as migration and invasion. In contrast, its close analog, RKI-1313, is a weak inhibitor of ROCK kinases and serves as an excellent negative control to validate that the observed cellular effects of RKI-1447 are indeed due to on-target ROCK inhibition. The use of both compounds in parallel allows for rigorous investigation of the role of the ROCK signaling pathway in various biological contexts.

References

RKI-1447 Dihydrochloride: A Comparative Guide to a Potent ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of RKI-1447 dihydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other commercially available alternatives. The information presented herein is supported by experimental data to aid in the selection of the most appropriate research tools for studying the ROCK signaling pathway and its role in various physiological and pathological processes.

Introduction to RKI-1447

RKI-1447 is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2, demonstrating high potency.[1][2][3] It is a Type I kinase inhibitor, interacting with both the hinge region and the DFG motif of the ROCK ATP binding site.[2][3][4][5][6][7] RKI-1447 has been shown to suppress the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting subunit 1 (MYPT-1), in various cancer cell lines.[4][6] Its anti-invasive and anti-tumor activities are subjects of ongoing research.[2][4][6]

Cross-Reactivity Profile: RKI-1447 vs. Alternatives

The selectivity of a kinase inhibitor is a critical factor in research, as off-target effects can lead to misinterpretation of experimental results. This section compares the inhibitory activity of RKI-1447 and other common ROCK inhibitors against their primary targets and a selection of other kinases.

Table 1: Inhibitory Activity against ROCK1 and ROCK2

CompoundROCK1 IC50/Ki (nM)ROCK2 IC50/Ki (nM)
RKI-1447 14.5[1][2][8][9]6.2[1][2][8][9]
Y-27632 ~150~133-150[10]
Fasudil 330 (Ki)[1]158[1]
Ripasudil 51[11]19[11]
Netarsudil 1 (Ki)[12]1 (Ki)[12]

Table 2: Cross-Reactivity against Other Kinases

CompoundPKA (IC50/Ki)PKC (IC50/Ki)PKG (IC50/Ki)Other Notable Off-Targets (% inhibition at 1µM)
RKI-1447 85.5% inhibition[8]--PKN1/PRK1 (80.5%), p70S6K (61.9%), AKT1 (56.0%), MRCKa/CDC42BPA (50.4%)[8]
Y-27632 ----
Fasudil 4.58 µM[1]12.30 µM[1]1.65 µM[1]-
Ripasudil No significant binding to a panel of receptors and enzymes including PKA and PKC[11][13]No significant binding to a panel of receptors and enzymes including PKA and PKC[11][13]--
Netarsudil 5 nM (Ki)[12]92 nM (Ki, PKC-theta)[12]-MRCKA (129 nM, Ki), CAMK2A (5,312 nM, Ki)[12]

Note: The lack of comprehensive, standardized kinome-wide screening data for all compounds makes a direct head-to-head comparison challenging. The data presented is compiled from various sources and may have been generated using different assay conditions.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the ROCK signaling pathway and a typical workflow for assessing inhibitor activity.

Rho-ROCK Signaling Pathway Rho-ROCK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR / RTK RhoGEF RhoGEF Receptor->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLCP MLCP ROCK->MLCP Inactivation by Phosphorylation MLC MLC ROCK->MLC Phosphorylation Cofilin Cofilin LIMK->Cofilin Inactivation by Phosphorylation Actin_Polymerization Actin Polymerization & Stress Fiber Formation Cofilin->Actin_Polymerization MLCP->MLC Myosin_Activation Myosin Activation & Cell Contraction MLC->Myosin_Activation RKI_1447 RKI-1447 RKI_1447->ROCK Inhibition Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Simplified diagram of the Rho-ROCK signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling Experimental Workflow for Kinase Inhibitor Profiling cluster_invitro In Vitro Assays cluster_incell In-Cell Assays Kinase_Assay Biochemical Kinase Assay (e.g., Z'-Lyte FRET) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Kinome_Scan Kinome-wide Selectivity Screening Cell_Culture Cell Culture & Treatment with Inhibitor Phosphorylation_Assay Substrate Phosphorylation Assay (e.g., In-Cell Western, Western Blot) Cell_Culture->Phosphorylation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Migration, Invasion) Cell_Culture->Phenotypic_Assay Recombinant_Kinase Recombinant Kinase Recombinant_Kinase->Kinase_Assay Inhibitor Kinase Inhibitor (e.g., RKI-1447) Inhibitor->Kinase_Assay Inhibitor->Kinome_Scan Inhibitor->Cell_Culture Cell_Lines Cell Lines Cell_Lines->Cell_Culture

Caption: General workflow for characterizing kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust scientific findings. Below are methodologies for key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)

This assay is commonly used to determine the in vitro potency of kinase inhibitors.[8][14][15][16]

Principle: The Z'-LYTE™ assay utilizes a FRET-based, coupled-enzyme format. A peptide substrate is labeled with a FRET pair of fluorophores (coumarin and fluorescein).[14][17] In the kinase reaction, the kinase transfers a phosphate group from ATP to the peptide.[14][17] Subsequently, a development reagent containing a site-specific protease is added, which cleaves only the non-phosphorylated peptides, disrupting FRET.[14][17] The ratio of coumarin to fluorescein emission is measured, which is proportional to the degree of phosphorylation and thus, kinase activity.

Protocol Outline:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase (e.g., ROCK1 or ROCK2), the FRET-labeled peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8]

    • Add serial dilutions of the test inhibitor (e.g., RKI-1447) to the reaction mixture.

    • Incubate at room temperature for a specified time (e.g., 1 hour).[8]

  • Development Reaction:

    • Add the development reagent (protease) to the reaction mixture.

    • Incubate at room temperature for a specified time (e.g., 1 hour).[14]

  • Data Acquisition:

    • Measure the fluorescence emission at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein) using a fluorescence plate reader.

    • Calculate the emission ratio.

  • Data Analysis:

    • Plot the emission ratio against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In-Cell Substrate Phosphorylation Assay (Western Blot)

This method is used to assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[18][19]

Principle: Cells are treated with the kinase inhibitor, and then stimulated to activate the signaling pathway of interest. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated form of the substrate and the total amount of the substrate. The signal from the antibodies is detected, allowing for the quantification of the change in substrate phosphorylation.

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-231 human breast cancer cells) and grow to a suitable confluency.[4]

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the inhibitor (e.g., RKI-1447) for a specified time.

    • Stimulate the cells with an appropriate agonist (e.g., lysophosphatidic acid, LPA) to activate the ROCK pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MLC2 or anti-phospho-MYPT1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-protein signal to the total protein signal (determined by re-probing the membrane with an antibody against the total, non-phosphorylated form of the substrate) or a loading control (e.g., GAPDH or β-actin).

Conclusion

RKI-1447 is a highly potent inhibitor of ROCK1 and ROCK2. When selecting a ROCK inhibitor for research, it is crucial to consider its selectivity profile. While RKI-1447 demonstrates high potency for ROCK kinases, its activity against other kinases at higher concentrations should be noted. For studies requiring high selectivity, Ripasudil may be a suitable alternative, although with lower potency against ROCK compared to RKI-1447. Netarsudil also exhibits high potency for ROCK but has off-target effects on other kinases like PKA and PKC. The choice of inhibitor should be guided by the specific experimental context and the need to minimize potential confounding effects from off-target interactions. The provided experimental protocols offer a starting point for the in vitro and in-cell characterization of these and other kinase inhibitors.

References

Validating the Anti-Tumor Efficacy of RKI-1447 Dihydrochloride in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor activity of RKI-1447 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2. The data presented herein, derived from preclinical xenograft models, offers a comparative perspective against other ROCK inhibitors, supporting the potential of RKI-1447 as a therapeutic agent in oncology.

Executive Summary

RKI-1447 has demonstrated significant anti-tumor effects in various cancer xenograft models, including breast, colorectal, and neuroblastoma. Its mechanism of action involves the inhibition of the ROCK signaling pathway, which is crucial for cancer cell proliferation, migration, and invasion. This guide summarizes the key quantitative data from these studies, provides detailed experimental protocols for replication, and visualizes the underlying biological pathways and experimental workflows.

Comparative Efficacy of ROCK Inhibitors in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor activity of RKI-1447 and other relevant ROCK inhibitors in various xenograft models.

Table 1: Anti-Tumor Activity of RKI-1447 in Breast Cancer Xenograft Model

Treatment GroupDosage & AdministrationTumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)Reference
VehicleN/A~12000Patel et al., 2012[1][2]
RKI-144750 mg/kg, i.p., daily~400~67Patel et al., 2012[1][2]
RKI-1313 (inactive analog)50 mg/kg, i.p., daily~1150~4Patel et al., 2012[1][2]

Note: Data is estimated from graphical representations in the cited literature. Exact numerical values were not provided in a tabular format in the source.

Table 2: Anti-Tumor Activity of RKI-1447 in Colorectal Cancer Xenograft Model

Treatment GroupDosage & AdministrationTumor Volume (mm³) at Day 24 (Mean ± SD)Tumor Growth Inhibition (%)Reference
ControlN/A1311.7 ± 570.10Li et al., 2020[3][4]
RKI-144720 mg/kg, i.p., every 2 days260.2 ± 162.4~80Li et al., 2020[3][4]

Table 3: Anti-Tumor Activity of Fasudil in Small-Cell Lung Cancer Xenograft Model

Treatment GroupDosage & AdministrationTumor Volume (mm³) at Day 21 (Mean ± SEM)Tumor Growth Inhibition (%)Reference
ControlN/A~15000Huo et al., 2020[5][6]
Fasudil30 mg/kg, i.p., daily~500~67Huo et al., 2020[5][6]

Note: Data is estimated from graphical representations in the cited literature. Exact numerical values were not provided in a tabular format in the source.

Table 4: Comparative In Vitro IC50 Values of ROCK Inhibitors

InhibitorROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
RKI-1447 14.5 6.2 Patel et al., 2012[1][2]
RKI-1313>10,000>10,000Patel et al., 2012[1][2]
Y-27632~300~220Davies et al., 2000
Fasudil~1900~450Uehata et al., 1997

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

ROCK_Signaling_Pathway Extracellular_Signal Growth Factors, Cytokines GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK1/2 RhoA_GTP->ROCK Activation MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibition p_MLC Phospho-MLC ROCK->p_MLC Phosphorylation LIMK LIM Kinase (LIMK) ROCK->LIMK Activation RKI1447 RKI-1447 RKI1447->ROCK Inhibition MLC_Phosphatase->p_MLC Dephosphorylation Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton Cell_Contraction Cell Contraction & Motility Actin_Cytoskeleton->Cell_Contraction Tumor_Progression Tumor Cell Proliferation, Invasion & Metastasis Cell_Contraction->Tumor_Progression Cofilin Cofilin LIMK->Cofilin Inhibition of Dephosphorylation p_Cofilin Phospho-Cofilin (Inactive) LIMK->p_Cofilin Phosphorylation Actin_Dynamics Actin Filament Stabilization p_Cofilin->Actin_Dynamics Actin_Dynamics->Tumor_Progression

Caption: RKI-1447 inhibits the ROCK signaling pathway.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration (e.g., RKI-1447, Vehicle) Randomization->Treatment Monitoring 7. Continued Tumor Measurement & Health Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Excision/Analysis Monitoring->Endpoint Data_Analysis 9. Data Analysis (Tumor Growth Inhibition) Endpoint->Data_Analysis

Caption: Experimental workflow for xenograft studies.

Experimental Protocols

Cell Culture and Preparation for Implantation
  • Cell Lines: Human breast cancer (MDA-MB-231), colorectal cancer (HCT-116), or neuroblastoma (SK-N-BE(2)) cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Harvesting: Cells are grown to 80-90% confluency, washed with PBS, and detached using trypsin-EDTA. The cell suspension is then centrifuged, and the pellet is resuspended in a serum-free medium or PBS. Cell viability is assessed using trypan blue exclusion.

Xenograft Implantation
  • Animals: Female athymic nude mice (4-6 weeks old) are used.

  • Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.

Tumor Growth Monitoring and Treatment
  • Tumor Measurement: Tumor growth is monitored by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (L x W²) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O) and administered via intraperitoneal (i.p.) injection at the specified dosage. The control group receives the vehicle only.

Endpoint and Data Analysis
  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Conclusion

The available preclinical data strongly support the anti-tumor activity of this compound in various xenograft models. Its high potency and selectivity for ROCK1 and ROCK2, coupled with significant tumor growth inhibition, position it as a promising candidate for further clinical investigation. This guide provides a foundational resource for researchers to understand, replicate, and build upon these findings in the ongoing effort to develop novel cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of RKI-1447 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective immediately, this document provides crucial safety and logistical guidance for the proper disposal of RKI-1447 dihydrochloride. As a potent and selective ROCK inhibitor used in cancer research, it is imperative that all researchers, scientists, and drug development professionals adhere to these procedures to ensure laboratory safety and regulatory compliance.[1][2][3][4] In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potent, potentially hazardous substance. The following protocols are based on established best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and kinase inhibitors.[5]

Summary of Key Disposal Principles

All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory equipment, must be treated as hazardous chemical waste.[5] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5]

Waste StreamRecommended Disposal Method
Unused/Expired this compound Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container.
Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper)Place in a dedicated, robust, and sealable hazardous waste container clearly labeled for this specific chemical waste.[5]
Solutions containing this compound Collect in a sealed, properly labeled, and leak-proof hazardous waste container. The container should be shatter-resistant and kept closed when not in use.[5]
Decontamination Materials (e.g., wipes used for cleaning surfaces)Treat as hazardous waste and dispose of in the designated container for contaminated solids.[5]

Step-by-Step Disposal Protocol

1. Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[5] This includes unused compounds, solutions, and any contaminated consumables.

2. Containment:

  • Solid Waste: Place unused or expired this compound and contaminated solids into a designated, robust, and sealable hazardous waste container.[5]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use.[5]

3. Labeling: All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[5] The date of waste accumulation should also be recorded on the label.[5]

4. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5] Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[5]

5. Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.[5]

6. Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containment cluster_3 Step 3 & 4: Storage cluster_4 Step 5: Final Disposal cluster_5 Non-Hazardous Waste Stream A Generation of RKI-1447 dihydrochloride Waste B Is the waste contaminated with RKI-1447? A->B C Is the waste solid or liquid? B->C Yes H Dispose in appropriate non-hazardous waste stream B->H No D Place in labeled, sealed solid waste container C->D Solid E Collect in labeled, leak-proof liquid waste container C->E Liquid F Store in designated satellite accumulation area D->F E->F G Arrange for pickup by EH&S or licensed contractor F->G

Caption: Disposal workflow for this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。